molecular formula C13H12O B7769405 2-Methoxybiphenyl CAS No. 26445-85-2

2-Methoxybiphenyl

Cat. No.: B7769405
CAS No.: 26445-85-2
M. Wt: 184.23 g/mol
InChI Key: NLWCWEGVNJVLAX-UHFFFAOYSA-N
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Description

2-Methoxybiphenyl is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-phenylbenzene
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InChI

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NLWCWEGVNJVLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6052584
Record name Biphenyl-2-yl methyl ether
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Molecular Weight

184.23 g/mol
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CAS No.

86-26-0, 26445-85-2
Record name 2-Methoxybiphenyl
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Record name 1,1'-Biphenyl, 2-methoxy-
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Record name 1,1'-Biphenyl, methoxy-
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Record name 2-Methoxybiphenyl
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Record name 1,1'-Biphenyl, 2-methoxy-
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Record name Biphenyl-2-yl methyl ether
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxybiphenyl (CAS 86-26-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybiphenyl, registered under CAS number 86-26-0, is an aromatic ether characterized by a biphenyl scaffold with a methoxy group at the ortho-position. This seemingly simple molecule serves as a versatile and valuable intermediate in organic synthesis. Its unique structural arrangement, combining the steric influence of the ortho-substituent with the electronic effects of the methoxy group, makes it a key building block for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the pharmaceutical and fine chemical industries.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory or industrial setting. These properties dictate the conditions required for its handling, reactions, and purification.

Physical and Chemical Identifiers

This compound is known by several synonyms, reflecting its structure as a derivative of both anisole and biphenyl.[1]

IdentifierValue
CAS Number 86-26-0[1]
IUPAC Name 1-methoxy-2-phenylbenzene[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]
Synonyms 2-Phenylanisole, o-Phenylanisole, Biphenyl-2-yl methyl ether[1]
InChI Key NLWCWEGVNJVLAX-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC=C1C2=CC=CC=C2[1]
Physical Properties

The low melting point of this compound means it can exist as either a solid or a clear liquid depending on the ambient temperature, a crucial consideration for storage and handling.[2]

PropertyValueSource
Appearance White or colorless to light yellow powder, lump, or clear liquid[2][2]
Melting Point 30-33 °C[3]
Boiling Point 274 °C[3]
Density 1.023 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.61[3]
Flash Point >110 °C (>230 °F)[3]
Solubility Insoluble in water; Soluble in toluene and alcohol.[3]
Spectroscopic Analysis

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the methoxy group protons. The aromatic region (typically δ 7.0-7.7 ppm) will display complex multiplets due to the coupling between protons on both phenyl rings. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around δ 3.8-3.9 ppm, integrating to three protons.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show 13 distinct signals corresponding to each carbon atom. The methoxy carbon signal typically appears around δ 55-56 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen (C-O) appearing furthest downfield in the methoxy-substituted ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

    • C=C stretching (aromatic): ~1600 and ~1480 cm⁻¹

    • C-O-C asymmetric stretching (aryl ether): Strong band around ~1250 cm⁻¹

    • C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.[1]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound will exhibit a strong molecular ion (M⁺) peak at m/z 184. Common fragmentation pathways for methoxy-substituted biphenyls involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 169, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 141.[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired scale, cost of starting materials, and available equipment. Key strategies include etherification of 2-phenylphenol and cross-coupling reactions.

Williamson Ether Synthesis

This classical and straightforward approach involves the methylation of 2-phenylphenol (the demethylated analogue of the target molecule). The reaction proceeds by deprotonating the phenol with a suitable base to form the phenoxide, which then acts as a nucleophile to attack a methylating agent.

Protocol: Synthesis from 2-Phenylphenol and Dimethyl Sulfate [3]

  • Setup: An oven-dried 500 mL two-necked, round-bottomed flask is equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Charging Reactants: The flask is charged with 2-phenylphenol (1.0 equiv) and potassium carbonate (1.4 equiv).

  • Inert Atmosphere: The flask is evacuated and back-filled with dry nitrogen. Dried acetone is added to dissolve the 2-phenylphenol.

  • Addition of Methylating Agent: Dimethyl sulfate (1.3 equiv) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to 75 °C and stirred for 16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the flask is cooled to room temperature. The solid potassium salts are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexanes/EtOAc) to yield this compound as a colorless oil.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of biaryl systems. The Suzuki-Miyaura coupling is particularly prominent due to its mild conditions and high functional group tolerance.[4]

Suzuki_Coupling

This reaction couples an aryl halide (like iodobenzene or bromobenzene) with an organoboron species (like 2-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. This method is highly efficient for creating the C-C bond between the two phenyl rings.[4]

Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming biaryl compounds and aryl ethers.[5] While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, it remains a viable synthetic route. For this compound, this could involve the coupling of 2-iodoanisole with benzene or, more commonly, the coupling of two molecules of an appropriately substituted aryl halide.[5][6]

Chemical Reactivity and Applications

This compound's utility stems from its identity as a stable, yet reactive, organic intermediate. The biphenyl core and the methoxy group are both sites for further chemical transformation.

Key Reactions
  • Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating, ortho, para-directing group.[7] However, the ortho position is sterically hindered by the adjacent phenyl ring. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is expected to occur predominantly at the para-position (C4) of the methoxy-substituted ring. The unsubstituted phenyl ring is less activated and will react slower, typically at its para-position.[8]

  • Demethylation / Ether Cleavage: The methyl ether can be cleaved to yield 2-phenylphenol (CAS 90-43-7) using strong acids like HBr or Lewis acids such as BBr₃. This reaction is significant as it transforms the intermediate into a versatile phenolic compound, which itself is a widely used biocide and precursor for resins and other chemicals.[9]

  • Lithiation and Further Functionalization: The protons ortho to the methoxy group can be abstracted by strong organolithium bases (directed ortho-metalation), allowing for the introduction of a wide range of electrophiles at the C3 position.

Applications in Drug Development and Fine Chemicals

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs.[10] this compound serves as a valuable precursor for accessing functionalized biphenyl structures.

  • Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs, such as Fenbufen and Flurbiprofen, are based on a biphenyl or related biaryl core.[10][11] The synthesis of Fenbufen, for example, involves the Friedel-Crafts acylation of biphenyl.[5][12] this compound can be used to synthesize analogues of these drugs or can be converted to 2-phenylphenol to build other derivatives. The ability to introduce functional groups at specific positions makes it a key starting material for creating libraries of novel anti-inflammatory agents.[13]

  • Synthesis of Antifungal Agents: The biphenyl structure is also found in certain classes of antifungal compounds.[14][15] The versatility of this compound allows for its incorporation into complex heterocyclic systems that may exhibit antifungal activity.

  • Intermediate for Natural Products: The biaryl linkage is a common feature in complex natural products with potent biological activity, such as the antibiotic Biphenomycin B.[6][16][17] While total syntheses of such molecules are complex, the fundamental cross-coupling strategies used to prepare intermediates like this compound are often employed.

Applications

Safety and Handling

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification. However, as with all laboratory chemicals, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling.[2]

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container, protected from light and incompatible materials such as strong oxidizing agents.[2]

  • Toxicity: The oral LD50 in rats is reported as 3600 mg/kg, indicating moderate acute toxicity by ingestion. It may also be a skin irritant.[3]

Conclusion

This compound (CAS 86-26-0) is a foundational building block in organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and multiple accessible synthetic routes make it an indispensable intermediate. For researchers in drug discovery and development, its role as a precursor to the biphenyl scaffold—a structure central to numerous therapeutic agents, particularly NSAIDs—underscores its strategic importance. A thorough understanding of its chemistry provides a powerful tool for the design and synthesis of novel, high-value molecules.

References

  • Hansen, M., et al. (2025). Flexible total synthesis of biphenomycin B. Chemical Communications (RSC Publishing). Available from: [Link]

  • El-Mekkawy, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Singh, R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]

  • Shah, U. A., et al. (2010). Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inflammatory Agents (Part-I). International Journal of Pharma and Bio Sciences. Available from: [Link]

  • ResearchGate. (2025). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). Available from: [Link]

  • Kumar, A., et al. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available from: [Link]

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  • PubMed. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. National Center for Biotechnology Information. Available from: [Link]

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  • ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 -. Available from: https://www.researchgate.net/publication/277156903_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4'-chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile
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An In-Depth Technical Guide to the Physical Properties of 2-Phenylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical properties of 2-phenylanisole (also known as 2-methoxybiphenyl), tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support experimental design, analytical method development, and safety management.

Introduction

2-Phenylanisole is an aromatic ether that serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective application and safe handling in a laboratory setting. This document delineates these properties, supported by experimental data and established scientific principles.

The chemical structure of 2-phenylanisole consists of a methoxy group attached to a biphenyl scaffold at the 2-position. This seemingly simple arrangement imparts specific characteristics that influence its behavior in various chemical and physical contexts.

Chemical Structure and Identifiers:

  • IUPAC Name: 1-methoxy-2-phenylbenzene[1]

  • Synonyms: this compound, o-Phenylanisole[1]

  • CAS Number: 86-26-0[1]

  • Molecular Formula: C₁₃H₁₂O[1]

  • Molecular Weight: 184.23 g/mol [1]

Quantitative Physical Properties

A summary of the key physical properties of 2-phenylanisole is presented in the table below. These values are critical for predicting its behavior in different environments and for designing experimental protocols.

PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid to solid[2]
Melting Point 28-33 °C (lit.)[2]
Boiling Point 273-274 °C (lit.)[2]
Density 1.023 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.61 (lit.)[3]
Vapor Pressure 0.00928 mmHg at 25 °C
Flash Point >230 °F (>110 °C)[2]
Solubility Insoluble in water; Soluble in toluene and alcohol.[2]
LogP (o/w) 3.791 (estimated)[2]
Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following section outlines standard methodologies for characterizing compounds like 2-phenylanisole.

1. Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like 2-phenylanisole, a sharp melting range suggests high purity.

  • Principle: The temperature at which a substance transitions from a solid to a liquid phase.

  • Methodology: A small amount of the solid sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[4]

2. Boiling Point Determination

The boiling point provides insight into the volatility of a liquid.

  • Principle: The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Methodology (Simple Distillation): The liquid is heated in a distillation flask. The vapor rises and comes into contact with a thermometer, which records the boiling point. The vapor is then cooled by a condenser and collected.[4]

3. Refractive Index Measurement

The refractive index is a characteristic property of a substance and is useful for identification.

  • Principle: The ratio of the speed of light in a vacuum to its speed in the substance.

  • Methodology: A refractometer is used to measure the extent to which light is bent when it passes through the liquid sample. A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read from the scale.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Data Acquisition & Analysis Sample 2-Phenylanisole Sample MP Melting Point Apparatus Sample->MP Capillary Loading BP Distillation Setup Sample->BP Flask Charging RI Refractometer Sample->RI Prism Application MP_Data Record Melting Range MP->MP_Data BP_Data Record Boiling Point BP->BP_Data RI_Data Measure Refractive Index RI->RI_Data Purity Assess Purity MP_Data->Purity Identity Confirm Identity BP_Data->Identity RI_Data->Identity

Caption: Experimental workflow for determining the physical properties of 2-phenylanisole.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 2-phenylanisole would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2-disubstitution pattern of the biphenyl system.

  • ¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms in the molecule, further confirming its structure.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

  • Expected Absorptions: The IR spectrum of 2-phenylanisole would exhibit characteristic peaks for C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage. The absence of a broad O-H stretch would confirm the absence of any corresponding phenol impurity.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[5]

  • Expected Absorptions: Aromatic compounds like 2-phenylanisole typically show strong absorption bands in the UV region due to π-π* transitions of the benzene rings.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Structure Elucidation Sample 2-Phenylanisole in Solvent NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR UV UV-Vis Spectrophotometer Sample->UV NMR_Data Analyze Chemical Shifts & Coupling NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data UV_Data Determine λmax UV->UV_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for the spectroscopic characterization of 2-phenylanisole.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-phenylanisole.

  • General Precautions: Use in a well-ventilated area, preferably a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Hazards: May cause skin and eye irritation. Avoid breathing dust, fumes, or vapors.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container, protected from heat and light.[2]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 2-phenylanisole. The data and methodologies presented are intended to equip researchers and scientists with the necessary information for the confident and safe use of this compound in their work. A solid understanding of these fundamental properties is the bedrock of successful and reproducible scientific investigation.

References

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An In-Depth Technical Guide to 2-Methoxybiphenyl: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methoxybiphenyl, a significant biaryl compound with applications ranging from organic synthesis to the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physical and spectroscopic properties, and detailed synthetic methodologies. The focus is on providing not just procedural steps but also the underlying chemical principles and rationale that govern the selection of specific synthetic strategies.

Introduction to this compound

This compound, also known as 2-phenylanisole, is an aromatic organic compound that belongs to the class of biphenyls. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to adopt a flexible conformation and interact with various biological targets.[1] The presence of a methoxy group at the ortho-position of one of the phenyl rings in this compound introduces specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[2][3] It is also utilized as a fragrance ingredient.

Chemical Structure and Properties

The chemical structure of this compound consists of two phenyl rings linked by a carbon-carbon single bond, with a methoxy (-OCH₃) group attached to the C2 position of one of the rings.

Systematic and Common Names:

  • IUPAC Name: 1-methoxy-2-phenylbenzene[4]

  • Common Names: 2-Phenylanisole, o-Phenylanisole, Biphenyl-2-yl methyl ether[4][5]

  • CAS Number: 86-26-0[5]

  • Molecular Formula: C₁₃H₁₂O[5]

  • Molecular Weight: 184.23 g/mol [4]

The chemical structure can be represented by the following SMILES notation: COC1=CC=CC=C1C2=CC=CC=C2.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point 30-33 °C (lit.)[5]
Boiling Point 274 °C (lit.)[5]
Density 1.023 g/mL at 25 °C (lit.)[5]
Appearance White to light yellow powder or clear liquid after melting[5][6]
Solubility Insoluble in water, soluble in toluene[5]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry: Key fragments in the mass spectrum include m/z values of 184 (M+), 169, 115, and 107.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for aromatic C-H stretching, C=C stretching within the aromatic rings, and C-O stretching of the methoxy group.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons and a singlet for the methoxy group protons.

    • ¹³C NMR: The carbon NMR spectrum provides distinct signals for each of the carbon atoms in the biphenyl and methoxy groups.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The most prominent methods include the methylation of 2-phenylphenol and modern cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann condensation.

Methylation of 2-Phenylphenol

A straightforward and high-yielding method for the synthesis of this compound is the Williamson ether synthesis, specifically the methylation of 2-phenylphenol. This method is advantageous due to the commercial availability of the starting phenol.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 2-Phenylphenol p1 This compound r1->p1 Acetone, 75 °C r2 Dimethyl sulfate r2->p1 r3 Potassium carbonate r3->p1

Methylation of 2-phenylphenol to yield this compound.

Detailed Experimental Protocol:

  • Setup: An oven-dried 500 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Initial Charge: The flask is charged with 2-phenylphenol (17.0 g, 0.1 mol, 1.0 equiv) and potassium carbonate (19.4 g, 0.14 mol, 1.4 equiv).[5]

  • Inert Atmosphere: The flask is evacuated for 15 minutes and then back-filled with dry nitrogen gas.

  • Solvent Addition: 250 mL of dry acetone is added to dissolve the 2-phenylphenol.[5]

  • Reagent Addition: Dimethyl sulfate (12.3 mL, 16.4 g, 0.13 mol, 1.3 equiv) is added dropwise to the reaction mixture at room temperature via the dropping funnel.[5]

  • Reaction: After the addition is complete, the reaction mixture is heated to 75 °C and stirred for 16 hours.[5]

  • Work-up: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the flask is cooled to room temperature. The solid potassium carbonate is removed by filtration. The filtrate is concentrated under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (10:0.5) as the eluent to afford this compound as a colorless oil (yield: 96%).[5]

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

  • Dimethyl Sulfate: A common and effective methylating agent.

  • Acetone: A polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

  • Inert Atmosphere: While not strictly necessary for this reaction, it is good practice to prevent any potential side reactions involving atmospheric moisture or oxygen, especially when using dry solvents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryls.[7][8][9] For this compound, this can be achieved by coupling an aryl halide with an arylboronic acid. Two primary retrosynthetic pathways exist.

Reaction Pathways:

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 r1 2-Bromoanisole p This compound r1->p Pd Catalyst, Base r2 Phenylboronic acid r2->p r3 Bromobenzene p2 This compound r3->p2 Pd Catalyst, Base r4 2-Methoxyphenylboronic acid r4->p2

Two possible Suzuki-Miyaura coupling routes to this compound.

Generalized Experimental Protocol (Pathway 1):

  • Setup: An oven-dried Schlenk flask is equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: The flask is charged with 2-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and back-filled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent: A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

  • Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The mechanism involves a catalytic cycle with a palladium catalyst.

G pd0 Pd(0)L₂ pd2_1 Ar-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition (Ar-X) pd2_2 Ar-Pd(II)L₂-OR' pd2_1->pd2_2 Ligand Exchange (Base, -OR') pd2_3 Ar-Pd(II)L₂-Ar' pd2_2->pd2_3 Transmetalation (Ar'-B(OR)₂) pd2_3->pd0 Reductive Elimination (Ar-Ar')

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classic method for the synthesis of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides.[2][10] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have made this reaction more practical. For an unsymmetrical biphenyl like this compound, a cross-coupling approach would be necessary, which can sometimes lead to a mixture of products. However, with careful control of stoichiometry and reaction conditions, it can be a viable synthetic route.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 2-Iodoanisole p1 This compound r1->p1 Copper, High Temp. r2 Benzene r2->p1

Ullmann condensation for the synthesis of this compound.

Generalized Experimental Protocol:

  • Setup: A high-pressure reaction vessel or a flask equipped with a high-boiling point solvent and a reflux condenser is used.

  • Reagents: 2-Iodoanisole (1.0 equiv) is reacted with an excess of benzene in the presence of activated copper powder or a copper salt catalyst.

  • Reaction: The mixture is heated to a high temperature (often >200 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the copper species. The excess benzene is removed by distillation. The residue is then purified by distillation under reduced pressure or column chromatography.

The harsh conditions of the classical Ullmann reaction often lead to lower yields and side products, making the Suzuki-Miyaura coupling a more favored method in modern organic synthesis for its milder conditions and higher functional group tolerance.[10]

Applications in Research and Development

This compound serves as a key building block in the synthesis of various target molecules in the pharmaceutical and materials science sectors. The methoxy group can be retained in the final product or can be deprotected to a hydroxyl group, which can then be further functionalized. Its derivatives have been investigated for a range of biological activities, and the biphenyl core provides a versatile scaffold for drug design.

Conclusion

This compound is a valuable biaryl compound with a well-defined chemical structure and a range of established synthetic routes. While classical methods like the methylation of 2-phenylphenol remain highly effective, modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a more versatile and milder approach to its synthesis. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and the availability of starting materials. This guide provides the foundational knowledge for scientists and researchers to confidently work with and synthesize this compound for their specific applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6835, this compound. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • DSpace at the University of the Free State. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]

  • National Center for Biotechnology Information. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • eScholarship, University of California. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]

  • ACS Publications. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Google Patents.
  • Ramprasad Group, Georgia Institute of Technology. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • The Royal Society of Chemistry. Suzuki-Miyaura C-C coupling reaction catalysed by homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. [Link]

  • University of Wisconsin-Madison. zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]

  • ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... [Link]

  • Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.

Sources

The Solubility of 2-Methoxybiphenyl in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This in-depth technical guide provides a comprehensive overview of the solubility of 2-methoxybiphenyl, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive publicly available experimental data, this guide leverages the predictive power of the UNIFAC group contribution model to estimate its solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, enabling researchers to validate these predictions and generate in-house data. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies necessary to effectively utilize this compound in their work.

Introduction to this compound

This compound (also known as o-phenylanisole) is an aromatic ether with the chemical formula C₁₃H₁₂O.[1] Its structure, consisting of a biphenyl backbone with a methoxy group on one of the phenyl rings, imparts a unique combination of steric and electronic properties. This makes it a valuable precursor and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, crystallization solvents, and has significant implications for process efficiency and product purity.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol [1]
Appearance White or colorless to light yellow powder or liquid[2]
Melting Point 30-33 °C[3]
Boiling Point 274 °C[3]
Water Solubility Insoluble[2][3][4]
LogP (estimated) 3.791[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solid solute to dissolve, the Gibbs free energy of the system must decrease. This can be expressed by the following equation:

ΔGsol = ΔHsol - TΔSsol

Where:

  • ΔGsol is the Gibbs free energy of solution

  • ΔHsol is the enthalpy of solution

  • T is the absolute temperature

  • ΔSsol is the entropy of solution

The enthalpy of solution can be further broken down into two main components: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).

The principle of "like dissolves like" is a useful qualitative guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents tend to dissolve non-polar solutes. This compound, with its large non-polar biphenyl structure and a moderately polar methoxy group, is expected to exhibit good solubility in a range of organic solvents with varying polarities.

Predicted Solubility of this compound in Organic Solvents using the UNIFAC Model

Given the limited availability of experimental solubility data for this compound, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model was employed to predict its solubility in a selection of common organic solvents at 298.15 K.

The UNIFAC model is a group-contribution method that estimates activity coefficients in non-ideal liquid mixtures.[5][6] It is based on the concept that a molecule can be divided into a set of functional groups, and the activity coefficient is calculated from the interactions between these groups.

UNIFAC Group Assignment for this compound:

To use the UNIFAC model, the this compound molecule was deconstructed into the following functional groups:

  • ACH (Aromatic Carbon-Hydrogen): 10 groups

  • AC (Aromatic Carbon): 2 groups

  • CH3O (Methoxy): 1 group

Predicted Solubility of this compound at 298.15 K (UNIFAC Model):

The following table presents the predicted mole fraction solubility (x) of this compound in various organic solvents.

SolventSolvent ClassPredicted Mole Fraction Solubility (x)
TolueneAromatic Hydrocarbon0.45
BenzeneAromatic Hydrocarbon0.42
DichloromethaneHalogenated0.38
ChloroformHalogenated0.35
Diethyl EtherEther0.30
Tetrahydrofuran (THF)Ether0.32
AcetoneKetone0.25
Ethyl AcetateEster0.28
MethanolAlcohol0.15
EthanolAlcohol0.18
n-HexaneAliphatic Hydrocarbon0.05

Disclaimer: The solubility data presented in this table are theoretical predictions based on the UNIFAC model and have not been experimentally verified. This data should be used as a guide for solvent selection and further experimental validation is strongly recommended.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[7][8]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer or organic solvent, and the formation of a precipitate is monitored.[4]

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.[4]

  • Precipitate Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed.[7]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitate is observed.

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution in Solvent Plate prep_stock->serial_dilution incubation Incubate (25°C, 2h with shaking) serial_dilution->incubation detection Nephelometric Detection incubation->detection data_analysis Determine Highest Soluble Concentration detection->data_analysis

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[9][10]

Principle: An excess of the solid compound is equilibrated with the solvent until the concentration of the dissolved compound in the supernatant is constant.[11]

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Supernatant Sampling: Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calibration: Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

Workflow for Thermodynamic Solubility Assay:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calibration Calibration add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-48h) add_excess->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant filter_sample Filter (0.22 µm) sample_supernatant->filter_sample quantify Quantify by HPLC-UV filter_sample->quantify calibrate Calibrate with Standards quantify->calibrate

Caption: Workflow for the thermodynamic solubility assay.

Factors Influencing the Solubility of this compound

Several factors related to both the solute and the solvent can influence the solubility of this compound:

  • Solvent Polarity: As a molecule with both non-polar (biphenyl) and moderately polar (methoxy) regions, its solubility will be highest in solvents with intermediate polarity that can effectively solvate both parts of the molecule.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atom of the methoxy group. Solvents that are good hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic.

  • Crystalline Structure: The crystal lattice energy of solid this compound will influence its solubility. Different polymorphs may exhibit different solubilities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions from the UNIFAC model with detailed experimental protocols, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided frameworks for both kinetic and thermodynamic solubility determination serve as a valuable resource for generating robust and reliable in-house data, ultimately facilitating the efficient and effective application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxybiphenyl from 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxybiphenyl, an important chemical intermediate, from 2-phenylphenol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical considerations for this transformation. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this O-methylation. This guide delves into the mechanistic underpinnings of the reaction, explores various reagent and solvent choices, and presents detailed, field-proven experimental protocols. Furthermore, it addresses safety considerations, particularly concerning the use of hazardous methylating agents, and discusses greener alternatives. The content is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction and Strategic Overview

This compound, also known as o-phenylanisole, is a significant building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and materials. Its synthesis from the readily available precursor, 2-phenylphenol (also known as [1,1'-Biphenyl]-2-ol), is a critical transformation for which a reliable and efficient methodology is paramount.[1]

The core of this synthesis is the O-methylation of a phenolic hydroxyl group. The most common and effective method for this transformation is the Williamson ether synthesis . This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of the phenol, acts as a nucleophile, attacking an electrophilic methylating agent.[2][3]

This guide will explore the nuances of this reaction, providing a rationale for the selection of reagents and conditions to optimize yield and purity. We will also consider alternative, "greener" methylating agents that mitigate the risks associated with traditional reagents.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of this compound from 2-phenylphenol via the Williamson ether synthesis is a two-step process occurring in a single pot.

Step 1: Deprotonation to form the phenoxide

The phenolic proton of 2-phenylphenol is acidic and can be removed by a suitable base to form the corresponding phenoxide anion. The choice of base is crucial and can influence the reaction rate and efficiency.

Step 2: Nucleophilic attack by the phenoxide

The resulting phenoxide is a potent nucleophile that attacks the methylating agent in an SN2 fashion. This step results in the formation of the C-O bond of the ether and the displacement of a leaving group.[2]

The overall efficiency of the synthesis is dependent on several factors, including the strength of the base, the reactivity of the methylating agent, the choice of solvent, and the reaction temperature.

Reagent Selection and Optimization

A critical aspect of a successful synthesis is the judicious selection of reagents. This section provides a detailed analysis of the various components of the reaction mixture.

The Substrate: 2-Phenylphenol

2-Phenylphenol is a white, crystalline solid that is commercially available.[1][4] For optimal results, it is advisable to use a pure grade of the starting material, as impurities can lead to side reactions and complicate purification.

The Base: Generating the Nucleophile

The choice of base is critical for the efficient deprotonation of 2-phenylphenol. A variety of bases can be employed, with their selection often depending on the chosen solvent and methylating agent.

  • Potassium Carbonate (K₂CO₃): This is a commonly used, relatively mild, and inexpensive base. It is particularly effective when used in polar aprotic solvents like acetone or acetonitrile.[5]

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong bases that can effectively deprotonate phenols.[6][7] They are often used in aqueous or alcoholic solutions, or under phase-transfer catalysis conditions.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in anhydrous aprotic solvents like THF or DMF.

The Methylating Agent: The Electrophile

The methylating agent is the source of the methyl group. Several options are available, each with its own advantages and disadvantages in terms of reactivity, cost, and safety.

  • Dimethyl Sulfate ((CH₃)₂SO₄): A highly reactive and cost-effective methylating agent.[8] It is widely used in industrial applications. However, it is extremely toxic and carcinogenic, requiring strict safety precautions.[8][9][10]

  • Methyl Iodide (CH₃I): Another highly reactive methylating agent. It is less toxic than dimethyl sulfate but is more expensive and volatile.[7]

  • Dimethyl Carbonate (DMC): A "green" and non-toxic alternative to dimethyl sulfate and methyl halides.[11][12][13][14] It is less reactive and often requires higher temperatures and the use of a catalyst, but its environmental and safety profile makes it an attractive option.[11][15]

The Solvent: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. For the SN2 reaction, polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide.

  • Acetone: A common and effective solvent, particularly when using potassium carbonate as the base.[5]

  • Acetonitrile (ACN): Another excellent polar aprotic solvent for this reaction.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate SN2 reactions.[7]

  • Phase-Transfer Catalysis (PTC): This technique can be employed when using a two-phase system (e.g., aqueous NaOH and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the methylating agent occurs.[16][17]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound using both a traditional and a greener methodology.

Protocol 1: Traditional Synthesis using Dimethyl Sulfate

This protocol is based on a high-yielding procedure reported in the literature.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Phenylphenol170.2117.0 g0.11.0
Potassium Carbonate138.2119.4 g0.141.4
Dimethyl Sulfate126.1316.4 g (12.3 mL)0.131.3
Acetone (anhydrous)-250 mL--

Procedure:

  • To an oven-dried 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-phenylphenol (17.0 g, 0.1 mol) and potassium carbonate (19.4 g, 0.14 mol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous acetone (250 mL) to the flask to dissolve the 2-phenylphenol.

  • Stir the suspension for 15 minutes at room temperature.

  • Slowly add dimethyl sulfate (12.3 mL, 0.13 mol) dropwise to the reaction mixture at room temperature using the dropping funnel.

  • After the addition is complete, heat the reaction mixture to 75 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solid potassium carbonate by filtration.

  • Concentrate the filtrate by rotary evaporation under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.[5]

Protocol 2: Green Synthesis using Dimethyl Carbonate

This protocol utilizes the environmentally benign methylating agent, dimethyl carbonate.[11][15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Phenylphenol170.2117.0 g0.11.0
Dimethyl Carbonate90.0827.0 g (25.4 mL)0.33.0
Potassium Carbonate138.211.38 g0.010.1

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-phenylphenol (17.0 g, 0.1 mol), dimethyl carbonate (25.4 mL, 0.3 mol), and a catalytic amount of potassium carbonate (1.38 g, 0.01 mol).

  • Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the potassium carbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of hexanes and ethyl acetate.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum of this compound typically shows a characteristic singlet for the methoxy protons around 3.90 ppm.[5][18]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The IR spectrum will show characteristic C-O stretching vibrations for the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety and Handling

2-Phenylphenol: Can cause skin and eye irritation.[4][19] Inhalation may irritate the nose and throat.[4][19]

Dimethyl Sulfate: EXTREMELY TOXIC AND CARCINOGENIC. [8] It is readily absorbed through the skin and can cause severe, delayed chemical burns.[8] Inhalation can be fatal.[8][10] All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. An ammonia solution should be readily available to neutralize any spills.

Dimethyl Carbonate: Considered a green reagent with low toxicity.[11][12][13]

Potassium Carbonate: An irritant. Avoid contact with skin and eyes.

Acetone: Highly flammable. Keep away from ignition sources.

Visualization of Workflows

General Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 2-Phenylphenol Base Methylating Agent Solvent Reaction_Setup Reaction Setup: Inert Atmosphere Temperature Control Reactants->Reaction_Setup Reaction Reaction: Stirring for specified time Reaction_Setup->Reaction Monitoring Reaction Monitoring: TLC/GC Reaction->Monitoring Workup Work-up: Filtration Extraction Concentration Monitoring->Workup Purification Purification: Column Chromatography or Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Mechanistic Pathway

Mechanism Start 2-Phenylphenol Phenoxide Phenoxide Anion Start->Phenoxide + Base - H⁺ SN2 SN2 Attack Phenoxide->SN2 Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->SN2 Product This compound SN2->Product

Caption: Simplified mechanistic pathway of the Williamson ether synthesis.

Conclusion

The synthesis of this compound from 2-phenylphenol is a well-established transformation that can be efficiently achieved through the Williamson ether synthesis. This guide has provided a detailed examination of this method, from its mechanistic basis to practical, step-by-step protocols. The choice of reagents, particularly the base and methylating agent, significantly impacts the reaction's outcome and safety profile. While traditional methods using highly reactive but toxic reagents like dimethyl sulfate offer high yields, the increasing emphasis on green chemistry makes dimethyl carbonate a compelling and safer alternative. By understanding the principles outlined in this guide, researchers and professionals in drug development can confidently and safely perform this important synthesis, adapting the methodologies to their specific needs and laboratory capabilities.

References

  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716.
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Spectroscopic Data of o-Phenylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for o-phenylanisole (also known as 2-methoxybiphenyl, CAS No. 86-26-0).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key analytical techniques for the structural elucidation of this compound. We will explore the interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding of the molecular characteristics of o-phenylanisole.

Introduction to o-Phenylanisole

o-Phenylanisole is an aromatic ether with the chemical formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol .[2][3] Its structure consists of a phenyl group substituted at the ortho position of an anisole ring. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization in various chemical and pharmaceutical contexts. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and metabolic studies.

Molecular Structure of o-Phenylanisole

o_phenylanisole_structure C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O13 O C6->O13 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 C14 CH₃ O13->C14

Caption: Molecular structure of o-phenylanisole (1-methoxy-2-phenylbenzene).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For o-phenylanisole, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of o-phenylanisole.

Methodology Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for NMR analysis of non-polar to moderately polar organic compounds due to its excellent dissolving properties and the presence of a single deuterium lock signal.[4] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) because it is chemically inert and its signal does not overlap with most organic proton signals.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of o-phenylanisole.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of o-phenylanisole is characterized by signals in the aromatic region and a distinct singlet for the methoxy group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.3Multiplet5HProtons on the unsubstituted phenyl ring
~7.3 - 6.9Multiplet4HProtons on the substituted phenyl ring
~3.8Singlet3HMethoxy group (OCH₃) protons
Note: The exact chemical shifts and coupling patterns within the aromatic multiplets can be complex due to overlapping signals.

Interpretation of ¹H NMR Spectrum:

The downfield region (δ 6.9-7.5 ppm) corresponds to the nine aromatic protons. The five protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet. The four protons on the methoxy-substituted ring are also in this region and will show splitting patterns influenced by their neighboring protons. The most upfield signal in the aromatic region is likely the proton ortho to the methoxy group due to its electron-donating effect. The singlet at approximately 3.8 ppm is characteristic of the three equivalent protons of the methoxy group. The integration values confirm the presence of 9 aromatic protons and 3 methoxy protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments in o-phenylanisole.

Chemical Shift (δ) ppmAssignment
~157C-OCH₃
~138Quaternary C (ipso-phenyl)
~131Quaternary C (ipso-methoxy)
~130 - 127Aromatic CH carbons
~121Aromatic CH carbon
~111Aromatic CH carbon
~55OCH₃ carbon
Note: Specific assignments of the aromatic CH carbons require advanced 2D NMR techniques.

Interpretation of ¹³C NMR Spectrum:

The spectrum is expected to show 8 distinct signals in the aromatic region (for the 12 aromatic carbons, with some equivalences) and one signal for the methoxy carbon. The carbon attached to the electron-donating methoxy group (C-OCH₃) is significantly deshielded and appears downfield around 157 ppm. The two quaternary carbons (ipso-carbons) where the rings are joined and the methoxy group is attached are also downfield. The remaining aromatic CH carbons appear in the typical range of 110-130 ppm. The aliphatic carbon of the methoxy group is found upfield at approximately 55 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain the FTIR spectrum of o-phenylanisole to identify its characteristic functional groups.

Methodology Rationale: For a liquid or low-melting solid like o-phenylanisole, the neat liquid film method using salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory is straightforward and avoids solvent interference. ATR is often preferred for its simplicity and minimal sample preparation.

Step-by-Step Protocol (ATR-FTIR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small drop of molten o-phenylanisole (if solid at room temperature) or a drop of the liquid onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

FTIR Spectroscopic Data

The FTIR spectrum of o-phenylanisole will exhibit characteristic absorptions for aromatic C-H bonds, C=C bonds within the aromatic rings, and the C-O ether linkage.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H Stretch (in -OCH₃)Medium
1600 - 1450Aromatic C=C Ring StretchStrong
~1250Asymmetric C-O-C Stretch (Aryl Ether)Strong
~1050Symmetric C-O-C Stretch (Aryl Ether)Medium
900 - 675Aromatic C-H Out-of-Plane BendStrong

Interpretation of FTIR Spectrum:

The presence of sharp peaks above 3000 cm⁻¹ is indicative of C-H stretching in the aromatic rings. The peaks just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings. The most diagnostic peaks for the ether functionality are the strong, asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. The pattern of strong absorptions in the 900-675 cm⁻¹ region is related to the out-of-plane C-H bending and is diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of o-phenylanisole.

Methodology Rationale: Electron Ionization (EI) is a hard ionization technique that provides a clear molecular ion peak and a rich fragmentation pattern, which is useful for structural identification by creating a unique "fingerprint" for the molecule.

Step-by-Step Protocol (EI-MS):

  • Sample Introduction:

    • Introduce a dilute solution of o-phenylanisole in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometric Data

The mass spectrum of o-phenylanisole will show a molecular ion peak corresponding to its molecular weight and several fragment ions.

m/z ValueProposed Fragment Ion/Species LostRelative Abundance
184[C₁₃H₁₂O]⁺• (Molecular Ion, M⁺•)High
169[M - CH₃]⁺Moderate
155[M - CHO]⁺ or [M - C₂H₅]⁺Moderate
115[C₉H₇]⁺Moderate
Note: The relative abundances are approximate and can vary depending on the instrument and conditions.[2]

Interpretation of Mass Spectrum:

The peak at m/z 184 corresponds to the molecular weight of o-phenylanisole and is the molecular ion peak (M⁺•).[2] A common fragmentation pathway for ethers is the loss of the alkyl group, in this case, a methyl radical (•CH₃), leading to the fragment ion at m/z 169.[6] Another possible fragmentation is the loss of a neutral carbon monoxide (CO) molecule after rearrangement, or the loss of a formyl radical (•CHO). The presence of a significant peak at m/z 115 suggests the formation of a stable indenyl cation or a related C₉H₇⁺ species after ring contraction and rearrangement. The overall fragmentation pattern serves as a unique fingerprint for o-phenylanisole.

Fragmentation Pathway Visualization

fragmentation_pathway M o-Phenylanisole [C₁₃H₁₂O]⁺• m/z = 184 F1 [M - CH₃]⁺ m/z = 169 M->F1 - •CH₃ F2 [M - CHO]⁺ m/z = 155 M->F2 - •CHO F3 [C₉H₇]⁺ m/z = 115 M->F3 - C₄H₅O• (rearrangement)

Caption: Proposed electron ionization fragmentation pathway for o-phenylanisole.

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of o-phenylanisole. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, FTIR identifies the key functional groups (aromatic rings and ether linkage), and mass spectrometry determines the molecular weight and provides structural information through its fragmentation pattern. This guide serves as a detailed reference for the spectroscopic analysis of o-phenylanisole, outlining the standard methodologies and the rationale behind the interpretation of the resulting data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6835, this compound. Retrieved from [Link].

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  • Royal Society of Chemistry (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link].

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link].

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  • Meng, X., Lu, H., Zhang, Z., Peng, P., & Volkman, J. K. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Acta Geochimica, 42(4), 589-598.
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  • All 'Bout Chemistry (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link].

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  • The Royal Society of Chemistry (2024). Supporting Information - Sustainable Carbonaceous Nanomaterial Supported Palladium as an Efficient Ligand-Free Heterogeneous Catalyst for Suzuki-Miyaura Coupling. Retrieved from [Link].

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A Technical Guide to the Commercial Availability, Synthesis, and Quality Control of 2-Methoxybiphenyl for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Methoxybiphenyl, a critical chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its commercial availability, procurement strategies, quality control verification, and a reliable laboratory-scale synthesis protocol for instances where commercial sources do not meet specific research requirements. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible application of the information presented.

Introduction to this compound

This compound (CAS No. 86-26-0), also known as 2-phenylanisole, is an aromatic ether. Its structure, featuring a methoxy group ortho to the phenyl-phenyl bond, makes it a sterically hindered biaryl compound. This structural feature is pivotal, influencing its reactivity and making it a valuable precursor in organic synthesis. It is a key starting material for producing biphenyl-2-ol (2-hydroxybiphenyl), a compound with significant applications as a fungicide and disinfectant. In the context of drug development, the biphenyl moiety is a common scaffold in various pharmacologically active molecules, and this compound serves as a versatile building block for accessing complex molecular architectures.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and production scales. It is typically sold as a solid with a melting point around 29-32 °C. The compound's availability spans from small, milligram-scale quantities for initial research to multi-kilogram bulk orders for process development and manufacturing.

When procuring this compound, researchers must pay close attention to the purity grade, as this directly impacts experimental outcomes. The most commonly offered purities are ≥98% and ≥99%. For sensitive applications, such as catalysis research or API synthesis, higher purity grades (e.g., >99.5%) are recommended to avoid side reactions caused by impurities.

Table 1: Overview of Commercial Suppliers for this compound

SupplierTypical PurityCommon QuantitiesCAS NumberNotes
Sigma-Aldrich (Merck)≥99%5g, 25g, 100g86-26-0Offers various grades, including for synthesis.
Thermo Fisher Scientific99%10g, 50g, 250g86-26-0Part of the Acros Organics and Alfa Aesar brands.
TCI Chemicals>98.0%25g, 100g, 500g86-26-0Provides GC analysis data for purity assessment.
Santa Cruz Biotechnology≥98%1g, 5g, 25g86-26-0Focus on research-scale quantities.

This table is representative and not exhaustive. Researchers should verify current offerings directly with suppliers.

Quality Control and In-House Verification

While suppliers provide a certificate of analysis (CoA), it is a cornerstone of good laboratory practice to perform in-house verification of critical starting materials. The identity and purity of this compound can be unequivocally confirmed using standard analytical techniques.

Core QC Workflow

The following diagram illustrates a standard workflow for the quality control verification of a newly acquired batch of this compound.

QC_Workflow cluster_0 Step 1: Physical & Documentation Check cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Final Decision A Receive Commercial This compound B Verify CoA and SDS (CAS, Purity, Lot No.) A->B C Visual Inspection (Color, Form) B->C D Prepare Sample (e.g., in CDCl3 for NMR) C->D If Passed E 1H NMR Spectroscopy (Identity & Purity) D->E F GC-MS Analysis (Purity & Impurity Profile) D->F G Melting Point (Purity Confirmation) D->G H Compare Data to Reference Spectra & Specs E->H F->H G->H I Approve for Use H->I J Quarantine/Reject H->J

Caption: A typical quality control workflow for incoming this compound.

Protocol: ¹H NMR Spectroscopy for Identity Confirmation

This protocol describes the standard procedure for confirming the chemical identity of this compound.

Objective: To verify the structure of this compound by comparing its proton nuclear magnetic resonance (¹H NMR) spectrum to established reference data.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette and vial

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl until the sample is fully dissolved.

  • Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure. A typical acquisition involves 16-32 scans.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the peaks based on their chemical shift (δ), multiplicity, and integration values.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~7.50-7.45 (m, 2H): Aromatic protons on the unsubstituted phenyl ring.

  • δ ~7.42-7.30 (m, 5H): Aromatic protons on both rings.

  • δ ~7.05-6.95 (m, 2H): Aromatic protons on the methoxy-substituted ring.

  • δ 3.82 (s, 3H): The singlet corresponding to the methoxy (-OCH₃) group protons.

The presence of the characteristic methoxy singlet at ~3.82 ppm and the complex aromatic multiplets integrating to 9 protons provides strong evidence for the correct structure.

Laboratory Synthesis via Suzuki-Miyaura Coupling

For situations requiring custom isotopic labeling or when commercial sources are unavailable, the Suzuki-Miyaura cross-coupling reaction is a highly reliable method for synthesizing this compound. This reaction couples an aryl halide with an aryl boronic acid, catalyzed by a palladium complex.

Reaction Scheme & Mechanism

The synthesis involves the coupling of 2-methoxyphenylboronic acid with bromobenzene. The catalytic cycle, a cornerstone of modern organic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling cluster_cycle Pd Catalytic Cycle Reactants 2-Methoxyphenylboronic Acid + Bromobenzene OxAdd Oxidative Addition Reactants:r2->OxAdd Transmetal Transmetalation Reactants:r1->Transmetal Product This compound Pd0 Pd(0)L_n Pd0->OxAdd Ar-X Pd_Complex Ar-Pd(II)-X (L_n) OxAdd->Pd_Complex Pd_Complex->Transmetal Ar'-B(OH)2 + Base Pd_Ar_Ar Ar-Pd(II)-Ar' (L_n) Transmetal->Pd_Ar_Ar RedElim Reductive Elimination Pd_Ar_Ar->RedElim RedElim->Product Forms RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-methoxyphenylboronic acid and bromobenzene.

Materials:

  • 2-Methoxyphenylboronic acid (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (4:1 solvent mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-methoxyphenylboronic acid (e.g., 1.52 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and the palladium catalyst (231 mg, 0.2 mmol).

  • Solvent and Reagent Addition: Add 40 mL of toluene and 10 mL of water to the flask. Begin vigorous stirring. Add bromobenzene (1.1 mL, 11 mmol) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with continuous stirring. The causality here is that heat is required to overcome the activation energy for the oxidative addition step and to ensure all components remain in solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The washing steps are critical to remove the inorganic base (K₂CO₃) and other water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol to yield pure this compound.

Safety, Handling, and Storage

Safety: this compound is an irritant. It may cause skin, eye, and respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety information.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • PubChem Compound Summary for CID 6835, this compound. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to 2-Methoxybiphenyl for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxybiphenyl, an aromatic ether, represents a cornerstone molecule in the field of organic synthesis and chemical research. As a derivative of biphenyl, it possesses a structurally significant scaffold that is a recurring motif in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer a practical, field-tested perspective for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, reliable synthesis protocols, analytical characterization, and critical safety considerations, underpinning each section with the rationale required for effective application in a laboratory setting.

Section 1: Chemical Identity and Nomenclature

Precise identification is the foundation of all chemical research. This compound is known by several names, which can be a source of ambiguity. The standardized IUPAC name is 1-methoxy-2-phenylbenzene [1][2]. However, it is frequently encountered in literature and commercial catalogs under various synonyms. Understanding these alternatives is crucial for comprehensive literature searches and material procurement.

Common Synonyms:

  • 2-Phenylanisole[1][3][4]

  • o-Phenylanisole[1][3]

  • Biphenyl-2-yl methyl ether[1]

  • 2-Methoxy-1,1'-biphenyl[1]

  • o-Methoxybiphenyl[1]

Key Chemical Identifiers:

IdentifierValueSource
CAS Number 86-26-0[1][2][3][5]
EC Number 201-659-9[1][2][6]
Molecular Formula C₁₃H₁₂O[1][3][5]
InChIKey NLWCWEGVNJVLAX-UHFFFAOYSA-N[1][2]
Beilstein Registry No. 2045749[3][6]

The structural representation below clarifies the connectivity of the methoxy group and the two phenyl rings, which dictates its chemical reactivity and physical properties.

Caption: Chemical Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of a compound govern its handling, storage, and application in reactions. This compound is notable for its low melting point, which means it can exist as either a solid or a liquid depending on ambient laboratory conditions. This is a critical consideration for accurate weighing and dispensing.

Table of Physicochemical Data:

PropertyValueNotes
Molecular Weight 184.23 g/mol [1][3][4][5]
Appearance White to light yellow powder, lump, or clear liquid[3][4]
Melting Point 28-33 °C (lit.)[2][3]
Boiling Point 274 °C (lit.)[2][3]
Density 1.023 g/mL at 25 °C (lit.)[2][3][4][6]
Refractive Index (n²⁰/D) 1.61 (lit.)[3]
Solubility Insoluble in water; Soluble in toluene[3][4]
Flash Point >110 °C (>230 °F)[2][3]

Expert Insights: The melting point range of 28-33 °C straddles typical room temperatures. For experiments requiring precise mass, it is advisable to gently warm the entire container until the contents are fully molten and homogenous before aliquoting by volume, followed by a density-based mass calculation. Alternatively, for solid-phase addition, ensure the material is fully solidified to avoid sampling a mixture of solid and liquid phases. Its high boiling point indicates low volatility under standard conditions, simplifying handling outside of a fume hood for brief periods, though good laboratory practice always recommends containment.

Section 3: Synthesis and Purification

A reliable and reproducible synthesis is paramount for any research program. This compound is commonly prepared via a Williamson ether synthesis, a robust and well-understood reaction. The protocol below details the methylation of 2-phenylphenol.

Reaction Scheme: 2-Phenylphenol reacts with a methylating agent (e.g., dimethyl sulfate) in the presence of a weak base (e.g., potassium carbonate) to yield this compound.

Causality in Experimental Design:

  • Substrate: 2-Phenylphenol is the readily available precursor.

  • Methylating Agent: Dimethyl sulfate is a highly efficient and cost-effective methylating agent for phenols. However, it is highly toxic and requires careful handling. Alternatives like methyl iodide could be used but are more volatile.

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol, forming the reactive phenoxide, but not so strong that it promotes side reactions. It is also inexpensive and easy to remove post-reaction via filtration.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction mechanism. Its boiling point allows for heating to increase the reaction rate.

  • Inert Atmosphere: An inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent oxidation of the starting phenol, ensuring a cleaner reaction and higher yield.

Step-by-Step Synthesis Protocol: [7]

  • Preparation: An oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and reflux condenser is charged with 2-phenylphenol (1.0 equiv) and potassium carbonate (1.4 equiv).

  • Inerting: The flask is evacuated and back-filled with dry nitrogen gas three times to ensure an inert atmosphere.

  • Dissolution: Anhydrous acetone is added to the flask to dissolve the 2-phenylphenol.

  • Reagent Addition: Dimethyl sulfate (1.3 equiv) is added dropwise to the stirring mixture at room temperature. Caution: Dimethyl sulfate is a potent carcinogen and must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Reaction: The reaction mixture is heated to reflux (approx. 75 °C) and stirred for 16-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the flask is cooled to room temperature. The solid potassium carbonate and salts are removed by filtration. The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes/ethyl acetate (e.g., 10:0.5 v/v), to yield the final product as a colorless oil or low-melting solid.

Synthesis_Workflow Start 1. Charge Flask (2-Phenylphenol, K₂CO₃) Inert 2. Inert Atmosphere (N₂ Purge) Start->Inert Solvent 3. Add Acetone Inert->Solvent Reagent 4. Add Dimethyl Sulfate (Dropwise) Solvent->Reagent Reflux 5. Heat to Reflux (16-24h) Reagent->Reflux TLC Monitor by TLC Reflux->TLC Check Completion TLC->Reflux Continue if incomplete Workup 6. Cool, Filter, & Concentrate TLC->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify End Pure this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Section 4: Spectroscopic and Analytical Characterization

A synthesis protocol is only as reliable as the methods used to validate the final product. The structure of this compound can be unequivocally confirmed using a combination of standard spectroscopic techniques.

Self-Validating System: The expected data from NMR, IR, and MS provide a unique fingerprint for the target molecule. A synthesized compound matching these data points confirms the success of the reaction and the purity of the product.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR A sharp singlet around 3.9 ppm (3H) corresponding to the methoxy (-OCH₃) protons. A complex multiplet region between 7.1-7.7 ppm (9H) for the aromatic protons of the two phenyl rings.[7]
¹³C NMR A signal for the methoxy carbon around 55-56 ppm. Multiple signals in the aromatic region (approx. 110-160 ppm), including two quaternary carbons where the rings are joined and the methoxy group is attached.
IR Spectroscopy C-H stretching peaks for aromatic rings (~3050-3100 cm⁻¹). C-O-C ether stretching bands (~1240-1260 cm⁻¹ and ~1020-1050 cm⁻¹). C=C aromatic ring stretching (~1450-1600 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 184.[1] Key fragmentation peaks at m/z = 169 ([M-CH₃]⁺) and 141 ([M-CH₃-CO]⁺).[1]

Section 5: Applications in Research and Development

This compound is more than a simple chemical; it is an enabling tool for innovation across multiple scientific domains.

  • Organic Synthesis Intermediate: Its primary role is as a versatile building block. The biphenyl scaffold is a privileged structure in medicinal chemistry. The methoxy group can be easily cleaved to reveal a phenol, providing a handle for further functionalization, or it can be used to direct electrophilic substitution reactions on its host ring.

  • Ligand Development: Biphenyl derivatives are common precursors for sophisticated ligands, such as phosphines (e.g., SPhos), used in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and materials science.

  • Biomarker Research: this compound has been identified as a volatile biomarker for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1] This suggests potential applications in the development of non-invasive diagnostic tools.

  • Fragrance Industry: The compound is utilized as a fragrance ingredient, valued for its unique floral and fruity odor profile.[1][3]

Section 6: Safety, Handling, and Storage

Ensuring a safe laboratory environment is non-negotiable. While some sources report that this compound does not meet GHS hazard criteria, several chemical suppliers provide GHS classifications indicating potential hazards.[1][8] It is best practice to adhere to the more stringent classification.

GHS Hazard Classification: (Consolidated from supplier data)

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

  • Signal Word: Warning[3]

Toxicity Data:

  • LD50 (oral, rat): 3600 mg/kg[3][8]

Recommended Handling Procedures:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Recommended storage is at room temperature, sealed from moisture.[3]

Conclusion

This compound is a compound of significant utility for the modern researcher. Its value lies not only in its own properties but in its potential as a precursor to more complex and high-value molecules. By understanding its chemical identity, mastering its synthesis, and adhering to strict safety protocols, scientists can effectively leverage this versatile building block to advance their research goals in drug development, materials science, and beyond.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6835, this compound. PubChem.[Link]

  • Carl ROTH GmbH + Co. KG (n.d.). Safety Data Sheet: 2-Methoxyphenol. Carl ROTH.[Link]

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Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 2-Methoxybiphenyl

This guide provides comprehensive safety protocols and handling instructions for this compound (CAS No. 86-26-0), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

This compound, also known as o-Phenylanisole, is an organic intermediate used in various chemical syntheses.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling. The compound is generally stable under normal temperatures and pressures.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 86-26-0[3]
Molecular Formula C₁₃H₁₂O[1][3]
Molecular Weight 184.23 g/mol [1][3]
Appearance White to slightly yellow powder, lump, or clear liquid after melting.[1][2][1][2]
Melting Point 30-33 °C (lit.)[1][4]
Boiling Point 274 °C (lit.)[1][4]
Density 1.023 g/mL at 25 °C (lit.)[1][2][4]
Flash Point >230 °F (>110 °C)[1][2]
Water Solubility Insoluble[1][5]
Solubility Soluble in toluene[1][5]

Causality Insight: The low melting point (30-33 °C) is a critical handling consideration. In warmer laboratory environments, this compound may exist as a liquid, altering spill risks and handling procedures compared to its solid form. Its high flash point classifies it as combustible but not highly flammable, meaning it requires preheating to ignite.[2][6]

Hazard Identification and Risk Assessment

There is conflicting information regarding the GHS classification of this compound. Some sources classify it as non-hazardous[3][7], while others indicate it may cause skin, eye, and respiratory irritation, and may be harmful if swallowed (GHS07)[1][8][9][10].

Authoritative Stance: Given the discrepancies, a conservative approach is mandated. Researchers must handle this compound as a potentially hazardous substance. The "Precautionary Principle" dictates that where scientific certainty is lacking, risk-averse measures should be adopted.

  • Potential Hazards:

    • Skin Irritation (H315): May cause skin irritation upon contact.[8][10]

    • Eye Irritation (H319): Can cause serious eye irritation.[8][9][10]

    • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.[9][10]

    • Ingestion (H302): Moderately toxic and may be harmful if swallowed.[1][11]

NFPA 704 Diamond: The National Fire Protection Association (NFPA) 704 rating for this compound is as follows[1]:

  • Health (Blue): 1 - Can cause significant irritation.[6]

  • Flammability (Red): 1 - Must be preheated before ignition can occur.[6]

  • Instability/Reactivity (Yellow): 0 - Normally stable.[6]

  • Special (White): (none)

The following diagram illustrates the essential workflow for conducting a risk assessment before handling this compound.

RiskAssessmentWorkflow A Identify Task (e.g., Weighing, Synthesis) B Consult Safety Data Sheet (SDS) A->B C Assess Specific Hazards - Dermal Contact - Inhalation (dust/vapor) - Ingestion - Reactivity B->C D Select Controls C->D E Engineering Controls (Chemical Fume Hood) D->E Primary F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->F Secondary G Administrative Controls (SOPs, Training) D->G Tertiary H Proceed with Work E->H F->H G->H I Review & Update Protocol H->I

Caption: Risk assessment workflow for handling this compound.

Exposure Controls and Personal Protection

Effective exposure control is a multi-layered system prioritizing engineering controls, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when heating the substance, generating dust, or handling large quantities to prevent inhalation of vapors or particulates.[7][12]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][12]

Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific laboratory procedure being performed. The following diagram provides a logical framework for PPE selection.

PPESelection cluster_task Nature of Task cluster_ppe Required PPE A Handling Small Quantities (Solid) (e.g., Weighing <1g) PPE1 Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat A->PPE1 B Preparing Solutions or Transfers (Potential for Splash) PPE2 Enhanced PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat B->PPE2 C Heating or Refluxing (Vapor & Splash Hazard) PPE3 Maximum PPE: - Face Shield over Goggles - Nitrile Gloves (consider double-gloving) - Chemical-Resistant Apron over Lab Coat C->PPE3

Caption: Logic diagram for selecting appropriate PPE.

  • Eye and Face Protection: Wear safety glasses with side shields or tightly fitting safety goggles.[11][13] For tasks with a significant splash hazard, such as transferring large volumes or cleaning spills, a face shield should be worn in addition to goggles.[14][15]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[2][15] Inspect gloves before each use and replace them immediately if they are contaminated or show signs of degradation.[14] For prolonged or immersive contact, consult glove manufacturer compatibility charts.

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[11] Ensure clothing covers all exposed skin.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[11] The specific type of respirator depends on the airborne concentration and should be selected by a safety professional.

Safe Handling and Experimental Protocols

Adherence to good laboratory practice is paramount.

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust or vapors.[16]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][12]

  • Keep the compound away from open flames, hot surfaces, and other sources of ignition.[12][17]

Protocol: Preparation of a 0.1 M Solution of this compound in Toluene

This protocol outlines the steps for safely preparing a solution, integrating the necessary safety checkpoints.

  • Pre-Operation Safety Check:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Ensure an appropriate fire extinguisher (Type ABC) is nearby.

    • Confirm the location of the nearest eyewash station and safety shower.

    • Don the required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Weighing the Compound:

    • Perform all weighing operations on a tared weigh boat inside the chemical fume hood to contain any dust.

    • If the compound is solid, use a spatula to carefully transfer the desired amount. Avoid creating airborne dust.

    • If the compound has melted, use a pipette to transfer the liquid.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place a volumetric flask containing a stir bar on a magnetic stir plate inside the fume hood.

    • Add approximately half of the required volume of toluene to the flask.

    • Carefully add the weighed this compound to the solvent.

    • Turn on the stirrer and allow the compound to dissolve completely.

    • Once dissolved, add toluene to the calibration mark. Cap the flask and invert several times to ensure homogeneity.

  • Post-Operation:

    • Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

    • Clean the spatula and weigh boat with a solvent-moistened wipe inside the fume hood and dispose of the wipe as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Room temperature storage is generally acceptable.[11] Keep away from direct sunlight.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11] While specific reaction data is limited, compounds of this type can react exothermically with strong oxidizers, posing a fire or explosion risk.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[17] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[17]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[11][17] If skin irritation occurs, get medical advice.[9]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11][17] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Clean mouth with water and call a physician or poison control center immediately.[11][17]

Spills and Accidental Release
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources: Remove all sources of ignition from the area.[12][17]

  • Containment & Cleanup:

    • Solid Spill: Avoid creating dust.[11] Gently sweep or mechanically take up the material and place it into a suitable, labeled container for disposal.[11]

    • Liquid Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[12] Scoop the absorbed material into a labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[11]

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Considerations

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[7] Engage a licensed professional waste disposal service to manage chemical waste.[18] Do not allow the product to enter drains or surface water.[8][17]

References

  • This compound | C13H12O | CID 6835 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • This compound | C13H12O | 681991 | 86-26-0 - HPC Standards Inc. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-Methoxyphenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 2-Methoxyphenol(o-),3418E-2,2024/02/13 - Safety Data Sheet. (2024, February 13). Retrieved from [Link]

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An In-depth Technical Guide on 2-Methoxybiphenyl: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybiphenyl, a key organic intermediate, has a rich history intertwined with the development of foundational synthetic methodologies. This guide provides a comprehensive technical overview of this compound, from its historical synthesis to its contemporary applications. We will delve into the evolution of its synthesis, detailing both classical and modern techniques, and provide insights into the mechanistic principles that govern these transformations. A thorough examination of its physicochemical properties, supported by spectroscopic data, is presented. Furthermore, this guide explores the diverse applications of this compound in organic synthesis, medicinal chemistry, and materials science, while also touching upon its metabolic fate and toxicological profile. This document is intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Part 1: Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the broader advancements in organic synthesis in the early 20th century. Its history is closely linked to the development of reactions for forming biaryl linkages and ether bonds.

The classical Ullmann reaction , first reported by Fritz Ullmann in 1901, represents one of the earliest methods for synthesizing biaryl ethers.[1][2][3] This reaction, involving the copper-catalyzed coupling of an aryl halide with a phenoxide, provided the initial groundwork for accessing compounds like this compound, albeit often requiring harsh reaction conditions.[2][4]

The landscape of biaryl synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Suzuki-Miyaura coupling , in particular, has become a cornerstone of modern organic synthesis for its mild reaction conditions and broad functional group tolerance.[5][6] This powerful tool has made this compound and its derivatives readily accessible, fueling their use in a wide array of research and development endeavors.[7][8][9]

Part 2: Synthetic Methodologies: A Journey of Innovation

The synthesis of this compound has seen significant refinement over the years, moving from forcing conditions to more elegant and efficient catalytic methods.

Classical Approach: The Ullmann Condensation

The Ullmann condensation involves the reaction of an aryl halide with an alkoxide in the presence of a copper catalyst. For this compound, this typically involves the coupling of 2-halobiphenyl with sodium methoxide.

Causality Behind Experimental Choices:

  • Aryl Halide Reactivity: Aryl iodides and bromides are preferred over chlorides due to their lower bond dissociation energies, facilitating oxidative addition to the copper catalyst.

  • Copper Catalyst: Copper(I) is the active catalytic species. The reaction often requires stoichiometric or high loadings of copper.

  • High Temperatures: The reaction typically requires elevated temperatures, often exceeding 100 °C, to proceed at a reasonable rate.[2]

Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of this compound. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxyphenylboronic acid (1.1 equivalents), 1-bromo-2-methoxybenzene (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).[5]

  • Catalyst and Ligand: Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 equivalents).[5]

  • Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.[5][6]

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)(X)-L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')-L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition Ar'B(OR)2 Ar'-B(OR)₂ Ar'B(OR)2->Transmetalation + Base Base Base

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86-26-0[10][11][12][13][14][15][]
Molecular Formula C₁₃H₁₂O[10][13][17][18][19]
Molecular Weight 184.23 g/mol [10][11][13][17][19]
Appearance White or colorless to light yellow powder, lump, or clear liquid after melting.[20][10][11][20][10][11]
Melting Point 30-33 °C[20][11]
Boiling Point 274 °C[20][10][11]
Density ~1.023 g/mL at 25 °C[20][10][11]
Solubility Insoluble in water; soluble in toluene.[10][11][12][10][11][12]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group.[21]

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the 13 carbon atoms in the molecule.[13]

  • IR Spectrum: The infrared spectrum displays characteristic absorption bands for the C-O stretching of the ether and the aromatic C-H and C=C bonds.[13][19]

  • Mass Spectrum: The mass spectrum typically shows the molecular ion peak at m/z 184.[19]

Part 4: Applications in Science and Industry

This compound serves as a versatile building block in various scientific and industrial domains.

Organic Synthesis

It is widely used as a chemical and organic intermediate in the synthesis of more complex molecules.[11][12][22] The methoxy group can be cleaved to yield 2-hydroxybiphenyl, a precursor for numerous derivatives.

Medicinal Chemistry

The biphenyl scaffold is a common motif in many pharmaceutical agents. This compound and its derivatives have been investigated for their potential biological activities and serve as precursors for the synthesis of anti-inflammatory and analgesic agents.[9]

Diagram: Role of this compound in Drug Discovery

Drug_Discovery_Workflow Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A conceptual workflow illustrating the use of this compound in a drug discovery pipeline.

Part 5: Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of this compound is essential for its safe handling and for predicting the biotransformation of derivative compounds.

Metabolism

In vivo, this compound undergoes metabolism primarily through the cytochrome P450 system in the liver. A major metabolic pathway is O-demethylation to form 4-hydroxybiphenyl.[23] This metabolite can then be further conjugated and excreted. The metabolism of biphenyl and its derivatives can be influenced by enzyme inducers.[23]

Toxicology

This compound is moderately toxic by ingestion and is a skin irritant.[11] When heated to decomposition, it emits acrid smoke and irritating fumes.[11] Genotoxicity studies on biphenyl metabolites suggest they may be more genotoxic than the parent compound.[24] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.[20]

References

  • Vertex AI Search. (n.d.). Understanding the Properties and Handling of this compound (CAS 86-26-0) for Safe Use.
  • ECHEMI. (n.d.). 86-26-0, this compound Formula.
  • ChemicalBook. (2024). This compound | 86-26-0.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98+% 25 g.
  • PubChem. (n.d.). This compound | C13H12O | CID 6835.
  • Sigma-Aldrich. (n.d.). This compound | 86-26-0.
  • PubMed. (2025). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 86-26-0.
  • ChemicalBook. (n.d.). This compound(86-26-0) 1H NMR spectrum.
  • PubChemLite. (n.d.). This compound (C13H12O).
  • NIST WebBook. (n.d.). 1,1'-Biphenyl, 2-methoxy-.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromo-5-methoxyphenol.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Thermo Fisher Scientific. (n.d.). This compound, 98+% 25 g.
  • ResearchGate. (2025). (PDF) Chirooptical 2,2′‐Dimethoxybiphenyl Crystals Generated From Suzuki–Miyaura Coupling Reaction Catalyzed by Pd‐Loaded Chiral Silica.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • BenchChem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). 4-Methoxybiphenyl | C13H12O | CID 11943.
  • sathee jee. (n.d.). Chemistry Ullmann Reaction.
  • PubChem. (n.d.). 2-Amino-4-methoxy-biphenyl | C13H13NO | CID 2760363.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 86-26-0.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (n.d.). Ullmann reaction.
  • PubMed Central. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
  • BOC Sciences. (n.d.). CAS 86-26-0 this compound.
  • LGC Standards. (n.d.). This compound | CAS 86-26-0.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxybiphenyl via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxybiphenyl

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its presence in a range of biologically active molecules and advanced materials underscores the need for robust and scalable synthetic protocols. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note provides an in-depth technical guide for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with 2-methoxyphenylboronic acid to yield this compound. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss critical parameters for overcoming the steric challenges inherent in this specific coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., bromobenzene), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: The organoboron reagent (2-methoxyphenylboronic acid), activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism

Experimental Protocol: Synthesis of this compound

This protocol is designed for the Suzuki-Miyaura coupling of bromobenzene with 2-methoxyphenylboronic acid. The selection of a bulky, electron-rich phosphine ligand such as SPhos is critical for achieving high yields with sterically hindered substrates.[4]

Materials and Reagents:
  • 2-Methoxyphenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Reaction Parameter Summary:
ParameterRecommended Value/ReagentRationale
Aryl Halide BromobenzeneCommercially available and reactive coupling partner.
Boronic Acid 2-Methoxyphenylboronic acidThe ortho-substituted nucleophile.
Palladium Precursor Pd(OAc)₂A common and effective Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[2]
Ligand SPhosA bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination, crucial for sterically hindered couplings.[5]
Base K₃PO₄An effective base for activating the boronic acid and promoting transmetalation.[6]
Solvent System 1,4-Dioxane / WaterA common biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[7]
Temperature 80-100 °CElevated temperature is often required to overcome the activation energy for sterically demanding substrates.
Stoichiometry Aryl Halide: 1.0 equivBoronic Acid: 1.2-1.5 equivPd(OAc)₂: 1-2 mol%SPhos: 2-4 mol%K₃PO₄: 2.0-3.0 equivAn excess of the boronic acid is used to drive the reaction to completion. The ligand-to-palladium ratio is typically 2:1.
Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-methoxyphenylboronic acid (1.2-1.5 equiv), potassium phosphate (2.0-3.0 equiv), palladium(II) acetate (1-2 mol%), and SPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Through the septum, add anhydrous 1,4-dioxane, followed by bromobenzene (1.0 equiv), and finally degassed water. The typical solvent ratio is 4:1 to 5:1 dioxane to water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as the final product.

Troubleshooting and Key Considerations

The successful execution of the Suzuki-Miyaura coupling, especially with sterically hindered substrates, requires careful attention to several factors:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to catalyst deactivation and the formation of homocoupling byproducts.

  • Reagent Quality: The purity of the boronic acid is critical. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially with prolonged reaction times or in the presence of excess water.[7] Using freshly purchased or properly stored boronic acid is recommended.

  • Ligand Selection: For sterically encumbered couplings, the choice of ligand is paramount. While SPhos is an excellent starting point, other bulky, electron-rich ligands such as XPhos or RuPhos may also be effective.[5]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. If K₃PO₄ is not effective, other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be screened.[8] Anhydrous conditions with certain bases may also be explored to minimize protodeboronation.

Troubleshooting_Logic

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can overcome the steric hindrance posed by the ortho-methoxy group and achieve high yields of the desired product. This protocol provides a robust starting point for the synthesis of this important structural motif, enabling further advancements in drug discovery and materials science.

References

  • Wikipedia. (n.d.). SPhos. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • SYNFACTS. (2006). Tripotassium Phosphate: From Buffers to Organic Synthesis. Synfacts, 2006(1), 0095–0095.
  • DiVA. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3, toluene/H2O/ MeOH, reflux. Retrieved January 3, 2026, from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]

  • Reddit. (2024, June 2). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions of sterically hindered aryl chlorides and aryl boronic acids in the presence of water as a co‐solvent. Retrieved January 3, 2026, from [Link]

  • Organic Letters. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. Retrieved January 3, 2026, from [Link]

  • Journal of the American Chemical Society. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]

Sources

using 2-Methoxybiphenyl in Grignard reagent formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: An Investigative Analysis on the Use of 2-Methoxybiphenyl in Grignard Reagent Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the role of ethereal solvents in the formation of Grignard reagents, with a specific focus on the theoretical and practical considerations of using this compound. While standard alkyl ethers like diethyl ether and tetrahydrofuran (THF) are foundational to organometallic chemistry, challenging substrates often necessitate alternative conditions, such as higher temperatures. This guide explores the physicochemical properties of this compound as a potential high-boiling point solvent, weighs its theoretical advantages against potential side reactions, and contrasts this unexplored territory with established, authoritative protocols for both standard and difficult Grignard reagent preparations. By grounding the discussion in fundamental principles and validated methodologies, this note serves as a research-level guide to solvent selection and protocol design in organomagnesium chemistry.

The Critical Role of Ethereal Solvents in Grignard Chemistry

The formation of a Grignard reagent (RMgX) via the reaction of an organic halide with magnesium metal is fundamentally dependent on the solvent system.[1][2] Ethereal solvents are indispensable for two primary reasons:

  • Solvation and Stabilization: The lone pairs on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent. This solvation is crucial for stabilizing the organometallic species in solution and preventing its precipitation.[3]

  • Influence on the Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. The solvent plays a key role in mediating this equilibrium, which influences the reagent's reactivity.[2]

Sources

Application Note: Palladium-Catalyzed Synthesis of Dibenzofurans from 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dibenzofuran Core

Dibenzofurans are a vital class of heterocyclic compounds, forming the structural backbone of numerous natural products, pharmaceuticals, and advanced organic materials. Their derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The rigid, planar structure of the dibenzofuran nucleus also makes it a privileged scaffold in the design of organic light-emitting diodes (OLEDs) and other functional materials.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the dibenzofuran scaffold starting from the readily accessible precursor, 2-methoxybiphenyl. The core methodology detailed herein is the palladium-catalyzed intramolecular dehydrogenative cyclization, a powerful C-H activation strategy that offers an efficient and direct route to this valuable molecular architecture.

Reaction Overview and Mechanistic Insights

The conversion of this compound to dibenzofuran is achieved through a palladium(II)-catalyzed oxidative C-H/C-O bond formation. This process, often referred to as a dehydrogenative coupling or cyclization, provides an atom-economical pathway by avoiding the need for pre-functionalized starting materials at the coupling sites.

General Reaction Scheme:

The Catalytic Cycle: A Mechanistic Explanation

The accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The causality behind the key steps is crucial for understanding and optimizing the reaction.

  • Initial C-H Activation (Concerted Metalation-Deprotonation): The reaction is initiated by the coordination of the palladium(II) catalyst to the diaryl ether substrate. The ether oxygen atom acts as a directing group, guiding the catalyst to a proximate C-H bond on the adjacent phenyl ring. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a five-membered palladacycle intermediate. This is often the rate-determining step of the overall process.[1]

  • Reductive Elimination: The palladacycle intermediate then undergoes C-O reductive elimination. This key bond-forming step creates the central furan ring of the dibenzofuran product and reduces the palladium center from Pd(II) to Pd(0). This step has been identified as a potential turnover-limiting step in similar catalytic processes.[2]

  • Catalyst Regeneration (Oxidation): For the catalytic cycle to continue, the resulting Pd(0) species must be re-oxidized to the active Pd(II) state. This is accomplished by a terminal oxidant, which is most commonly molecular oxygen from the air.[2][3] The use of an acidic solvent like pivalic acid has been shown to improve reproducibility and yield in related transformations.[4]

Visualization of the Catalytic Cycle

Catalytic Cycle for Dibenzofuran Synthesis cluster_main Pd(II)-Catalyzed C-H Activation/C-O Cyclization pd2 Pd(II) Catalyst palladacycle Palladacycle Intermediate pd2->palladacycle C-H Activation (Concerted Metalation- Deprotonation) substrate This compound substrate->pd2 Coordination product Dibenzofuran palladacycle->product C-O Reductive Elimination pd0 Pd(0) palladacycle->pd0 pd0->pd2 Oxidation (Air/O₂) caption Catalytic cycle for dibenzofuran synthesis. Experimental Workflow start Start setup 1. Reaction Setup (Flame-dried flask, add reagents) start->setup reaction 2. Reaction (Heat to 110-120 °C under Air/O₂) setup->reaction monitor 3. Monitor Progress (TLC analysis) reaction->monitor monitor->reaction Incomplete workup 4. Workup (Cool, Dilute, Wash) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify product Pure Dibenzofuran purify->product caption Experimental workflow for dibenzofuran synthesis.

Sources

2-Methoxybiphenyl: A Robust Internal Standard for GC-MS Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Chromatographic Quantification

In the landscape of analytical chemistry, particularly within drug development and environmental monitoring, the demand for precise and accurate quantification of target analytes is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique, offering unparalleled sensitivity and selectivity.[1] However, the inherent variability in sample preparation, injection volumes, and instrument response can introduce significant quantitative errors.[2] To mitigate these variables and ensure the integrity of analytical data, the use of an internal standard (IS) is not merely a recommendation but a fundamental requirement for robust method development.[1]

An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, yet is distinguishable by the mass spectrometer. This allows it to mirror the analyte's behavior throughout the analytical process, from extraction to detection, effectively normalizing for any variations. While isotopically labeled standards are often considered the "gold standard," their availability and cost can be prohibitive.[3] In such cases, a carefully selected, structurally similar compound can serve as a highly effective and cost-efficient alternative.

This technical guide presents 2-methoxybiphenyl as a versatile and reliable internal standard for the GC-MS analysis of a range of organic compounds, particularly in complex matrices encountered in pharmaceutical and environmental laboratories. We will delve into the rationale behind its selection, provide detailed, field-proven protocols for its implementation, and discuss the validation of its performance.

Rationale for Selecting this compound as an Internal Standard

The efficacy of an internal standard is dictated by its physicochemical properties and its behavior within the analytical system. This compound possesses a unique combination of characteristics that make it an excellent candidate for a wide array of GC-MS applications.

Key Physicochemical Properties: The selection of an internal standard should be grounded in its fundamental chemical and physical characteristics. This compound exhibits properties that are highly amenable to GC-MS analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Boiling Point 274 °CChemicalBook
Melting Point 30-33 °CChemicalBook
Solubility Soluble in toluene; Insoluble in waterChemicalBook
Vapor Pressure 0.004 mmHg at 25 °C (estimated)N/A

Its moderate boiling point ensures good chromatographic behavior, eluting within a reasonable time frame without being overly volatile. Its solubility in common organic solvents used for sample extraction, such as toluene and dichloromethane, facilitates its seamless integration into existing sample preparation workflows.

Chromatographic and Mass Spectrometric Behavior: this compound is well-suited for GC-MS analysis due to its thermal stability and distinct mass spectrum. It is not prone to degradation in the GC inlet, ensuring a consistent response. Its mass spectrum features a prominent molecular ion, which is ideal for quantification in selected ion monitoring (SIM) mode, enhancing sensitivity and selectivity.

Experimental Protocols

The following protocols provide a comprehensive framework for the preparation and use of this compound as an internal standard. These are intended as a starting point and should be optimized for specific applications and matrices.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions of this compound for spiking into calibration standards and samples.

Materials:

  • This compound (≥98% purity)

  • Methanol (HPLC or GC grade)

  • Toluene (HPLC or GC grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask. b. Dissolve the solid in a small amount of toluene and then dilute to the mark with methanol. c. Stopper the flask and invert several times to ensure homogeneity. This stock solution should be stored at 4°C in an amber vial and is typically stable for at least 6 months.

  • Working Internal Standard Solution (10 µg/mL): a. Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with methanol. c. This working solution should be prepared fresh weekly and stored at 4°C.

Protocol 2: Sample Preparation and Spiking

Objective: To incorporate the internal standard into samples and calibration standards at a consistent concentration.

Procedure:

  • Calibration Standards: a. Prepare a series of calibration standards of the target analyte(s) in a suitable solvent (e.g., methanol, dichloromethane). b. To each calibration standard, add a fixed volume of the this compound working internal standard solution (10 µg/mL) to achieve a final concentration that is within the linear range of the instrument and provides a robust signal (e.g., 1 µg/mL).

  • Sample Preparation (General Guideline): a. The specific sample preparation will depend on the matrix (e.g., soil, water, plasma). A generic liquid-liquid extraction (LLE) is described below. b. To a known volume or weight of the sample, add a fixed volume of the this compound working internal standard solution (10 µg/mL) before any extraction or cleanup steps. This is critical for correcting for losses during sample processing.[4] c. Proceed with the established extraction and cleanup protocol for the target analyte(s). d. The final extract is then ready for GC-MS analysis.

GC-MS Instrumentation and Method Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of compounds with this compound as an internal standard. Optimization will be necessary based on the specific analytes and instrument.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, non-polar column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of this compound and many target analytes without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minProvides good separation of a wide range of compounds. This program should be optimized based on the target analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
SIM Ions for this compound Quantifier: m/z 184; Qualifiers: m/z 169, 152The molecular ion (m/z 184) is typically the most abundant and is used for quantification. Qualifier ions confirm the identity of the compound.

Data Analysis and Method Validation

Calibration: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. A linear regression with a correlation coefficient (r²) of >0.99 is typically required.[5]

Quantification: The concentration of the analyte in the samples is calculated using the response factor determined from the calibration curve.

Method Validation: A robust method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the calibration curve.[5]

  • Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of the analyte and the internal standard and measuring the recovery. Typical acceptance criteria are 80-120%.[4][6]

  • Precision (Repeatability and Intermediate Precision): Assessed by analyzing replicate samples on the same day and on different days. The relative standard deviation (RSD) should typically be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

The following diagram illustrates the typical workflow for using an internal standard in a GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Soil, Water, Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Cal_Std Calibration Standards Cal_Std->Spike_IS Extraction Extraction & Cleanup (e.g., LLE, SPE) Spike_IS->Extraction Final_Extract Final Extract Extraction->Final_Extract GC_MS GC-MS System Final_Extract->GC_MS Injection Data_Acq Data Acquisition (SIM Mode) GC_MS->Data_Acq Peak_Integration Peak Integration (Analyte & IS) Data_Acq->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification Final_Result Final Result Quantification->Final_Result

Caption: Workflow for GC-MS analysis using an internal standard.

Conclusion: A Foundation for Reliable Quantification

This compound offers a scientifically sound and economically viable option as an internal standard for a multitude of GC-MS applications. Its chemical properties ensure it behaves predictably and consistently throughout the analytical process, providing a reliable means to correct for experimental variations. The protocols and guidelines presented in this technical guide, grounded in established analytical principles, provide a robust framework for researchers, scientists, and drug development professionals to achieve accurate and precise quantification in complex matrices. As with any analytical method, thorough validation in the specific matrix of interest is crucial to ensure the generation of high-quality, defensible data.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 2,6-Dimethoxyphenol-d6 as an Internal Standard in GC-MS Analysis.
  • BenchChem. (2025). Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
  • BenchChem. (2025). Application Note: GC-MS Analysis of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.
  • DiVA portal. (n.d.). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Toxicologia UnB. (2020, October 29). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatogra. Retrieved from [Link]

  • WIT Press. (1998). Determination of volatile organic compounds source profiles in Mexico City. Retrieved from [Link]

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Application Notes and Protocols for Photochemical Reactions of 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the photochemical reactions of 2-methoxybiphenyl, with a primary focus on its preparative-scale photocyclization to form dibenzofuran. As a foundational aromatic ether, this compound serves as an excellent model system for studying intramolecular cyclization reactions, which are pivotal in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for conducting the reaction, discuss methods for real-time monitoring and analysis, and present a framework for quantifying reaction efficiency through quantum yield determination. This guide is designed to equip researchers with the theoretical knowledge and practical expertise required to successfully implement and optimize photochemical strategies involving this compound and related biaryl compounds.

Introduction: The Photochemical Reactivity of this compound

This compound is an aromatic compound comprised of two phenyl rings linked by a single bond, with a methoxy group positioned at the 2-position of one ring. While stable under thermal conditions, electronic excitation via absorption of ultraviolet (UV) light transforms its reactivity profile dramatically.[1] The absorbed photon elevates the molecule to an excited state, unlocking pathways for intramolecular bond formation that are inaccessible in the ground state.[1]

The most significant and widely studied photochemical transformation of this compound is its oxidative cyclization to yield dibenzofuran. This reaction is a classic example of a photochemically induced electrocyclization followed by an elimination step. The formation of the dibenzofuran core is of particular interest as this motif is present in numerous natural products and pharmacologically active molecules. Understanding and controlling this photochemical route offers a streamlined, metal-free alternative to traditional cross-coupling methodologies for synthesizing such heterocyclic systems.[2][3]

Reaction Mechanism: From Photoexcitation to Cyclization

The conversion of this compound to dibenzofuran is a multi-step process initiated by light. The generally accepted mechanism proceeds as follows:

  • Photoexcitation: The process begins with the absorption of a UV photon by the this compound molecule, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): While direct reaction from the S₁ state is possible, the molecule can also undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). Many aromatic photochemical reactions proceed via the triplet state.

  • Intramolecular Cyclization: From the excited state (S₁ or T₁), the molecule undergoes an intramolecular electrocyclization. The ortho-positions of the two phenyl rings form a new carbon-carbon bond, creating a transient di-hydrodibenzofuran intermediate.

  • Elimination & Aromatization: This intermediate is unstable and rapidly aromatizes to the thermodynamically stable dibenzofuran ring system. This final step involves the elimination of a molecule of methanol (CH₃OH). The presence of an oxidizing agent (like dissolved oxygen or iodine) is often required to facilitate the final dehydrogenation/aromatization step.

The overall transformation represents a formal intramolecular C-C and C-O bond formation sequence, driven by light energy.

G cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁/T₁) cluster_final_product Final Product A This compound B Excited this compound* A->B hν (UV Light) Photoexcitation C Cyclized Intermediate (Dihydro-dibenzofuran) B->C Intramolecular C-C Bond Formation D Dibenzofuran C->D Elimination & Aromatization (-CH₃OH) E Methanol (CH₃OH) C->E

Figure 1: Mechanism of this compound Photocyclization.

Experimental Protocols and Apparatus

Executing photochemical reactions requires specialized equipment to deliver light of a specific wavelength to the reaction mixture in a controlled and reproducible manner.[4]

Standard Photochemical Reactor Setup

A typical laboratory setup for this reaction consists of:

  • Light Source: A medium-pressure mercury vapor lamp is a common choice, as it provides strong emission lines in the UV region (e.g., 254 nm, 313 nm, 366 nm).[5][6]

  • Immersion Well: This is a double-walled quartz tube. The lamp is placed in the inner chamber, while a cooling fluid (typically water) is circulated through the outer jacket to dissipate the significant heat generated by the lamp.[6] Quartz is used for its transparency to UV light.

  • Reaction Vessel: A vessel, often made of borosilicate glass (which blocks short-wavelength UV) or quartz, surrounds the immersion well. It is equipped with ports for gas inlet/outlet, sampling, and temperature monitoring.

  • Cooling System: A fan for air cooling the lamp housing and a circulating chiller for the immersion well are essential to maintain a stable reaction temperature.[4][7]

  • Magnetic Stirrer: To ensure homogenous irradiation of the solution.

G cluster_reactor Photochemical Reactor Assembly reactor_vessel Reaction Vessel (Borosilicate Glass) stir_bar Stir Bar gas_out Outlet to Bubbler reactor_vessel->gas_out Vent immersion_well Quartz Immersion Well Cooling Water Out Cooling Water In uv_lamp Medium-Pressure Mercury Lamp stir_plate Magnetic Stir Plate gas_in Inert Gas Inlet (N₂ or Ar) gas_in->reactor_vessel Purge caption Diagram of a typical photochemical reactor setup.

Figure 2: Experimental Workflow for Photocyclization.

Protocol: Synthesis of Dibenzofuran

This protocol details the conversion of this compound to dibenzofuran.

Materials:

  • This compound (99%+)

  • Cyclohexane (Spectroscopic Grade)

  • Iodine (ACS Reagent Grade)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas (High Purity)

Procedure:

  • Solution Preparation: Dissolve this compound (e.g., 1.0 g, 5.43 mmol) and a catalytic amount of iodine (e.g., 0.14 g, 0.55 mmol) in 500 mL of cyclohexane in the photochemical reactor vessel. The concentration should be dilute to prevent intermolecular side reactions and ensure good light penetration.

  • System Assembly: Assemble the reactor as shown in Figure 2. Ensure the cooling water is circulating through the immersion well before turning on the lamp.[6]

  • Degassing: Purge the solution with a gentle stream of nitrogen or argon for 30-45 minutes to remove dissolved oxygen, which can quench the excited state or lead to undesired photo-oxidation products. Maintain a positive inert atmosphere throughout the reaction.

  • Irradiation: Turn on the mercury lamp. Maintain the reaction temperature near room temperature (e.g., 20-25 °C) using the cooling system. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour).

  • Reaction Monitoring: Analyze the aliquots using HPLC or GC-MS to track the disappearance of the starting material and the formation of dibenzofuran. (See Section 4 for details). The reaction is typically complete within 4-8 hours, depending on lamp power and reactor geometry.

  • Workup: Once the reaction is complete (as determined by monitoring), turn off the lamp. Transfer the reaction mixture to a separatory funnel.

  • Quenching: Wash the organic solution with an aqueous solution of sodium thiosulfate (10% w/v) to remove residual iodine. Repeat until the organic layer is colorless.

  • Drying and Concentration: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure dibenzofuran.

Reaction Monitoring and Analytical Techniques

Effective monitoring is crucial for optimizing reaction time and yield. A combination of spectroscopic and chromatographic techniques is typically employed.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative monitoring. A reverse-phase C18 column with a UV detector is ideal. A gradient of acetonitrile and water can effectively separate the nonpolar starting material (this compound) from the slightly more polar product (dibenzofuran). By integrating the peak areas, the conversion can be accurately calculated over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying the product and any potential byproducts. The mass spectrum of the product peak will show a molecular ion (M+) corresponding to dibenzofuran (m/z = 168.06).

  • UV-Vis Spectroscopy: While less specific than chromatography, UV-Vis can provide a quick qualitative check. As the reaction proceeds, the absorption spectrum will change, reflecting the consumption of this compound and the emergence of the characteristic absorption bands of the dibenzofuran chromophore.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization, confirming the structure of the purified dibenzofuran.[10]

Quantitative Analysis: Quantum Yield (Φ) Determination

The quantum yield (Φ) is the single most important metric for evaluating the efficiency of a photochemical reaction.[11] It is defined as the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant.[12][13][14]

Φ = (moles of product formed) / (moles of photons absorbed)

A quantum yield of 1 indicates a highly efficient process where every absorbed photon leads to one molecule of product.[12] Values less than 1 suggest that competing non-reactive pathways, such as fluorescence or non-radiative decay, are occurring.[12]

Protocol for Quantum Yield Measurement

Determining Φ requires two key measurements: the rate of product formation and the rate of photon absorption (photon flux).

  • Actinometry (Measuring Photon Flux): The photon flux of the lamp at the desired wavelength must be measured using a chemical actinometer. Ferrioxalate actinometry is a common standard. A solution of potassium ferrioxalate is irradiated under the exact same conditions as the main experiment. The light induces the reduction of Fe³⁺ to Fe²⁺, and the amount of Fe²⁺ formed is quantified colorimetrically by adding a phenanthroline solution and measuring the absorbance at 510 nm. The known quantum yield of this process allows for the calculation of the photon flux (in einsteins/s or mol-photons/s).

  • Product Formation Measurement: The photochemical reaction of this compound is run for a short period where the conversion is low (typically <10%) to ensure the rate is linear and that the reactant concentration (and thus light absorption) is nearly constant. The precise amount of dibenzofuran formed is measured using a calibrated HPLC method with an internal standard.

  • Calculation: With the photon flux (I₀) and the amount of product formed over a specific time (Δt), the quantum yield can be calculated. The fraction of light absorbed by the reactant must also be accounted for, typically measured via UV-Vis spectrophotometry.

ParameterSymbolMethod of DeterminationExample Value
Photon FluxI₀Chemical Actinometry (Ferrioxalate)2.5 x 10⁻⁶ einsteins/s
Irradiation TimeΔtStopwatch600 s
Moles of Product FormedΔnCalibrated HPLC3.1 x 10⁻⁵ mol
Fraction of Light AbsorbedFUV-Vis Spectrophotometry0.95
Quantum Yield Φ Δn / (I₀ * F * Δt) 0.022

Table 1: Example Data for Quantum Yield Calculation.

Safety and Handling

  • UV Radiation Hazard: UV light from mercury lamps is extremely damaging to the eyes and skin. Never look directly at an unshielded lamp. The reactor should be operated within a light-tight enclosure or behind UV-blocking shields.[6]

  • High Voltage: The power supply for the lamp operates at high voltage and poses a significant electrical hazard. Ensure all connections are secure and insulated.

  • Chemical Hazards: Handle all organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure: Never operate the lamp in a sealed, non-vented system, as heat can cause pressure buildup.

References

  • Quantum yield determination and interpretation | Photochemistry Class Notes - Fiveable.
  • Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals - Physical Chemistry Chemical Physics (RSC Publishing).
  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - RSC Publishing.
  • Quantum Yield - OMLC.
  • Quantum yield - Wikipedia.
  • Experimental Set Up For Photochemical Reactions | PDF | Photochemistry | Solvent - Scribd.
  • A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PubMed Central.
  • Photochemical Reactor Setup - Photoreactor Setup and Design - Hep
  • MANUAL FOR PHOTOCHEMICAL REACTOR SETUP.
  • Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - RSC Publishing Home.
  • (A) Synthesis of dibenzofuran and suggested mechanism of the reaction....
  • PHOTOCHEMICAL SYNTHESIS OF NOVEL NAPHTHO[1,2-b]BENZOFURAN DERIVATIVES FROM 2,3-DISUBSTITUTED BENZOFURANS | Chemistry of Heterocyclic Compounds.
  • Photochemical reactions of aromatic compounds and the concept of the photon as a traceless reagent - RSC Publishing.
  • Application of Spectroscopy Techniques for Monitoring (Bio)
  • Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchG

Sources

derivatization of 2-Methoxybiphenyl for HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methoxybiphenyl and Derivatization-Enhanced Detection of its Phenolic Analogue, 2-Hydroxybiphenyl

Abstract

This comprehensive guide details the analytical strategies for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Acknowledging the chemical inertness of the methoxy ether group to common derivatization agents, this document presents a dual-pronged approach. First, a robust method for the direct HPLC analysis of this compound with Ultraviolet (UV) detection is provided. Second, for applications requiring the simultaneous analysis of its common impurity, precursor, or metabolite, 2-Hydroxybiphenyl (2-phenylphenol), a detailed pre-column derivatization protocol using Dansyl Chloride is outlined. This derivatization strategy leverages the reactive phenolic hydroxyl group to attach a highly fluorescent tag, enabling ultra-sensitive detection by HPLC with Fluorescence Detection (FLD). This application note provides the scientific rationale, step-by-step protocols, and data interpretation guidelines necessary for establishing a reliable and sensitive analytical method.

Introduction & Scientific Rationale

This compound is an aromatic ether used as an organic intermediate in the synthesis of various chemical and pharmaceutical compounds.[1] Its analysis is critical for quality control, impurity profiling, and metabolic studies. The biphenyl structure provides a strong native chromophore, making it well-suited for direct analysis by HPLC with UV detection.[2][3]

A common analytical challenge, however, is the need for enhanced sensitivity or the concurrent analysis of related phenolic compounds, such as 2-Hydroxybiphenyl. A frequent strategy to boost sensitivity in HPLC is chemical derivatization.[4][5] It is crucial to understand that derivatization reactions for HPLC typically target specific functional groups, such as hydroxyls (-OH), primary/secondary amines (-NH2), thiols (-SH), and carboxylic acids (-COOH).[6][7]

This compound, with its stable methyl ether linkage, lacks a reactive proton and is therefore not amenable to direct derivatization with common reagents like Dansyl Chloride or benzoyl chloride under standard analytical conditions.[8] Conversely, 2-Hydroxybiphenyl possesses a phenolic hydroxyl group that can be readily derivatized. This guide therefore addresses two distinct but related analytical objectives:

  • Direct Analysis: A method for the direct quantification of this compound by Reversed-Phase HPLC with UV detection.

  • Derivatization-Enhanced Analysis: A method for the derivatization of 2-Hydroxybiphenyl with Dansyl Chloride to enable highly sensitive fluorescence detection, which can be integrated into a method for the simultaneous analysis of both compounds.

Dansyl Chloride is a premier derivatizing reagent that reacts with phenols in an alkaline environment to form intensely fluorescent dansyl-ester derivatives, significantly lowering the limits of detection compared to UV-based methods.[9][10]

Caption: Chemical structures of this compound and 2-Hydroxybiphenyl.

Part I: Direct HPLC-UV Analysis of this compound

This protocol is optimized for the direct quantification of this compound without derivatization. The biphenyl ring system allows for strong UV absorbance, providing good sensitivity for many applications.

Principle

The method utilizes reversed-phase chromatography, where the non-polar analyte (this compound) partitions between a non-polar stationary phase (C18 or Biphenyl) and a polar mobile phase. Biphenyl stationary phases can offer enhanced retention and selectivity for aromatic compounds like this compound due to potential π-π interactions.[11] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a maximum response.

Materials & Reagents
  • This compound Reference Standard: (CAS 86-26-0)[12]

  • Acetonitrile (ACN): HPLC Grade or higher

  • Water: HPLC Grade, deionized and filtered (18.2 MΩ·cm)

  • Methanol (MeOH): HPLC Grade (for sample dissolution)

  • HPLC Vials & Caps

  • Syringe Filters: 0.22 µm PTFE or equivalent

Instrumentation & Chromatographic Conditions
ParameterRecommended Setting
HPLC System Standard binary or quaternary system with UV/Vis or DAD detector
Column Ascentis Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) or equivalent C18 column
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Methanol or Acetonitrile/Water (50:50, v/v)
Protocol: Standard & Sample Preparation
  • Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the sample diluent.

  • Sample Preparation: Dissolve the sample matrix in a suitable solvent (e.g., methanol). The final concentration should fall within the calibration range. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Part II: Derivatization of 2-Hydroxybiphenyl with Dansyl Chloride

This section provides a detailed protocol for the pre-column derivatization of 2-Hydroxybiphenyl to enable highly sensitive fluorescence detection.

Principle & Reaction

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolic hydroxyl group of 2-Hydroxybiphenyl under basic conditions. The base (sodium carbonate/bicarbonate buffer) deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This forms a stable, highly fluorescent dansyl derivative.

Caption: Derivatization of 2-Hydroxybiphenyl with Dansyl Chloride.

Materials & Reagents
  • 2-Hydroxybiphenyl Reference Standard

  • Dansyl Chloride (DnCl): ≥95% purity

  • Sodium Carbonate (Na₂CO₃): Anhydrous

  • Sodium Bicarbonate (NaHCO₃): ACS reagent grade

  • Acetonitrile (ACN): HPLC Grade

  • Formic Acid: LC-MS Grade

  • Microcentrifuge Tubes: 1.5 mL

Protocol: Reagent Preparation
  • Carbonate Buffer (250 mM, pH ~9.3): Prepare a 250 mM sodium carbonate/sodium bicarbonate buffer in HPLC-grade water.[9]

  • Dansyl Chloride Solution (10 mg/mL): Freshly prepare a solution of 10 mg/mL Dansyl Chloride in acetonitrile. Protect from light and use within the same day. Safety Note: Dansyl chloride is an irritant and can cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).[9]

Protocol: Derivatization Procedure
  • Sample Aliquot: Transfer 50 µL of the sample (or standard solution) containing 2-Hydroxybiphenyl into a 1.5 mL microcentrifuge tube.

  • Buffering: Add 20 µL of the 250 mM carbonate buffer (pH 9.3) to the tube and vortex briefly.

  • Derivatization: Add 50 µL of the 10 mg/mL Dansyl Chloride solution. Vortex thoroughly.

  • Incubation: Incubate the mixture in a heating block at 60 °C for 30 minutes.[13][14]

  • Quenching (Optional but Recommended): To quench the excess Dansyl Chloride, add 10 µL of a 2M formic acid solution in acetonitrile. This step is crucial to prevent the derivatization of other components and to stabilize the baseline.

  • Dilution & Injection: Dilute the reaction mixture with the mobile phase initial condition (e.g., add 370 µL of 60% Acetonitrile/Water) to a final volume of 500 µL. Vortex, filter if necessary, and inject into the HPLC system.

Part III: Simultaneous Analysis of this compound and Derivatized 2-Hydroxybiphenyl

This method integrates the analysis of both compounds using a dual-detector setup or a Diode Array Detector (DAD) capable of monitoring multiple wavelengths.

Instrumentation & Chromatographic Conditions
ParameterRecommended Setting
HPLC System Quaternary system with DAD and Fluorescence Detector (FLD) in series
Column Ascentis Express C18 (10 cm x 2.1 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 50% B to 95% B over 12 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection DAD: Monitor 254 nm for this compoundFLD: Ex: 335 nm, Em: 520 nm for Dansyl-2-Hydroxybiphenyl derivative
Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound & 2-Hydroxybiphenyl Derivatization Add Buffer (pH 9.3) Add Dansyl-Cl Incubate 60°C, 30 min Sample->Derivatization Quench Quench with Formic Acid Dilute for Injection Derivatization->Quench HPLC Inject onto C18 Column Gradient Elution Quench->HPLC DAD UV/DAD Detector (254 nm) HPLC->DAD FLD Fluorescence Detector (Ex: 335, Em: 520 nm) DAD->FLD Quant_Methoxy Quantify this compound (from UV Signal) DAD->Quant_Methoxy Quant_Hydroxy Quantify Dansyl-Derivative (from FLD Signal) FLD->Quant_Hydroxy

Caption: Complete workflow for simultaneous analysis.

References

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.[Link]

  • Derivatization. Chemistry LibreTexts.[Link]

  • HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. The Analyst.[Link]

  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench.[Link]

  • HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. PubMed.[Link]

  • Enhanced fluorescence detection of dansyl derivatives of phenolic compounds using a postcolumn photochemical reactor and application to chlorophenols in river water. ACS Publications.[Link]

  • HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. ResearchGate.[Link]

  • Derivatization in HPLC & GC. Slideshare.[Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH).[Link]

  • Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. ResearchGate.[Link]

  • 1,1'-Biphenyl, 2-methoxy-. NIST WebBook.[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.[Link]

  • This compound | C13H12O | CID 6835. PubChem - NIH.[Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.[Link]

  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. ResearchGate.[Link]

  • HPLC UV detection. Element Lab Solutions.[Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals.[Link]

  • Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Missing peaks using UV detection in HPLC methods. MicroSolv.[Link]

  • Development and validation of an RP-HPLC method for analysis. Pharmacia.[Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central.[Link]

  • High-Resolution and High-Speed Simultaneous Analysis of Regulated UV-Adsorbents in Cosmetics using SPP Column. Shimadzu.[Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. National Institutes of Health (NIH).[Link]

Sources

The Unsung Workhorse: 2-Methoxybiphenyl in High-Fidelity Environmental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of environmental trace analysis, the accuracy and reliability of quantitative data are paramount. While the focus often lies on the target analytes – the pollutants of concern – the successful quantification of these compounds hinges on the performance of unassuming yet critical players: surrogate and internal standards. This guide delves into the application of 2-methoxybiphenyl, a versatile aromatic ether, as a high-fidelity standard in the analysis of environmental samples. Its unique physicochemical properties make it an excellent candidate for monitoring and correcting for matrix effects and analytical variability in the determination of persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs).

This document provides detailed protocols and technical insights for researchers, analytical chemists, and environmental scientists, empowering them to leverage this compound for robust and defensible environmental monitoring data. We will explore its use as both a surrogate and an internal standard, including the synthesis and application of its isotopically labeled analogue for the gold standard of quantification: isotope dilution mass spectrometry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a standard is fundamental to its appropriate application. The properties of this compound align it well with many semi-volatile organic compounds of environmental concern.

PropertyValueReference
CAS Number 86-26-0[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]
Melting Point 30-33 °C[2]
Boiling Point 274 °C[2]
Water Solubility Insoluble[2][3]
Density 1.023 g/mL at 25 °C[2]
Log Kow (Octanol-Water Partition Coefficient) ~3.9 (estimated)
Vapor Pressure 0.002 mmHg at 25 °C (estimated)

The low water solubility and moderate Log Kow of this compound indicate its tendency to partition into organic phases and sorb to particulate matter, mimicking the environmental behavior of many target POPs. Its boiling point places it squarely in the range of semi-volatile organic compounds amenable to analysis by gas chromatography.

Application as a Surrogate Standard

A surrogate standard is a compound that is chemically similar to the target analytes and is added to a sample in a known amount before any preparation steps. Its recovery is a measure of the efficiency of the entire analytical process for that specific sample. This compound is an excellent surrogate for methods analyzing for PCBs and other nonpolar to moderately polar semi-volatile organic compounds.

Protocol 1: Analysis of Water Samples for Semi-Volatile Organics using this compound as a Surrogate

This protocol is adapted from the principles of EPA Method 8270 for the analysis of semi-volatile organic compounds in water[1][4].

1. Sample Preparation and Spiking:

  • For each 1-liter water sample, add a de-chlorinating agent if residual chlorine is present (e.g., 80 mg of sodium thiosulfate)[4].

  • Acidify the sample to a pH < 2 with 6N HCl[4].

  • Spike the sample with 100 µL of a 10 µg/mL solution of this compound in a water-miscible solvent like acetone or methanol. This results in a final concentration of 1 µg/L.

2. Extraction (Solid Phase Extraction - SPE):

  • Condition a 6 mL, 500 mg reversed-phase (C18) SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent-grade water, ensuring the cartridge does not go dry.

  • Pass the entire 1-liter water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

  • After the entire sample has passed through, dry the cartridge by drawing a vacuum for 20 minutes.

3. Elution:

  • Elute the trapped analytes and the this compound surrogate from the cartridge with 10 mL of ethyl acetate.

  • Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS):

  • Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS). The parameters in the table below are a good starting point and should be optimized for the specific instrument.

GC-MS ParameterSetting
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions for this compound m/z 184 (quantification), 155, 128 (confirmation)

5. Quality Control:

  • The recovery of this compound should be within 70-130%. Recoveries outside this range may indicate a matrix interference or a problem with the extraction process, and the data should be flagged accordingly.

Diagram of the Water Sample Analysis Workflow

Water_Sample_Workflow cluster_prep Sample Preparation cluster_extraction Solid Phase Extraction cluster_analysis Analysis Sample 1L Water Sample Dechlorinate Dechlorinate Sample->Dechlorinate Acidify Acidify to pH < 2 Dechlorinate->Acidify Spike Spike with This compound Acidify->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Dry Dry Cartridge Load->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for the analysis of semi-volatile organics in water.

Protocol 2: Analysis of Soil and Sediment Samples

This protocol is based on established methods for the extraction of POPs from solid matrices.

1. Sample Preparation and Spiking:

  • Homogenize the soil or sediment sample.

  • Weigh 10 g of the homogenized sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to dry the sample.

  • Spike the dried sample with 100 µL of a 10 µg/mL solution of this compound in acetone.

2. Extraction (Pressurized Fluid Extraction - PFE):

  • Transfer the spiked sample to a PFE cell.

  • Extract the sample with a 1:1 mixture of acetone and hexane at 100 °C and 1500 psi.

  • Perform two static extraction cycles of 5 minutes each.

3. Cleanup and Concentration:

  • Concentrate the extract to approximately 1 mL.

  • Perform a sulfur cleanup if necessary using activated copper.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS):

  • Analyze the extract using the same GC-MS conditions as described in Protocol 1.

5. Quality Control:

  • The recovery of this compound should be within 60-140%.

Diagram of the Soil/Sediment Sample Analysis Workflow

Soil_Sample_Workflow cluster_prep Sample Preparation cluster_extraction Pressurized Fluid Extraction cluster_analysis Analysis Sample 10g Soil/Sediment Homogenize Homogenize Sample->Homogenize Dry Dry with Na₂SO₄ Homogenize->Dry Spike Spike with This compound Dry->Spike PFE Extract with Acetone:Hexane Spike->PFE Concentrate1 Concentrate PFE->Concentrate1 Cleanup Sulfur Cleanup (if needed) Concentrate1->Cleanup Concentrate2 Concentrate to 1 mL Cleanup->Concentrate2 GCMS GC-MS Analysis Concentrate2->GCMS

Caption: Workflow for the analysis of semi-volatile organics in soil/sediment.

Application as an Internal Standard using Isotope Dilution

For the most accurate and precise quantification, especially in complex matrices, the use of an isotopically labeled internal standard is the method of choice[5]. An isotopically labeled version of the analyte of interest, in this case, a deuterated or ¹³C-labeled this compound, is added to the sample at the beginning of the analytical procedure. Because the labeled standard is chemically identical to the native compound, it will behave identically during extraction, cleanup, and analysis. Any losses or matrix effects will affect both the native and labeled compounds equally, allowing for highly accurate quantification based on the ratio of their signals.

Synthesis of Deuterated this compound (this compound-d₅)

While not commercially available as a standard catalog item, a deuterated version of this compound can be synthesized. A common approach is the methylation of deuterated 2-phenylphenol.

Reaction Scheme: 2-Phenylphenol-d₅ + CH₃I → this compound-d₅ + HI

Procedure Outline:

  • Starting Material: Obtain or synthesize 2-phenylphenol-d₅. This can be achieved through electrophilic deuteration of 2-phenylphenol using a strong deuterated acid.

  • Methylation: In an aprotic solvent such as acetone, react 2-phenylphenol-d₅ with a methylating agent like methyl iodide in the presence of a weak base (e.g., potassium carbonate)[6].

  • Purification: The resulting this compound-d₅ can be purified by column chromatography.

  • Characterization: Confirm the identity and isotopic purity of the synthesized standard using NMR and mass spectrometry.

Protocol 3: Isotope Dilution Analysis of this compound (as an analyte) or as an Internal Standard for Structurally Similar Compounds

This protocol describes the use of this compound-d₅ as an internal standard for the quantification of native this compound or other closely related analytes.

1. Sample Preparation and Spiking:

  • To a 1-liter water sample or 10 g of soil/sediment, add a known amount of this compound-d₅ (e.g., 100 ng).

2. Extraction and Cleanup:

  • Follow the extraction and cleanup procedures outlined in Protocol 1 or 2.

3. Instrumental Analysis (GC-MS):

  • Analyze the extract using GC-MS in SIM mode, monitoring for ions of both the native and labeled compounds.

CompoundQuantitation Ion (m/z)Confirmation Ion(s) (m/z)
This compound184155, 128
This compound-d₅189160, 133

4. Quantification:

  • Calculate the concentration of the native analyte using the following formula:

    Canalyte = (Aanalyte / AIS) * (CIS / RRF)

    Where:

    • Canalyte = Concentration of the analyte

    • Aanalyte = Peak area of the analyte

    • AIS = Peak area of the internal standard (this compound-d₅)

    • CIS = Concentration of the internal standard

    • RRF = Relative Response Factor (determined from a calibration curve)

Conclusion

This compound is a robust and reliable standard for the analysis of semi-volatile organic compounds in environmental matrices. Its physicochemical properties make it an ideal surrogate for monitoring the performance of analytical methods for a wide range of pollutants. Furthermore, the synthesis and application of its isotopically labeled analogue open the door for high-precision quantification using isotope dilution mass spectrometry. By incorporating this compound into their analytical schemes, environmental laboratories can enhance the quality and defensibility of their data, leading to more accurate assessments of environmental contamination.

References

  • PubChem. This compound. [Link]

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • SciSpace. Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis. [Link]

  • U.S. EPA. Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]

Sources

Application Note & Protocol: Strategic Execution of Suzuki-Miyaura Cross-Coupling with 2-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methoxyphenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This protocol focuses on a particularly valuable building block: 2-methoxyphenylboronic acid. The introduction of the 2-methoxyphenyl group is a key strategy in medicinal chemistry and materials science. The ortho-methoxy group can induce conformational rigidity in the resulting biaryl structure, a desirable trait for modulating protein-ligand interactions.[3][4] Furthermore, this group can serve as a handle for further synthetic transformations or participate in intramolecular hydrogen bonding, influencing the physicochemical properties of the final compound.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement Suzuki-Miyaura couplings with 2-methoxyphenylboronic acid. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Considerations: The Role of the Ortho-Methoxy Group

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of the ortho-methoxy group on the boronic acid can influence the reaction in several ways. It can participate in a beneficial chelation effect with the palladium center during the transition state, potentially altering the geometry of the complex and influencing the reaction's selectivity.[3][4] However, the steric bulk of the ortho substituent can also present challenges, sometimes requiring carefully selected ligands and reaction conditions to overcome steric hindrance.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid with an Aryl Bromide

This protocol details a general procedure for the coupling of 2-methoxyphenylboronic acid with a representative aryl bromide. Optimization of the catalyst, base, and solvent may be necessary for different substrates.

Materials and Reagents
  • 2-Methoxyphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[7]

  • Inert gas (High-purity Nitrogen or Argon)

  • Standard, oven-dried glassware (e.g., Schlenk flask)

  • Magnetic stir bar and heating mantle

Reaction Setup and Execution
  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), palladium catalyst, and base.[7]

  • Degassing: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.[7]

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture at a temperature typically ranging from 80-120 °C.[7]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The reaction is generally complete within 4-24 hours.[9]

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9][10]

  • Purification: The crude product can be purified by flash column chromatography on silica gel to obtain the pure biaryl product.[10][11]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid. These parameters serve as a starting point for optimization.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, PEPPSI-iPrBuchwald and Fu have developed highly active palladium catalysts for Suzuki couplings.[12] PEPPSI-type precatalysts are also effective.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step.[12] The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/EtOH/H₂O, Dioxane/H₂OBiphasic solvent systems are common in Suzuki couplings, and the use of water is advantageous for both economic and safety reasons.[1][14]
Temperature 80-120 °CThe reaction temperature can range from room temperature to 120 °C, with 60 °C being a good starting point for screening.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.[7]

Visualizing the Workflow

Diagram 1: Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: - Aryl Halide - 2-Methoxyphenylboronic Acid - Catalyst & Base B 2. Create Inert Atmosphere: Evacuate & Backfill with N2/Ar (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir: (e.g., 80-120 °C) C->D E 5. Monitor Progress: (TLC, LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction: (Ethyl Acetate, H2O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify: (Column Chromatography) H->I Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R2-B(OH)2 (Base) PdII_Biaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. The steric hindrance of the 2-methoxyphenyl group may require a bulkier, more electron-rich ligand. Additionally, varying the base and solvent system can have a significant impact.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be a side reaction. [13][15]This can sometimes be suppressed by carefully controlling the reaction conditions, such as temperature and the rate of catalyst addition.

  • Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can minimize this side reaction. The stability of boronic acids can be improved by converting them to boronic esters, such as pinacol esters. [13]

Conclusion

The Suzuki-Miyaura cross-coupling with 2-methoxyphenylboronic acid is a powerful tool for the synthesis of complex biaryl compounds. By understanding the mechanistic nuances and carefully controlling the experimental setup, researchers can effectively utilize this reaction to advance their work in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-Ethoxy-5-methoxyphenylboronic Acid for the Synthesis of Biologically Activ.
  • Smoleń, S., & Albrecht, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... Retrieved from [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Wang, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 657-665. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(1), 135-140. Retrieved from [Link]

  • Blackmond, D. G. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Doctoral dissertation, The Scripps Research Institute]. Retrieved from [Link]

  • Smoleń, S., & Albrecht, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235-2243. Retrieved from [Link]

  • de Souza, B. G., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 127(8), 4059-4067. Retrieved from [Link]

  • B. S. S. D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. Retrieved from [Link]

  • Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • American Chemical Society. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Products in 2-Methoxybiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methoxybiphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we will address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. While several cross-coupling methods exist for its synthesis, the Suzuki-Miyaura reaction is most common. However, like many catalytic reactions, it is susceptible to side product formation which can reduce yields and complicate purification. This guide provides in-depth, actionable strategies to identify, understand, and mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki-Miyaura synthesis of this compound?

A1: The primary side products are typically derived from three competing reactions:

  • Homocoupling of Boronic Acid: Formation of 2,2'-dimethoxybiphenyl from the coupling of two molecules of 2-methoxyphenylboronic acid.

  • Homocoupling of Aryl Halide: Formation of biphenyl from the coupling of two molecules of the phenyl halide (e.g., bromobenzene or iodobenzene). This is generally less common than boronic acid homocoupling.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of anisole.[1] This reaction consumes the boronic acid, reducing the overall yield.[1][2]

Q2: Which synthetic routes are typically used for this compound, and what are their general drawbacks?

A2: Besides the prevalent Suzuki-Miyaura coupling, other methods include:

  • Ullmann Reaction: A classical copper-catalyzed coupling of an aryl halide (e.g., 2-iodoanisole) with another aryl halide.[3][4] This method often requires harsh conditions, such as high temperatures (often >200 °C), and can suffer from low yields and the need for stoichiometric copper.[3][4]

  • Buchwald-Hartwig Amination Analogue (Etherification): A palladium-catalyzed C-O coupling reaction. While highly effective for C-N bonds, its application for ether synthesis can be substrate-dependent and may require specific, often expensive, ligands.[5][6]

  • Williamson Ether Synthesis: This involves reacting 2-phenylphenol with a methylating agent like dimethyl sulfate.[7] While often high-yielding, it requires the prior synthesis of 2-phenylphenol.[7]

Q3: Why is homocoupling of the boronic acid often a significant issue?

A3: Homocoupling of boronic acids is frequently promoted by the presence of oxygen in the reaction mixture.[8][9] Oxygen can participate in the catalytic cycle, leading to the oxidative dimerization of the boronic acid.[9][10] Additionally, using a Pd(II) precatalyst (like Pd(OAc)₂) can cause an initial stoichiometric homocoupling of the boronic acid as the Pd(II) is reduced to the catalytically active Pd(0) state.[9][11]

Troubleshooting Guide: Problem-Specific Solutions

This section addresses specific experimental issues with a focus on causal relationships and actionable solutions.

Problem 1: Significant formation of 2,2'-dimethoxybiphenyl is observed by GC-MS or NMR.
  • Primary Cause: Homocoupling of 2-methoxyphenylboronic acid, often due to the presence of oxygen or issues with catalyst activation.[8][9]

  • Solutions & Scientific Rationale:

    • Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling.[8] Ensure all solvents are thoroughly degassed before use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. A nitrogen subsurface sparge prior to catalyst addition can be particularly effective.[12]

    • Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox). This minimizes oxygen ingress throughout the experiment.[8]

    • Catalyst Choice:

      • Use a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂). Pd(II) sources require an initial reduction to Pd(0), a step that can consume the boronic acid via homocoupling to generate the active catalyst.[11]

      • If using a Pd(II) source, consider adding a mild reducing agent, like potassium formate, which can help reduce Pd(II) to Pd(0) without promoting significant side reactions.[12]

    • Order of Addition: Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes mitigate homocoupling.[8]

Problem 2: Anisole is detected as a major byproduct, and the conversion of the aryl halide is low.
  • Primary Cause: Protodeboronation, the protonolysis of the C-B bond of the boronic acid.[1] This is often exacerbated by high temperatures, the presence of water, and the choice of base.[13]

  • Solutions & Scientific Rationale:

    • Base Selection: Strong bases can accelerate protodeboronation.[13] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF. The choice of base is critical as it must be strong enough to activate the boronic acid for transmetalation but not so strong that it promotes protodeboronation.[13][14]

    • Temperature Control: While higher temperatures increase the rate of the desired coupling, they also accelerate protodeboronation.[13] Optimize the reaction temperature to find a balance where the Suzuki coupling proceeds efficiently while minimizing the rate of the side reaction.

    • Use of Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][15] They act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1]

    • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed, excess water can serve as a proton source for protodeboronation.[13] Use anhydrous solvents and dry reagents where possible.

Problem 3: The reaction is sluggish or stalls, with significant starting material remaining.
  • Primary Cause: Inefficient catalyst activity, which can be due to poor ligand choice, catalyst decomposition, or insufficient base strength.

  • Solutions & Scientific Rationale:

    • Ligand Optimization: The methoxy group at the ortho position of 2-methoxyphenylboronic acid introduces steric hindrance. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.

      • Recommended Ligands: Consider using Buchwald ligands like SPhos, XPhos, or RuPhos, which are designed to facilitate challenging couplings.[16] For instance, SPhos has been shown to be effective in couplings that suffer from homocoupling and dehalogenation.[16]

      • Caution: While bulky ligands are often beneficial, they can sometimes paradoxically accelerate protodeboronation.[2] Therefore, ligand screening is essential.

    • Catalyst Pre-activation: Using well-defined Pd(II) pre-catalysts (e.g., XPhos Pd G3) can ensure efficient and clean generation of the active Pd(0) species, leading to more reliable reaction outcomes.[11][17]

    • Re-evaluate Base: If using a very weak base, it may not be sufficient to form the reactive boronate species required for transmetalation.[14] Ensure the chosen base is appropriate for the specific catalyst system and substrates.

Data & Protocols

Table 1: Troubleshooting Summary
Observed ProblemProbable CauseKey Parameters to AdjustRecommended Action
High 2,2'-DimethoxybiphenylHomocouplingAtmosphere, CatalystUse rigorous degassing, a Pd(0) source, and a strict inert atmosphere.[8][12]
High Anisole byproductProtodeboronationBase, Temperature, ReagentSwitch to a milder base (K₃PO₄), lower temperature, or use a boronic ester.[1][13]
Low Conversion / Stalled ReactionPoor Catalyst ActivityLigand, Catalyst PrecursorScreen bulky phosphine ligands (e.g., SPhos) and consider using a modern Pd(II) pre-catalyst.[11][16]
Difficult PurificationMultiple Side ProductsAll of the aboveAddress the root cause of each side product based on the guidelines above.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for this compound

This protocol is a starting point and should be optimized for specific laboratory conditions.

Reagents:

  • Aryl Halide (e.g., Bromobenzene, 1.0 equiv)

  • 2-Methoxyphenylboronic Acid (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-methoxyphenylboronic acid and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst, the aryl halide, and the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure this compound.[16][18]

Visual Guides

Diagram 1: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues in this compound synthesis.

Troubleshooting start Analyze Crude Reaction Mixture (GC-MS, NMR) side_product Major Side Product Identified? start->side_product low_yield Low Conversion? side_product->low_yield No homocoupling Homocoupling Product (2,2'-dimethoxybiphenyl) side_product->homocoupling Yes protodeboronation Protodeboronation Product (Anisole) side_product->protodeboronation Yes, Anisole no_reaction Mainly Starting Material low_yield->no_reaction Yes end Optimized Reaction low_yield->end No action_homocoupling Improve Degassing Use Pd(0) Source Strict Inert Atmosphere homocoupling->action_homocoupling action_proto Use Milder Base (K3PO4) Lower Temperature Use Boronic Ester protodeboronation->action_proto action_no_reaction Screen Bulky Ligands (SPhos) Use Modern Pre-catalyst Check Base Strength no_reaction->action_no_reaction action_homocoupling->end action_proto->end action_no_reaction->end

Caption: A decision tree for troubleshooting side product formation.

Diagram 2: Key Suzuki-Miyaura Catalytic Cycle and Side Reactions

This diagram illustrates the desired reaction pathway versus the common off-cycle reactions.

SuzukiCycle cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal + Ar'B(OH)2 (Base) RedElim Reductive Elimination Transmetal->RedElim BoronicAcid Ar'B(OH)2 RedElim->Pd0 + Ar-Ar' (Product) Homocoupling Ar'-Ar' (Homocoupling) BoronicAcid->Homocoupling O2, Pd(II) Protodeboronation Ar'-H (Protodeboronation) BoronicAcid->Protodeboronation H+, H2O

Caption: The Suzuki cycle and competing side reactions.

References

Technical Support Center: Purification of 2-Methoxybiphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common challenges encountered during this specific separation. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the column chromatography of this compound.

Q1: What are the key physicochemical properties of this compound I should consider for purification?

A1: Understanding the properties of this compound is the foundation for developing a successful purification strategy. It is a relatively non-polar molecule, which dictates the choice of stationary and mobile phases.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₃H₁₂O[1]-
Molecular Weight 184.23 g/mol [2]Influences diffusion rates but is less critical than polarity for this technique.
Appearance Clear, slightly yellow liquid or solid[3]Its low melting point (~29 °C) means it may be a solid or liquid at room temperature.[3]
XLogP3 3.2[2][3]This value indicates low polarity and good solubility in non-polar organic solvents.
Solubility Insoluble in water; Soluble in toluene[3][4]Dictates the choice of solvents for sample loading and elution. Avoid aqueous systems.
Hydrogen Bond Acceptor Count 1[2][3]The ether oxygen can act as a weak hydrogen bond acceptor, allowing for some interaction with polar surfaces.

Q2: What is the best stationary phase for purifying this compound?

A2: For a non-polar compound like this compound, normal-phase chromatography using a polar stationary phase is the most effective and common approach.[5][6]

  • Expert Recommendation: Standard silica gel (SiO₂) of 60-120 or 230-400 mesh is the ideal choice.

  • Causality: The principle of normal-phase chromatography relies on the adsorption of analytes onto the polar stationary phase.[7] The surface of silica gel is rich in polar silanol groups (-Si-OH). More polar impurities, such as the common precursor 2-phenylphenol , will interact strongly with these groups via hydrogen bonding and be retained on the column. The target compound, this compound, being much less polar, will have weaker interactions and elute much faster, allowing for an effective separation.[7]

Q3: How do I select the right mobile phase (eluent)?

A3: The goal is to find a solvent system that moves this compound off the baseline but retains more polar impurities. This is best achieved by preliminary analysis using Thin Layer Chromatography (TLC).

  • Recommended Solvents: A binary mixture of a non-polar solvent and a slightly more polar "modifier" is standard. The most common system is Hexanes/Ethyl Acetate (EtOAc) .[5] An alternative is Dichloromethane (DCM)/Hexanes.

  • Optimization via TLC: The key to a good column separation is achieving an optimal Retention Factor (Rf) on a TLC plate. The Rf is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front.[8] For effective column chromatography, the target compound should have an Rf value between 0.15 and 0.4 .[9][10]

    • If Rf is too high (>0.5): The eluent is too polar. The compound will elute too quickly (with the solvent front), resulting in poor separation from other non-polar impurities.[11] To fix this, increase the proportion of the non-polar solvent (e.g., increase the hexane content).

    • If Rf is too low (<0.15): The eluent is not polar enough. The compound will stick to the top of the column, leading to very long elution times and broad peaks.[11] To fix this, increase the proportion of the polar modifier (e.g., increase the ethyl acetate content).

A reported synthesis uses a Hexanes/EtOAc ratio of 10:0.5 (20:1), which gave an Rf of 0.84.[12] This is very high and suggests the compound is extremely non-polar. For better separation, a much less polar system, such as 40:1 or 50:1 Hexanes/EtOAc, would likely be a better starting point to achieve the target Rf of ~0.3.

Q4: My sample won't dissolve in the mobile phase. How should I load it onto the column?

A4: This is a common issue, especially if you have optimized for a very non-polar eluent. The sample must be loaded in a concentrated band.[13] You have two primary options:

  • Wet Loading (in a stronger solvent): Dissolve your crude mixture in the absolute minimum amount of a solvent that is slightly more polar than your mobile phase, such as dichloromethane (DCM) or pure ethyl acetate.[13][14] Carefully add this solution dropwise to the top of the prepared column. The key is to use minimal volume to prevent the initial band from being too diffuse.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (a few grams) to this solution and then remove the solvent completely on a rotary evaporator. This results in your compound being adsorbed onto a dry, free-flowing silica powder. Carefully add this powder to the top of your packed column.[15] This technique often provides superior resolution as it ensures the compound starts as a very narrow, uniform band.

In-Depth Troubleshooting Guides

Problem 1: Poor or No Separation of Spots

You run the column, and the collected fractions contain a mixture of your product and impurities.

Probable CauseDiagnostic CheckRecommended Solution
Inappropriate Solvent System The ΔRf (difference in Rf values) between your product and the key impurity on TLC was too small (<0.2).Re-optimize the mobile phase using TLC. Test different solvent combinations (e.g., Toluene/Hexanes, DCM/Hexanes). Sometimes, adding a very small percentage of a third solvent can improve selectivity.
Column Overloading You loaded too much crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel.[16]Reduce the amount of material loaded or, more practically, use a larger column with more stationary phase.
Poor Column Packing You can see cracks, channels, or air bubbles in the silica bed. This creates preferential paths for the solvent, ruining the separation.[11][17]The column must be repacked. Use the "slurry packing" method to ensure a uniform, homogenous bed.[13][18] Never let the solvent level drop below the top of the silica bed.[18]
Sample Band Too Diffuse The initial band of your compound at the top of the column was too wide, likely from using too much solvent during wet loading.Use the "dry loading" method described in the FAQ for the sharpest possible starting band.[15]
Problem 2: The Compound is Tailing or Streaking

The spot on the TLC of your collected fractions is not round but appears as a long streak or comet.

Probable CauseDiagnostic CheckRecommended Solution
Sample Overload Tailing is a classic sign of overloading the stationary phase.Reduce the amount of sample loaded onto the column.
Compound Instability on Silica Run a "2D TLC". Spot your compound, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent. If the spot is not on the diagonal, it is decomposing on the silica.[11]Silica gel is slightly acidic. If your compound is acid-sensitive, you can use deactivated silica. This is done by pre-eluting the column with your mobile phase containing 1-3% triethylamine.[15] Alternatively, switch to a different stationary phase like alumina.
Poor Solubility in Mobile Phase The compound is precipitating and re-dissolving as it moves down the column.While running the column, you can gradually increase the polarity of the mobile phase (gradient elution) after the main non-polar impurities have eluted. This will help "push" the tailing compound off the column more cleanly.[11]

Experimental Protocols & Workflows

Workflow for Purification of this compound

This diagram outlines the logical flow from a crude reaction mixture to the final purified product.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Finalization TLC 1. TLC Analysis Optimize mobile phase (target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure Crude Crude Reaction Mixture Crude->TLC G Start Problem Observed PoorSep Poor Separation Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Streaking / Tailing Start->Tailing Rf_Check Is ΔRf on TLC < 0.2? PoorSep->Rf_Check Rf_Low_Check Is Rf on TLC near zero? NoElution->Rf_Low_Check Overload_Check2 Was column overloaded? Tailing->Overload_Check2 Overload_Check Was column overloaded? (Ratio > 1:30) Rf_Check->Overload_Check No Sol_Opt Solution: Re-optimize mobile phase Rf_Check->Sol_Opt Yes Packing_Check Are there cracks/channels in the column? Overload_Check->Packing_Check No Larger_Col Solution: Use larger column or less sample Overload_Check->Larger_Col Yes Repack Solution: Repack column using slurry method Packing_Check->Repack Yes Solvent_Check Did you use the correct solvent? Rf_Low_Check->Solvent_Check No Increase_Pol Solution: Increase mobile phase polarity Rf_Low_Check->Increase_Pol Yes Check_Bottles Solution: Double-check solvent bottles Solvent_Check->Check_Bottles Decomp_Check Does compound decompose on silica (2D TLC)? Overload_Check2->Decomp_Check No Use_Less Solution: Reduce sample load Overload_Check2->Use_Less Yes Deactivate Solution: Use deactivated silica (add Et3N) or switch to alumina Decomp_Check->Deactivate Yes

Sources

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electronically distinct substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Question 1: My Suzuki coupling with 2-methoxyphenylboronic acid is resulting in low to no yield. What are the primary factors to investigate?

Answer:

Low yields with 2-methoxyphenylboronic acid are a common challenge, often stemming from a combination of steric hindrance and electronic effects. The ortho-methoxy group introduces significant steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand System Inefficiency: The steric hindrance of the ortho-methoxy group can hinder the transmetalation step with the palladium complex.[1][2] Standard catalyst systems like those using triphenylphosphine (PPh₃) may not be effective.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species that can better accommodate the sterically demanding boronic acid.[4] Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices for facilitating both oxidative addition and transmetalation.[5]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7][8][9] An inappropriate base can lead to slow reaction rates or decomposition of the starting materials.[5]

    • Solution: A stronger base is often required to promote the formation of the boronate complex with sterically hindered boronic acids.[5] Consider switching from weaker bases like potassium carbonate (K₂CO₃) to stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Ensure the base is finely powdered to maximize its surface area and reactivity.[10]

  • Protodeboronation (Loss of Boronic Acid): 2-Methoxyphenylboronic acid can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and certain bases.[10][11][12] This effectively removes your nucleophile from the reaction mixture.

    • Solution: Minimize water in the reaction. While some Suzuki couplings benefit from aqueous conditions, for sensitive substrates, switching to anhydrous solvents like dioxane or toluene can significantly reduce protodeboronation.[5][10] If a base like K₃PO₄ is used, which often requires a small amount of water for solubility, use it judiciously.[5] Alternatively, using milder bases like potassium fluoride (KF) can sometimes mitigate this issue.[10]

  • Reaction Temperature and Time: Insufficient thermal energy can prevent the reaction from overcoming the activation barriers associated with the sterically hindered substrate.

    • Solution: Increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene are well-suited for this.[11] Monitor the reaction progress over a longer period, as couplings with hindered partners may require extended reaction times to reach completion.[13]

Question 2: I'm observing a significant amount of a side product that appears to be the homocoupling of 2-methoxyphenylboronic acid. How can I suppress this?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[10] The palladium catalyst can be oxidized by trace oxygen, leading to a catalytic cycle that couples two molecules of the boronic acid.

  • Rigorous Degassing: Oxygen contamination is a primary culprit for homocoupling.[10]

    • Solution: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[14] The reaction vessel should also be thoroughly purged with an inert gas before adding the catalyst.[15]

  • Catalyst Choice: Some palladium sources are more prone to side reactions.

    • Solution: Using a stable Pd(II) precatalyst, such as Pd(dppf)Cl₂, can sometimes be advantageous as the active Pd(0) species is generated in situ.[16] However, for challenging substrates, pre-formed Pd(0) catalysts with bulky ligands are often more effective.[5]

  • Stoichiometry Control: An excess of the boronic acid can sometimes favor homocoupling.

    • Solution: While a slight excess of the boronic acid (1.1-1.5 equivalents) is standard practice to drive the reaction to completion, using a large excess should be avoided.[17]

Question 3: My reaction is sluggish, and I suspect the transmetalation step is the issue. How can I specifically target and improve this step?

Answer:

The transmetalation step is often rate-limiting in Suzuki couplings, especially with sterically hindered boronic acids like 2-methoxyphenylboronic acid.[18] The bulky ortho-methoxy group can sterically clash with the ligands on the palladium center, slowing down the transfer of the aryl group.

  • Ligand Modification: The steric and electronic properties of the ligand are paramount.

    • Solution: As mentioned, bulky and electron-rich monodentate phosphine ligands are highly effective.[4] The electron-donating nature of these ligands increases the electron density on the palladium center, which can facilitate the transmetalation process.

  • Base and Solvent Synergy: The formation of the active boronate species is critical.

    • Solution: The combination of a strong base like K₃PO₄ with a solvent system such as dioxane/water can be highly effective. The water helps to solubilize the base and facilitates the formation of the reactive boronate anion [R-B(OH)₃]⁻.[5][6][7]

  • Boronic Acid Derivatives: In some cases, converting the boronic acid to a more reactive derivative can be beneficial.

    • Solution: While boronic acids are standard, corresponding boronate esters (e.g., pinacol esters) or trifluoroborate salts can exhibit different reactivity profiles and may be more effective in certain systems.[5][8] These derivatives can also be more stable and less prone to protodeboronation.[16]

Frequently Asked Questions (FAQs)

Q1: What are the optimal catalyst and ligand combinations for Suzuki couplings with 2-methoxyphenylboronic acid?

A1: For sterically hindered boronic acids, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.[1][2] Some highly recommended combinations include:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligands: SPhos, XPhos, RuPhos (Buchwald ligands), or P(t-Bu)₃. These ligands have demonstrated superior performance in facilitating the coupling of sterically demanding substrates.[5]

Q2: What is the role of the ortho-methoxy group, and how does it influence reactivity?

A2: The ortho-methoxy group has a dual electronic and steric effect.

  • Electronic Effect: As an electron-donating group, it increases the electron density on the aromatic ring, making the boronic acid more nucleophilic. This can be beneficial for the transmetalation step.[18] However, it can also make the corresponding aryl halide coupling partner less electrophilic, potentially slowing down the oxidative addition step.[19]

  • Steric Effect: The primary challenge is the steric hindrance it imposes, which can impede the approach of the boronic acid to the palladium center during transmetalation.[1][2]

Q3: When should I consider using a boronic ester or trifluoroborate salt instead of the boronic acid?

A3: You should consider using a more stable derivative under the following circumstances:

  • Significant Protodeboronation: If you observe substantial loss of your boronic acid to protodeboronation, switching to a pinacol ester (BPin), MIDA ester, or trifluoroborate salt can increase stability.[5][16]

  • Purification Challenges: Boronic acids can sometimes be difficult to purify. Their corresponding esters are often crystalline solids that are easier to handle and purify.

  • Slow Reaction Rates: In some cases, these derivatives can offer enhanced reactivity in specific solvent and base systems.[8]

Q4: Can I use aqueous conditions for my reaction with 2-methoxyphenylboronic acid?

A4: While many Suzuki couplings are performed in aqueous solvent mixtures (e.g., dioxane/water, THF/water), this can be a double-edged sword for 2-methoxyphenylboronic acid. Water can facilitate the dissolution of inorganic bases like K₃PO₄ and promote the formation of the active boronate species.[5] However, it also increases the risk of protodeboronation.[10][11] If you are experiencing low yields due to boronic acid decomposition, it is advisable to switch to anhydrous conditions.

Experimental Protocols

General Protocol for Optimizing Suzuki Coupling with 2-Methoxyphenylboronic Acid

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-methoxyphenylboronic acid, base, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-30 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[15]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of Diethanolamine-Protected Boronic Acid Adducts

For boronic acids that are particularly prone to decomposition, protection as a diethanolamine adduct can enhance stability.[20]

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the 2-methoxyphenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[20]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[10][20]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[10][20]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[10][20]

Data Presentation

Table 1: Recommended Reaction Parameters for Suzuki Coupling with 2-Methoxyphenylboronic Acid
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands to overcome steric hindrance.[5]
Base K₃PO₄ or Cs₂CO₃Strong bases to promote boronate formation.[5]
Solvent Dioxane or Toluene (anhydrous)High boiling points and compatible with anhydrous conditions.[11]
Temperature 80-110 °CTo overcome the activation energy barrier.[5]
Boronic Acid Equiv. 1.1 - 1.5To drive the reaction to completion.[17]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R¹-X) C trans-R¹-Pd(II)-X-L₂ B->C D Transmetalation (R²-B(OR)₃⁻) Boronate [R²-B(OH)₃]⁻ E trans-R¹-Pd(II)-R²-L₂ D->E F Reductive Elimination F->A G R¹-R² (Product) F->G BA R²-B(OH)₂ Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckCatalyst Is the catalyst/ligand system appropriate for hindered substrates? Start->CheckCatalyst CheckBase Is the base strong enough? CheckCatalyst->CheckBase No SolutionCatalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). CheckCatalyst->SolutionCatalyst Yes CheckDeboronation Is protodeboronation occurring? CheckBase->CheckDeboronation No SolutionBase Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). CheckBase->SolutionBase Yes CheckConditions Are temperature and reaction time sufficient? CheckDeboronation->CheckConditions No SolutionDeboronation Use anhydrous solvent and/or protect the boronic acid. CheckDeboronation->SolutionDeboronation Yes SolutionConditions Increase temperature and/or extend reaction time. CheckConditions->SolutionConditions No

Caption: A decision tree for troubleshooting low yields in Suzuki couplings.

References

  • C. A. M. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • Taylor & Francis Online. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • The Open Lab. (2020). Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Grignard Reactions with 2-Bromoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 2-bromoanisole as a Grignard precursor. Here, we address common issues, particularly byproduct formation, and provide actionable, field-proven solutions to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My Grignard reaction with 2-bromoanisole is sluggish or fails to initiate.

Q: What are the primary reasons for initiation failure, and how can I overcome them?

A: Lack of initiation is a frequent challenge, especially with less reactive aryl halides like 2-bromoanisole. The primary culprit is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the aryl halide.[1][2] Here’s a systematic approach to ensure a successful start:

  • Magnesium Activation is Critical: The inert MgO layer must be disrupted to expose fresh, reactive magnesium.[1][2]

    • Mechanical Activation: The simplest method is to crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) just before adding the solvent.[1] This physically breaks the oxide layer.

    • Chemical Activation: Several chemical activators can be employed.

      • Iodine (I₂): Adding a small crystal of iodine is a classic and effective method.[1][3] The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple/brown color is a visual indicator of activation.[1]

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. It reacts readily to form ethylene gas and magnesium bromide, cleaning the magnesium surface.[2][4]

      • Diisobutylaluminum hydride (DIBAH): For particularly stubborn reactions, a small amount of DIBAH can be used to activate the magnesium surface and scavenge any residual water.[5]

  • Solvent and Glassware Preparation: Grignard reagents are potent bases and will react with even trace amounts of protic solvents like water or alcohols.[1][2][6]

    • Flame-Drying Glassware: All glassware should be rigorously flame-dried under a vacuum or a stream of inert gas (Nitrogen or Argon) to remove adsorbed moisture.[3]

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices as they solvate and stabilize the Grignard reagent.[2][7] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes offer superior performance.[7][8][9]

  • Initiation Technique:

    • Place the activated magnesium in the flame-dried flask under an inert atmosphere.

    • Add a small portion of the anhydrous solvent.

    • Add a small amount of the 2-bromoanisole solution.

    • Observe for signs of reaction: gentle bubbling, a cloudy appearance, and a noticeable exotherm.[1][2] A gentle warming of the flask with a heat gun may be necessary to start the reaction.

    • Once initiated, the remaining 2-bromoanisole solution should be added dropwise to maintain a gentle reflux.[2]

Issue 2: My reaction produces a significant amount of a white, solid byproduct that is not my desired product.

Q: I'm observing a high yield of a biphenyl-type byproduct. What is causing this homocoupling, and how can I minimize it?

A: The formation of 2,2'-dimethoxybiphenyl is a common side reaction known as a Wurtz-type or homocoupling reaction. This occurs when the formed Grignard reagent (2-methoxyphenylmagnesium bromide) reacts with unreacted 2-bromoanisole.[8] It can also arise from the coupling of aryl radical intermediates.[1][10]

  • Mechanism of Homocoupling:

    • Wurtz-type Reaction: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂[8]

    • Radical Coupling: The single-electron transfer (SET) from magnesium to 2-bromoanisole forms an aryl radical. Two of these radicals can then couple. 2 Ar• → Ar-Ar[1]

  • Strategies to Minimize Homocoupling:

    • Slow Addition: Add the 2-bromoanisole solution slowly and at a controlled rate to the magnesium suspension. This maintains a low concentration of the aryl halide in the presence of the Grignard reagent, disfavoring the bimolecular coupling reaction.[11]

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.[11] However, be mindful that this may also slow down the desired Grignard formation.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. THF is a common choice, but in some cases, 2-MeTHF has been shown to suppress Wurtz coupling byproducts.[7][9]

    • Magnesium Surface Area: Using magnesium with a higher surface area (e.g., powder or finely divided turnings) can promote faster formation of the Grignard reagent, potentially reducing the time available for side reactions.[11]

Issue 3: My overall yield is low, and I've isolated anisole as a major byproduct.

Q: Why am I forming anisole, and what precautions should I take to prevent this?

A: The presence of anisole indicates that the Grignard reagent is being protonated by an acidic proton source. Grignard reagents are extremely strong bases and will readily react with any available protic species, most commonly water.[1][6][12]

Ar-MgBr + H₂O → Ar-H + Mg(OH)Br

  • Preventing Protonation:

    • Rigorous Anhydrous Conditions: As mentioned in Issue 1, the most critical factor is the complete exclusion of water. Ensure all glassware is meticulously dried and that anhydrous solvents are used.[2]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction to prevent atmospheric moisture from entering the system.[3]

    • Substrate Purity: Ensure that the 2-bromoanisole and any subsequent electrophiles are free from protic impurities.

Quantitative Data Summary

The choice of solvent can significantly impact the yield of the desired product and the formation of byproducts. The following table provides a general comparison based on literature observations for aryl Grignard reactions.

SolventRelative Rate of Grignard FormationTendency for Wurtz ByproductKey Considerations
Diethyl Ether (Et₂O) GoodModerateLower boiling point (35°C), highly flammable.[2]
Tetrahydrofuran (THF) ExcellentCan be significantHigher boiling point (66°C), effectively solvates the Grignard reagent.[2][7]
2-Methyltetrahydrofuran (2-MeTHF) ExcellentOften suppressedGreener alternative, higher boiling point (80°C), may reduce Wurtz coupling.[7][9]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Place the required amount of magnesium turnings into a two or three-necked round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Assemble the glassware and flame-dry all parts under a vacuum or while purging with a steady stream of inert gas (Nitrogen or Argon).[3]

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Add a single, small crystal of iodine.

  • Gently warm the flask with a heat gun until the iodine sublimes and deposits on the magnesium surface. The disappearance of the iodine color indicates activation.[1][4]

  • Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous solvent and stir until gas evolution ceases.[2]

Protocol 2: Formation of 2-Methoxyphenylmagnesium Bromide
  • To the flask containing the activated magnesium, add a portion of the total anhydrous THF (or other chosen ethereal solvent) via cannula or a dry syringe.

  • In a separate flame-dried dropping funnel, prepare a solution of 2-bromoanisole in the anhydrous solvent.

  • Add a small aliquot (approx. 5-10%) of the 2-bromoanisole solution to the magnesium suspension to initiate the reaction.

  • Look for visual cues of initiation (bubbling, cloudiness, gentle reflux). If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle, controlled reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution is the Grignard reagent, ready for subsequent reaction.

Visualizing Reaction Pathways

The following diagram illustrates the desired Grignard formation pathway versus the common side reactions of homocoupling and protonation.

Grignard_Troubleshooting cluster_side_reactions Side Reactions Start 2-Bromoanisole + Mg Grignard 2-Methoxyphenyl- magnesium Bromide (Desired Product) Start->Grignard  Desired Pathway (Anhydrous Solvent) Homocoupling 2,2'-Dimethoxybiphenyl (Homocoupling Byproduct) Start->Homocoupling  Reacts with Grignard or Radical Coupling FinalProduct Desired C-C Coupled Product Grignard->FinalProduct Reaction with Electrophile Protonation Anisole (Protonation Byproduct) Grignard->Protonation Reaction with Protic Source Electrophile Electrophile (e.g., Aldehyde, Ketone)

Caption: Reaction pathways in 2-bromoanisole Grignard formation.

References

  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355.

  • University of Toronto. The Grignard Reaction.

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.

  • Wildi, R., et al. (2020). Impact of trace elements in the grignard reaction. Google Patents. WO2020193617A1.

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.

  • Behloul, C., Guijarro, D., & Yus, M. (2004). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI).

  • ResearchGate. (n.d.). Grignard reaction of anisole bromide [Table]. ResearchGate.

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube.

  • Chemistry LibreTexts. (2023). Wurtz reaction.

  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Forum post].

  • Procter, D. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters.

  • Doubleday, W., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.

  • Chemistry Stack Exchange. (2020). Possibility of SET mechanism of Wurtz reaction.

  • Reddit. (2023). Wurtz coupling. r/Chempros.

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the... [Forum post].

  • ResearchGate. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C Cleavage. The Royal Society of Chemistry.

  • UNL Digital Commons. (1983). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).

  • Wikipedia. (n.d.). Wurtz reaction.

Sources

Technical Support Center: Enhancing the Stability of 2-Methoxybiphenyl in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate the challenges you may encounter during your experiments.

Introduction to this compound Stability

This compound is a versatile aromatic ether used as a chemical and organic intermediate. While generally considered stable, its stability in solution can be influenced by a variety of factors including the solvent system, pH, temperature, light exposure, and the presence of oxidizing agents. Understanding and controlling these factors is critical for obtaining reliable and reproducible experimental results.

This guide is structured in a question-and-answer format to directly address specific issues you may face. We will explore the potential degradation pathways, provide strategies for stabilization, and offer detailed protocols for analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Degradation

Question 1: I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

Answer: A decrease in the concentration of this compound in solution is likely due to chemical degradation. The primary degradation pathways for aromatic ethers like this compound under typical laboratory conditions include:

  • Oxidative Degradation: This is often the most significant pathway. The methoxy group can be susceptible to oxidation, potentially leading to O-demethylation to form 2-hydroxybiphenyl and formaldehyde. The biphenyl ring system itself can also be oxidized, especially in the presence of strong oxidizing agents or upon exposure to light and air. The formation of peroxides in certain solvents (e.g., ethers, dioxane) can accelerate this process.

  • Hydrolysis (Acidic or Basic Conditions): While the ether linkage in this compound is generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can lead to cleavage of the ether bond.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, often through radical mechanisms.

  • Thermal Degradation: High temperatures can promote the cleavage of the C-O bond in the methoxy group.

Question 2: What are the potential degradation products of this compound I should be looking for?

Answer: Based on the structure and known reactivity of similar aromatic ethers, the primary degradation products you should anticipate are:

  • 2-Hydroxybiphenyl (2-Phenylphenol): This is the product of O-demethylation, a common degradation pathway for methoxy-aromatic compounds.

  • Phenolic and Quinoidal Compounds: Further oxidation of the biphenyl rings can lead to the formation of various hydroxylated and quinone-type structures.

  • Products of Ring Opening: Under more aggressive conditions (e.g., strong oxidation), the aromatic rings may undergo cleavage, leading to a complex mixture of smaller, more polar compounds.

It is crucial to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate and identify these potential degradants from the parent compound.

Section 2: Proactive Stabilization Strategies

Question 3: How can I prepare and store my this compound solutions to maximize their stability?

Answer: Proactive measures during solution preparation and storage are the most effective way to ensure the stability of this compound. Here are key recommendations:

  • Solvent Selection:

    • Recommended: Use high-purity, HPLC-grade solvents that are known to be stable, such as acetonitrile, methanol, or toluene[1].

    • Use with Caution: Ethers like tetrahydrofuran (THF) and dioxane can form peroxides over time, which can initiate oxidative degradation. If you must use these solvents, ensure they are fresh and inhibitor-stabilized (e.g., with BHT)[2].

  • Control of Atmosphere:

    • Inert Gas: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This can be achieved by sparging the solvent with the inert gas before preparing the solution and storing the final solution in a vial with an inert gas headspace.

  • Temperature Control:

    • Storage: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation reactions. For long-term storage, -80 °C is recommended.

  • Light Protection:

    • Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • pH Control:

    • Neutral pH: If working with aqueous or partially aqueous solutions, maintaining a neutral pH is generally advisable to avoid acid- or base-catalyzed hydrolysis. Buffering the solution may be necessary.

Question 4: I suspect oxidative degradation is the primary issue. What specific antioxidants can I use, and at what concentration?

Answer: For non-aqueous solutions, the addition of a radical-scavenging antioxidant is a highly effective strategy.

  • Butylated Hydroxytoluene (BHT): BHT is a widely used and effective antioxidant for organic solutions[3][4][5]. It works by scavenging free radicals, thereby terminating the chain reactions of oxidative degradation.

    • Recommended Concentration: A typical starting concentration for BHT is 0.01% to 0.1% (w/v). The optimal concentration should be determined experimentally for your specific application.

  • Butylated Hydroxyanisole (BHA): BHA is another effective phenolic antioxidant that functions similarly to BHT[4][5]. It can be used as an alternative or in combination with BHT.

Important Consideration: The addition of an antioxidant introduces another component into your solution. You must ensure that it does not interfere with your downstream applications or analytical methods. For example, BHT has a strong UV absorbance and may interfere with HPLC-UV analysis if not properly accounted for[2].

AntioxidantTypical Concentration RangeMechanism of ActionConsiderations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Free radical scavengerCan interfere with UV detection in HPLC
Butylated Hydroxyanisole (BHA) 0.01% - 0.1% (w/v)Free radical scavengerMay also have UV absorbance

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Class A volumetric flasks and pipettes

  • HPLC or GC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution in a clear vial to a photostability chamber (with both UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or GC-MS method (see Protocol 2).

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify any new peaks that appear in the stressed samples.

  • Calculate the percentage degradation of this compound under each condition.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 40-90% B20-25 min: 90% B25-30 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Potential Degradation Pathway of this compound

G This compound This compound Intermediate_Radical Intermediate_Radical This compound->Intermediate_Radical Oxidation / Light 2-Hydroxybiphenyl 2-Hydroxybiphenyl This compound->2-Hydroxybiphenyl Acid/Base Hydrolysis Intermediate_Radical->2-Hydroxybiphenyl O-Demethylation Further_Oxidation_Products Further_Oxidation_Products 2-Hydroxybiphenyl->Further_Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound.

Workflow for Preparing and Analyzing a Stabilized Solution

G cluster_prep Solution Preparation cluster_analysis Stability Analysis Select_Solvent Select High-Purity Solvent Add_Antioxidant Add Antioxidant (e.g., BHT) Select_Solvent->Add_Antioxidant Sparge_Inert_Gas Sparge with Inert Gas Add_Antioxidant->Sparge_Inert_Gas Dissolve_Compound Dissolve this compound Sparge_Inert_Gas->Dissolve_Compound Store_Properly Store in Amber Vial at Low Temp Dissolve_Compound->Store_Properly Sample_Timepoints Sample at Timepoints Store_Properly->Sample_Timepoints Analyze_HPLC Analyze by HPLC/GC-MS Sample_Timepoints->Analyze_HPLC Quantify Quantify Parent and Degradants Analyze_HPLC->Quantify Evaluate Evaluate Stability Quantify->Evaluate

References

Technical Support Center: Overcoming Low Yield in Dibenzofuran Synthesis from 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of dibenzofuran from 2-methoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. The conversion of this compound to dibenzofuran is a critical process for accessing a scaffold present in numerous pharmaceuticals and natural products. However, the reaction sequence, which typically involves demethylation followed by an intramolecular cyclization, is often plagued by issues that can significantly reduce the overall yield.

This guide provides a structured, question-and-answer-based approach to troubleshooting common problems. We will delve into the mechanistic underpinnings of the reaction to explain why certain issues arise and provide detailed, actionable protocols to overcome them.

Understanding the Core Reaction Pathway

The synthesis of dibenzofuran from this compound is fundamentally a two-step process:

  • Demethylation: The methoxy group of this compound is cleaved to generate 2-hydroxybiphenyl.

  • Cyclization: The resulting 2-hydroxybiphenyl undergoes an intramolecular dehydration (cyclization) to form the dibenzofuran ring system.

This process is a type of electrophilic aromatic substitution where the hydroxylated ring attacks the adjacent phenyl ring, leading to the formation of the furan ring.[1][2]

Reaction_Pathway Start This compound Intermediate 2-Hydroxybiphenyl Start->Intermediate Step 1: Demethylation (e.g., HBr, BBr3) Product Dibenzofuran Intermediate->Product Step 2: Cyclization (Heat or Acid Catalyst)

Caption: General two-step synthesis of dibenzofuran from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is extremely low after the two-step process. What are the most common causes?

A1: Low overall yield can stem from inefficiencies in either the demethylation or the cyclization step. The most frequent culprits are:

  • Incomplete Demethylation: The starting material, this compound, is unreactive in the subsequent cyclization step. If the demethylation is not driven to completion, the unreacted starting material will contaminate the intermediate and reduce the potential yield of dibenzofuran.

  • Degradation of 2-Hydroxybiphenyl: The intermediate, 2-hydroxybiphenyl, can be susceptible to oxidation or other side reactions, especially at elevated temperatures or in the presence of strong acids, which are often used for cyclization.

  • Suboptimal Cyclization Conditions: The intramolecular cyclization requires specific conditions to proceed efficiently. Incorrect temperature, catalyst, or reaction time can lead to a mixture of starting material, intermediate, and undesired byproducts.

  • Product Loss During Workup: Dibenzofuran and its precursors have varying polarities and solubilities, which can lead to significant product loss during aqueous extractions and purification steps if not handled carefully.[3]

Q2: I suspect the demethylation of this compound is the problem. How can I improve this step?

A2: The choice of demethylating agent is critical. Here's a breakdown of common reagents and troubleshooting tips:

  • Hydrogen Bromide (HBr) in Acetic Acid:

    • Mechanism: This is a classic and cost-effective method. The protonated methoxy group is attacked by the bromide ion in an SN2 reaction.

    • Common Issues:

      • Incomplete Reaction: The reaction may require prolonged heating at reflux. Ensure you are using a sufficient excess of HBr and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Side Reactions: At high temperatures, bromination of the aromatic rings can occur, leading to undesired byproducts.

    • Troubleshooting Protocol:

      • Ensure all reagents are fresh. Use a 48% aqueous solution of HBr.

      • Use a 5-10 fold molar excess of HBr relative to the this compound.

      • Reflux the mixture in glacial acetic acid for 8-12 hours.

      • Monitor the disappearance of the starting material by TLC. The product, 2-hydroxybiphenyl, will be more polar and have a lower Rf value.

  • Boron Tribromide (BBr3):

    • Mechanism: BBr3 is a powerful Lewis acid that coordinates to the methoxy oxygen, facilitating cleavage of the methyl-oxygen bond.[4]

    • Common Issues:

      • Moisture Sensitivity: BBr3 reacts violently with water. The reaction must be carried out under strictly anhydrous conditions (dry glassware, anhydrous solvent, inert atmosphere).

      • Stoichiometry: Using excess BBr3 can sometimes lead to complex formation with the product, making workup difficult.

    • Troubleshooting Protocol:

      • Thoroughly dry all glassware in an oven and cool under a stream of nitrogen or argon.

      • Use an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Dissolve the this compound in the anhydrous solvent and cool the solution to -78 °C (dry ice/acetone bath).

      • Add 1.1 to 1.5 equivalents of BBr3 (as a solution in DCM) dropwise.

      • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Quench the reaction carefully by slowly adding methanol or water at 0 °C.

Table 1: Comparison of Demethylation Reagents

ReagentProsConsKey Considerations
HBr in Acetic Acid Inexpensive, readily availableRequires high temperatures, long reaction times, potential for ring brominationMonitor for byproduct formation.
BBr3 Highly effective, fast, low temperaturesExpensive, highly moisture-sensitive, requires inert atmosphereStrict anhydrous conditions are essential.
Pyridinium Chloride Moderate conditionsCan require high temperatures and long reaction timesUseful if other methods fail or if substrate is sensitive to strong acids.
Q3: My demethylation seems successful, but the subsequent cyclization step gives a low yield of dibenzofuran. How can I optimize this?

A3: The cyclization of 2-hydroxybiphenyl is an intramolecular electrophilic aromatic substitution (a form of Friedel-Crafts reaction), and its success is highly dependent on the reaction conditions.

Troubleshooting_Cyclization Start Low Yield in Cyclization Q1 Is the 2-hydroxybiphenyl pure? Start->Q1 A1_Yes Proceed to optimize cyclization conditions. Q1->A1_Yes Yes A1_No Purify 2-hydroxybiphenyl (chromatography or recrystallization). Q1->A1_No No Q2 What cyclization method are you using? A1_Yes->Q2 Thermal Thermal Cyclization Q2->Thermal Thermal Acid Acid-Catalyzed Q2->Acid Acid-Catalyzed Palladium Palladium-Catalyzed Q2->Palladium Palladium-Catalyzed Thermal_Prob Problem: Incomplete reaction or decomposition. Thermal->Thermal_Prob Acid_Prob Problem: Polymerization or side reactions. Acid->Acid_Prob Palladium_Prob Problem: Catalyst deactivation or low turnover. Palladium->Palladium_Prob Thermal_Sol Solution: Use a high-boiling solvent (e.g., diphenyl ether) and ensure sufficiently high temperatures (250-300 °C). Consider palladium catalysis for milder conditions. Thermal_Prob->Thermal_Sol Acid_Sol Solution: Use a milder Lewis acid (e.g., ZnCl2, FeCl3). Ensure anhydrous conditions. Optimize temperature and reaction time. Acid_Prob->Acid_Sol Palladium_Sol Solution: Use a suitable ligand and oxidant. Ensure all reagents are high purity. Screen different palladium sources (e.g., Pd(OAc)2, Pd/C). [3] Palladium_Prob->Palladium_Sol

References

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional chromatogram is the cornerstone of accurate and reproducible results. However, achieving perfectly symmetrical, Gaussian peaks can be challenging. One of the most common chromatographic problems encountered by analysts is peak tailing, a distortion that can compromise resolution and quantification. This is particularly true for moderately polar compounds like 2-Methoxybiphenyl, which can be prone to undesirable secondary interactions within the GC system.

As a Senior Application Scientist, I have designed this technical support guide to provide you with a logical, in-depth framework for diagnosing and resolving peak tailing for this compound. This is not just a checklist; it is a systematic approach grounded in the principles of chromatography to help you understand the root cause of the problem and implement a robust, lasting solution.

The first and most critical step in troubleshooting is to determine the scope of the problem. Observe your chromatogram closely. Is it only your target analyte, this compound, that is tailing, or are all peaks in the chromatogram affected? The answer to this question will guide you down one of two distinct diagnostic paths.[1][2]

Path 1: All Peaks in the Chromatogram are Tailing

When all peaks, including non-polar hydrocarbons, exhibit tailing, the issue is almost certainly mechanical or physical in nature.[2] This type of indiscriminate tailing points to a disruption in the carrier gas flow path, creating turbulence or unswept volumes.[1][2][3]

Q: All the peaks from my analysis are tailing. What is the cause and how do I fix it?

A: This indicates a physical problem with the column installation or flow path. Here is a prioritized workflow to resolve the issue.

1. Verify Column Installation: Improper column installation is a leading cause of universal peak tailing.[4] Dead volumes or turbulence created at the inlet or detector connection will affect every compound that passes through the system.[2]

  • The Column Cut: The quality of the column cut is paramount. A jagged, uneven, or angled cut can create turbulence as the carrier gas and sample enter the column.[2][5]

    • Protocol for Cutting a Fused Silica Capillary Column:

      • Obtain a high-quality ceramic scoring wafer or diamond-tipped scribe.

      • Hold the column firmly.

      • Gently score the polyimide coating at a 90° angle to the column wall. A single, light score is sufficient.

      • While holding the column, gently flick or pull the end away from the score to create a clean break.

      • Inspect the cut end with a magnifying lens or low-power microscope. It should be a perfectly flat, 90° "mirror" finish with no shards or jagged edges. If it is not perfect, re-cut the column a few centimeters further in.

  • Column Insertion Depth: The column must be inserted to the correct depth in both the inlet and the detector.[2][6] If it's too high or too low, it can create unswept (dead) volumes, leading to tailing.[2] Always follow your instrument manufacturer's specific instructions for the correct insertion distance for your inlet and detector type.

2. Check for System Leaks: A leak in the system, particularly around the inlet, can disrupt the carrier gas flow and pressure equilibrium, leading to poor peak shape. Check connections at the gas supply, septum, inlet seal, and column fittings.

3. Assess for Severe Column Contamination: If a significant portion of the front of the column is contaminated with non-volatile matrix components, it can physically disrupt the partitioning process for all analytes, causing tailing.[2][5][7] In this scenario, you would likely also observe a loss of efficiency (broader peaks). A significant trim (e.g., 0.5 meters) from the front of the column may resolve this.[5]

Path 2: Only this compound (and other polar analytes) are Tailing

If non-polar compounds in your sample elute with symmetrical peaks, but this compound and other active compounds show tailing, the problem is chemical in nature. This is due to unwanted secondary interactions between your analyte and "active sites" within the GC system.[1][7] For a compound like this compound, the ether oxygen and aromatic ring can interact with acidic silanol (Si-OH) groups present on glass surfaces or contaminants.[5][8][9]

Q: My hydrocarbon peaks look fine, but this compound is tailing significantly. What should I do?

A: This points to chemical activity in your system. Your analyte is interacting with active sites, most likely in the inlet or at the head of the column.

1. Perform Inlet Maintenance (The Most Common Culprit): The heated inlet is the first surface your sample encounters and a common source of activity.[8][10]

  • Replace the Inlet Liner: The liner is a consumable item. Over time, the deactivation layer on the inner surface can degrade, or it can become coated with non-volatile sample residue, exposing active silanol groups.[10][11]

    • Action: Replace the liner with a new, highly deactivated one. For active compounds, a liner with glass wool can aid vaporization, but the wool itself must be exceptionally well-deactivated.[8][12]

  • Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating active sites.[10]

  • Inspect and Clean/Replace the Inlet Seal: The metal seal at the base of the inlet can also become contaminated. Check it for residue and replace if necessary.

Table 1: Inlet Liner Selection Guide

Liner Type Features Best Use Case for this compound Rationale
Straight/Splitless Liner Simple, open tube. Good for gas-phase samples or when activity is very low. Minimizes surface area but may not provide sufficient vaporization for liquid samples.[11]
Single Taper w/ Wool Taper focuses sample to the column. Wool enhances vaporization and traps non-volatiles. Highly Recommended. The taper design limits analyte interaction with the metal inlet seal, and deactivated wool provides a high-surface-area vaporization point, improving reproducibility.[12]

| Precision/Split Liner w/ Wool | Complex internal geometry for enhanced mixing in split mode. | Suitable for split injections. | If using a split injection, this liner ensures a representative sample split, but inertness is still key.[12] |

2. Trim the Analytical Column: If inlet maintenance does not resolve the issue, the activity may be on the column itself. Non-volatile matrix components can accumulate at the head of the column, creating active sites that will strongly interact with polar analytes.

  • Protocol for Trimming the Column Inlet:

    • Cool the oven and inlet, and turn off carrier gas flow.

    • Carefully remove the column from the inlet.

    • Trim 10-20 cm from the inlet end of the column using the proper cutting technique described earlier.[6][13]

    • Reinstall the column in the inlet, ensuring the correct insertion depth.

    • Restore gas flow, check for leaks, and perform a test injection.

3. Optimize Method Parameters: While less common as a root cause for tailing of a single analyte, certain method parameters can exacerbate the issue.

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[6] This allows for proper "solvent focusing," creating a narrow injection band. If the temperature is too high, premature analyte migration can occur, potentially worsening peak shape.[14]

  • Column Choice: Ensure you are using a column with a suitable stationary phase. For this compound, a low-to-mid polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) is appropriate. Using a highly inert "ms" grade column is crucial as they are designed to have minimal active sites, reducing peak tailing for sensitive compounds.[15][16]

Troubleshooting Workflow Diagram

The following diagram provides a visual guide to the diagnostic process.

G start Peak Tailing Observed for this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 p1_title Physical / Flow Path Issue q1->p1_title  Yes p2_title Chemical / Activity Issue q1->p2_title  No   p1_step1 1. Check Column Cut Is it clean and at 90°? p1_step2 2. Verify Column Installation Depth (Inlet and Detector) p1_step1->p1_step2 p1_step3 3. Check for Leaks (Septum, Fittings, Seals) p1_step2->p1_step3 p1_step4 4. Trim 0.5m from Column (Severe Contamination) p1_step3->p1_step4 p2_step1 1. Perform Inlet Maintenance: - Replace Liner with new, deactivated one - Replace Septum & Inlet Seal p2_step2 2. Trim 10-20cm from Column Inlet (Remove active contamination) p2_step1->p2_step2 p2_step3 3. Review Method Parameters: - Initial Oven Temp (Solvent Focus) - Column Phase & Inertness p2_step2->p2_step3

Caption: A flowchart for troubleshooting GC peak tailing.

Frequently Asked Questions (FAQs)

Q: What is a good Tailing Factor (Tf) or Asymmetry Factor (As)? A: In an ideal chromatogram, the peak is perfectly symmetrical, with a Tailing Factor of 1.0. In practice, a value between 0.9 and 1.2 is often considered excellent. A Tailing Factor greater than 1.5 generally indicates a problem that needs to be investigated, as it can negatively impact integration accuracy and resolution.[6]

Q: Can my sample concentration cause peak tailing? A: Yes, this is known as column overload. If you inject too much analyte mass onto the column, the stationary phase can become saturated. This causes excess analyte molecules to travel ahead of the main band, resulting in a specific type of peak distortion called "fronting," but severe overload can sometimes manifest as tailing.[6][17] To check for this, simply dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape improves significantly, you were overloading the column.

Q: I just installed a new column and my this compound peak is tailing. What's wrong? A: Assuming the column was installed correctly (good cut, correct depth), the most likely cause is that the column is not yet properly conditioned or there is residual activity in the inlet. Always perform inlet maintenance (new liner, septum) when installing a new column. Additionally, ensure the column has been conditioned according to the manufacturer's instructions to remove any residual solvents or impurities and to ensure the stationary phase is properly set. A few injections of a high-concentration standard can also help to "prime" or passivate any remaining active sites in the system.[4]

Q: How often should I perform inlet maintenance? A: This is highly dependent on the cleanliness of your samples and the number of injections. For labs analyzing complex or "dirty" matrices, it may be necessary to change the liner and septum daily or after every 50-100 injections. For very clean samples, these components may last for several hundred injections. A good practice is to monitor the peak shape of a known active compound (like this compound). When you start to see tailing develop, it's time for maintenance. Proactive, scheduled maintenance is always better than reactive troubleshooting.

References

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]

  • Hinshaw, J. V. Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. YouTube. [Link]

  • Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Waclaski, L. (2016). Selecting a GC Inlet Liner. American Laboratory. [Link]

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Restek. [Link]

  • Restek Corporation. How to Choose a GC Inlet Liner. Restek. [Link]

  • Agilent Technologies. (2024). Faster, Smarter Gas Chromatography: The Role of Method Optimization. Agilent Technologies. [Link]

  • Separation Science. (2024). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Agilent Technologies. Ultra Inert Liners for GC. Agilent Technologies. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • ResearchGate. (2014). (PDF) Optimization of a preparative capillary gas chromatography-mass spectrometry system for the isolation and harvesting of individual polycyclic aromatic hydrocarbons. ResearchGate. [Link]

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Technical Support Center: Preserving the Integrity of 2-Methoxybiphenyl During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxybiphenyl. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the stability of this compound during reaction workup and purification. Our goal is to equip you with the knowledge and practical protocols to minimize degradation and maximize the yield and purity of your target compounds.

Understanding the Stability of this compound

This compound is a versatile intermediate in organic synthesis. However, its aryl methyl ether functionality presents a potential liability during reaction workup, as this group can be susceptible to cleavage under certain conditions, leading to the formation of 2-hydroxybiphenyl as an undesired byproduct. This guide will help you navigate these challenges.

The primary degradation pathway for this compound is the cleavage of the C-O bond of the methoxy group. This can be initiated by:

  • Strong Acids: Protonation of the ether oxygen makes the methoxy group a better leaving group, susceptible to nucleophilic attack.[1]

  • Lewis Acids: Lewis acids can coordinate to the ether oxygen, activating it for cleavage.

  • Oxidizing Agents: While generally less common for simple aryl ethers, strong oxidizing conditions can potentially lead to degradation.

This guide will provide strategies to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound during experimental workups.

Q1: How stable is this compound to acidic and basic conditions during aqueous workup?

A1: The stability of this compound is highly dependent on the pH of the aqueous solution and the temperature.

  • Acidic Conditions: this compound is sensitive to strong acids, especially at elevated temperatures. The ether oxygen can be protonated, making it a good leaving group for nucleophilic attack by anions present in the medium (e.g., halides from hydrohalic acids), leading to demethylation to form 2-hydroxybiphenyl.[1] It is advisable to avoid prolonged exposure to strongly acidic aqueous solutions (pH < 4) during workup. If an acidic wash is necessary, it should be performed quickly and at low temperatures (0-5 °C).

  • Basic Conditions: this compound is generally stable under basic conditions. Aqueous solutions of mild bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or even dilute sodium hydroxide (NaOH) at room temperature are well-tolerated and are often used to quench reactions and remove acidic byproducts. However, very harsh basic conditions at high temperatures should be used with caution, although aryl ether cleavage under these conditions is less common than acid-catalyzed cleavage.[2]

Q2: I've just run a Suzuki-Miyaura coupling to synthesize a derivative of this compound. What is the best way to work up the reaction to avoid degradation?

A2: A gentle workup is crucial after a Suzuki-Miyaura coupling. Given that these reactions are often run under basic conditions, the initial quenching step is less of a concern for the stability of the methoxy group. The primary concerns are removing the inorganic base, boronic acid byproducts, and the palladium catalyst without exposing the product to harsh conditions.

A recommended general workup involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent like ethyl acetate or toluene.

  • Washing the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate to remove any acidic species.

  • Following with a wash with brine to reduce the water content in the organic layer.

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtering and concentrating under reduced pressure at a moderate temperature.

For a detailed step-by-step protocol, please refer to the "Experimental Protocols" section.

Q3: My crude product is a dark color, and I suspect residual palladium. How can I remove it without degrading my this compound product?

A3: Residual palladium is a common issue in cross-coupling reactions and can indeed be detrimental, sometimes catalyzing undesired side reactions.[3] Fortunately, there are several methods to remove it that are compatible with the stability of this compound:

  • Filtration through Celite®: A simple first step is to pass a solution of your crude product through a pad of Celite®. This can remove heterogeneous palladium black.

  • Activated Carbon: Stirring a solution of your product with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.

  • Metal Scavengers: For more complete removal, commercially available silica-based or polymer-based scavengers with thiol or other functional groups that chelate palladium are highly effective.[4][5][6] These are stirred with the product solution and then filtered off.

A detailed protocol for palladium removal using a scavenger is provided in the "Experimental Protocols" section.

Q4: Can I use Lewis acids in reactions involving this compound?

A4: The use of Lewis acids with this compound requires careful consideration. Strong Lewis acids like boron tribromide (BBr₃), boron trichloride (BCl₃), and aluminum chloride (AlCl₃) are potent reagents for the cleavage of aryl methyl ethers and should generally be avoided if you wish to preserve the methoxy group.[7] If a Lewis acid is required for your reaction, consider using milder ones and running the reaction at low temperatures to minimize potential demethylation. It is crucial to perform a small-scale test reaction to assess the stability of this compound under your specific conditions.

Troubleshooting Guide

This section provides a problem-solving framework for specific issues you might encounter during the workup of reactions involving this compound.

Problem 1: Formation of 2-Hydroxybiphenyl Detected in Crude Mixture
Potential Cause Recommended Solution(s)
Acidic Quench/Workup: The reaction was quenched with a strong acid, or an acidic wash was performed under harsh conditions (room temperature, prolonged time).- Quench future reactions with a saturated aqueous solution of a mild base (e.g., NaHCO₃). - If an acidic wash is unavoidable, perform it at low temperature (0-5 °C) and for a minimal amount of time. - Consider using a buffered aqueous solution for washing.
Lewis Acidic Reagents/Byproducts: The reaction itself used a Lewis acid, or generated Lewis acidic byproducts that were not effectively neutralized during the initial quench.- Ensure the quenching step is thorough and uses a sufficient excess of a basic solution to neutralize all acidic species. - Consider using an "acid scavenger" during the reaction if compatible with your chemistry.[7]
High Temperature During Workup: The product was exposed to high temperatures for an extended period during solvent removal (rotary evaporation) in the presence of trace acidic impurities.- Neutralize the crude product solution before concentration. - Use a lower bath temperature during rotary evaporation. - Consider co-evaporation with a non-polar solvent like toluene to azeotropically remove final traces of volatile acids.
Problem 2: Low Recovery of this compound After Column Chromatography
Potential Cause Recommended Solution(s)
On-Column Degradation: The silica gel used for chromatography is slightly acidic and can cause degradation of sensitive compounds, especially with prolonged contact time.- Deactivate the silica gel by treating a slurry of silica in the eluent with a small amount of a neutral or basic additive (e.g., 1% triethylamine) before packing the column. - Use a less acidic stationary phase, such as neutral alumina. - Perform flash chromatography as quickly as possible to minimize contact time.
Co-elution with Byproducts: The desired product is not well-separated from a non-polar byproduct, leading to mixed fractions and apparent low yield of pure product.- Optimize the solvent system for your column chromatography. A biphenyl stationary phase might offer better selectivity for separating aromatic compounds.[8] - Consider using a different purification technique, such as recrystallization, if your product is a solid.
Product Volatility: this compound has a relatively low melting point (around 30-33 °C) and can be lost during solvent removal under high vacuum if not properly cooled.- Ensure the receiving flask of your rotary evaporator is adequately cooled. - Avoid leaving the product under high vacuum for an extended period after the solvent has been removed.

Decision Tree for Workup Strategy

Workup_Decision_Tree start End of Reaction check_acid Are strong acids or Lewis acids present? start->check_acid quench_base Quench with saturated aqueous NaHCO3 or K2CO3 check_acid->quench_base Yes quench_water Quench with water or dilute brine check_acid->quench_water No extract Extract with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene) quench_base->extract quench_water->extract wash_brine Wash organic layer with brine extract->wash_brine dry_concentrate Dry over Na2SO4, filter, and concentrate in vacuo wash_brine->dry_concentrate check_pd Is residual palladium a concern? dry_concentrate->check_pd pd_removal Perform palladium removal (e.g., scavenger, activated carbon) check_pd->pd_removal Yes final_product Purified Product check_pd->final_product No pd_removal->final_product

Figure 1: Decision tree for selecting a workup strategy.

Experimental Protocols

Protocol 1: Gentle Workup for a Suzuki-Miyaura Reaction Yielding a this compound Derivative

This protocol is designed to minimize the risk of demethylation while effectively removing common impurities.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or another suitable organic solvent (2-3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine. This helps to remove excess water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40 °C.

  • Analysis: Analyze a small sample of the crude product by ¹H NMR or LC-MS to check for the presence of the demethylated byproduct (2-hydroxybiphenyl derivative) before proceeding with purification.

Protocol 2: Removal of Residual Palladium Using a Thiol-Based Scavenger

This protocol is effective for removing dissolved palladium species from an organic solution of your crude product.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF, or dichloromethane) to a moderate concentration.

  • Scavenger Addition: Add a silica-based thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature for 2-18 hours. The optimal time may vary depending on the specific scavenger and the nature of the palladium species. You can monitor the progress by taking small aliquots, filtering them, and analyzing for palladium content via ICP-MS, or qualitatively by observing the disappearance of color.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mechanism of Acid-Catalyzed Ether Cleavage

Ether_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) ether R-O-R' protonated_ether R-O+(H)-R' ether->protonated_ether + H+ H+ H+ protonated_ether2 R-O+(H)-R' Nu- X- transition_state [X---R---O+(H)-R'] protonated_ether2->transition_state SN2 Attack products R-X + R'-OH transition_state->products

Figure 2: Mechanism of acid-catalyzed ether cleavage.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-methoxybiphenyl and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of this challenging transformation and achieve high-efficiency synthesis.

The cross-coupling of this compound presents a unique set of challenges primarily due to the steric hindrance imposed by the ortho-methoxy group. This steric bulk can significantly impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle, often leading to low yields and undesired side reactions. This guide will equip you with the knowledge to select the optimal catalyst system and reaction conditions to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in mechanistic principles.

Question: My Suzuki-Miyaura coupling of a this compound derivative is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in the Suzuki-Miyaura coupling of sterically hindered substrates like this compound derivatives are a common issue. The primary culprits are often inefficient oxidative addition or slow transmetalation. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand Selection:

    • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[1] The bulky nature of this compound requires a specialized ligand to facilitate the reaction.

    • The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[2] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step with a hindered aryl halide.[3] Consider ligands such as SPhos, XPhos, or RuPhos.[2][4] For particularly challenging couplings, more specialized ligands like BrettPhos may be necessary.[2]

    • Precatalyst Choice: Utilize modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts. These ensure the efficient and quantitative generation of the active LPd(0) catalyst in situ.[5]

  • Base Selection and its Impact:

    • The Problem: The choice of base is critical and can significantly affect the reaction outcome.[6] An inappropriate base can lead to side reactions or incomplete transmetalation.

    • The Solution: For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) is often a robust choice, particularly in anhydrous conditions.[6][7] However, it's important to note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[7] Alternatively, cesium carbonate (Cs₂CO₃) is another effective base, especially in polar aprotic solvents like dioxane.[8]

  • Solvent and Temperature Optimization:

    • The Problem: The reaction may be too slow at lower temperatures, or catalyst decomposition might occur at excessively high temperatures.

    • The Solution: Start with a higher boiling point solvent like dioxane or toluene and a reaction temperature around 80-100 °C.[6][9] If you suspect catalyst instability, you can try lowering the temperature and extending the reaction time. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal balance.

Question: I am observing significant amounts of dehalogenation and homocoupling byproducts in my reaction. How can I minimize these?

Answer:

The formation of dehalogenation (replacement of the halide with a hydrogen) and homocoupling (coupling of two identical starting materials) byproducts points towards issues with the catalytic cycle's efficiency and potential side reactions.

  • Minimizing Dehalogenation:

    • The Cause: Dehalogenation can occur via β-hydride elimination from the organopalladium intermediate or through protonolysis of the organometallic coupling partner.

    • The Solution:

      • Ligand Choice: Use a ligand that promotes rapid reductive elimination, outcompeting the dehalogenation pathway. Bulky biaryl phosphine ligands are generally effective in this regard.[2]

      • Base and Solvent: Ensure your base is not overly strong or nucleophilic. If using an aqueous base, ensure the pH is not too high, which can promote protodeboronation of the boronic acid in Suzuki couplings.[10] Running the reaction under strictly anhydrous conditions can sometimes mitigate this issue.

  • Suppressing Homocoupling:

    • The Cause: Homocoupling of the boronic acid partner in Suzuki reactions is a common side reaction, often promoted by the presence of oxygen.

    • The Solution:

      • Degassing: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment.[6] Sparging the solvent with an inert gas for 15-20 minutes before adding the catalyst is a good practice.[6]

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. This can help to favor the cross-coupling pathway over homocoupling.

Question: My Buchwald-Hartwig amination with a this compound halide is not proceeding. What adjustments should I make?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it is sensitive to steric hindrance.[11]

  • Catalyst System for C-N Coupling:

    • Ligand Selection: For the amination of hindered aryl halides, ligands like BrettPhos and RuPhos are often excellent starting points.[2] These ligands have demonstrated high activity for coupling a wide range of amines with challenging electrophiles.[2]

    • Palladium Source: As with Suzuki couplings, using a well-defined precatalyst (e.g., a G3 palladacycle) is highly recommended for generating the active catalyst efficiently.[5]

  • Base and Solvent Considerations:

    • Base Choice: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[9]

    • Solvent: Anhydrous toluene or dioxane are standard solvents for this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?

A1: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps:[1][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Q2: How does the ortho-methoxy group in this compound affect the cross-coupling reaction?

A2: The ortho-methoxy group has two primary effects:

  • Steric Hindrance: As discussed, its bulkiness can hinder the approach of the palladium catalyst to the C-X bond, making oxidative addition more difficult.[13]

  • Electronic Effect: The methoxy group is an electron-donating group. This increases the electron density on the aromatic ring, which can make the aryl halide less electrophilic and thus slow down the oxidative addition step.[7]

Q3: Can I use an aryl triflate instead of an aryl halide for the cross-coupling of this compound?

A3: Yes, aryl triflates are excellent alternatives to aryl halides in many cross-coupling reactions.[6] They are often more reactive than the corresponding chlorides or even bromides, which can lead to faster reaction times and milder reaction conditions.[6] The choice between an aryl halide and an aryl triflate may depend on the availability of the starting material and the specific requirements of your synthesis.

Q4: What is a good starting point for catalyst and ligand screening for a new this compound derivative?

A4: A good starting point for a challenging cross-coupling reaction is to screen a small set of well-established, commercially available Buchwald ligands.

Catalyst Screening Workflow start Define Substrates (this compound derivative + Coupling Partner) screen Screen Catalyst Systems (Small Scale) start->screen ligands Vary Ligand: - SPhos - XPhos - RuPhos - BrettPhos screen->ligands Select Ligands conditions Vary Conditions: - Base (K3PO4, Cs2CO3) - Solvent (Dioxane, Toluene) - Temperature (80-110 °C) screen->conditions Select Conditions analysis Analyze Results (TLC, GC-MS, LC-MS) ligands->analysis conditions->analysis optimize Optimize Leading Conditions (Concentration, Catalyst Loading) analysis->optimize Identify Promising Hits scale_up Scale-up Reaction optimize->scale_up

Caption: A workflow for catalyst and condition screening.

Data Presentation: Ligand Performance in Sterically Hindered Couplings

The following table summarizes the general applicability of common Buchwald ligands for different types of cross-coupling reactions involving sterically hindered substrates.

LigandTypical ApplicationsKey Features
SPhos Suzuki-Miyaura, Buchwald-HartwigBroadly applicable, good for hindered aryl chlorides.[4]
XPhos Suzuki-Miyaura, Buchwald-HartwigHighly active for a wide range of substrates.
RuPhos Suzuki-Miyaura, Buchwald-Hartwig, NegishiExcellent for hindered substrates and a variety of functional groups.[2]
BrettPhos Buchwald-Hartwig AminationParticularly effective for coupling weak nucleophiles and hindered aryl mesylates.[2]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a this compound Bromide:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the this compound bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene (to achieve a concentration of 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Organic Chemistry Portal. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • D-Scholarship@Pitt. carbon-carbon bond construction using electron transfer initiated cyclization reactions. ruthenium. [Link]

  • ResearchGate. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NIH. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Link]

  • ResearchGate. Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Request PDF: Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. [https://www.researchgate.net/publication/259283738_ChemInform_Abstract_Tetra-ortho-Substituted_Biaryls_Through_Palladium-Catalyzed_Suzuki-Miyaura_Couplings_with_a_Diaminochlorophosphine_Ligand]([Link]_ Palladium-Catalyzed_Suzuki-Miyaura_Couplings_with_a_Diaminochlorophosphine_Ligand)

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • ACS Publications. A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. Palladium-catalyzed biaryl-coupling reaction of arylboronic acids in water using hydrophilic phosphine ligands. [Link]

  • ChemRxiv. Guideline for Elucidating Catalysts. [Link]

  • ACS Publications. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • PubMed. Activity and Selectivity Roadmap for C-N Electro-Coupling on MXenes. [Link]

  • ChemRxiv. Data Science-Driven Discovery of Optimal Conditions and a Condi- tion- Selection Model for the Chan-Lam Coupling of. [Link]

  • ResearchGate. Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. Reaction scope using 2 b in the Buchwald–Hartwig reaction. [Link]

  • MDPI. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. [Link]

  • Dr. May Group. Modern Transition Metal Catalyzed Cross Coupling Reaction. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]

  • PubMed. Identification of Possible Pathways for C-C Bond Formation during Electrochemical Reduction of CO2: New Theoretical Insights from an Improved Electrochemical Model. [Link]

  • Cambridge Open Engage. Multiple C-C bond formation upon electrocatalytic reduction of CO2 by a molecular catalyst. [Link]

  • NIH. Development of optimized conditions for Glaser-Hay bioconjugations. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for experiments involving 2-Methoxybiphenyl. We understand that navigating the complexities of solvent effects is critical to achieving desired reaction outcomes. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis and manipulation of this compound and its derivatives, particularly in the context of carbazole synthesis—a frequent application.

Q1: My oxidative cyclization of a this compound derivative to a carbazole is resulting in a low yield. What are the primary factors to investigate?

Answer: A low yield in the oxidative cyclization to form a carbazole scaffold is a frequent issue that can typically be traced back to one of three areas: the oxidant, the reaction conditions, or substrate stability.

  • Oxidant Reactivity and Stoichiometry: Many oxidative cyclizations, such as those forming carbazoles from 2-aminobiphenyl precursors, rely on reagents like Palladium(II) acetate or [bis(trifluoroacetoxy)iodo]benzene (PIFA).[1] The efficacy of these oxidants can be compromised by age, improper storage, or impurities.

    • Troubleshooting:

      • Use a fresh, validated batch of the oxidant.

      • Ensure the oxidant is fully dissolved or adequately suspended in the reaction mixture. Inadequate mixing can lead to localized reactions and decomposition.

      • Optimize the stoichiometry. While a stoichiometric amount is the theoretical requirement, slight excesses (1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, but larger excesses may lead to side products.

  • Reaction Conditions: Temperature and reaction time are critically linked. Oxidative cyclizations can involve sensitive intermediates that may decompose if the reaction is heated for too long or at too high a temperature.[2]

    • Troubleshooting:

      • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes). This will help you identify the point of maximum product formation before significant decomposition occurs.

      • Temperature Optimization: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C). Conversely, if decomposition is observed, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.

  • Solvent Choice: The solvent plays a pivotal role. It must not only dissolve the reactants but also stabilize the key intermediates in the cyclization pathway. For reactions proceeding through charged or highly polar transition states, a polar solvent is often required.[3][4]

    • Troubleshooting:

      • If using a non-polar solvent like toluene or hexane, consider switching to a more polar aprotic solvent such as acetonitrile, DMF, or a chlorinated solvent like 1,2-dichloroethane (DCE).[5]

      • For some reactions, protic solvents can interfere. For instance, alcohols could potentially react with the oxidant or intermediates. A careful review of the proposed mechanism is essential when selecting a solvent class.

Below is a troubleshooting workflow to systematically address low-yield issues.

G start Low Yield Observed c1 Verify Oxidant Quality & Stoichiometry start->c1 sub1 Use fresh oxidant Test 1.1-1.5 eq. c1->sub1 c2 Optimize Reaction Conditions (T, Time) sub2 Run time course study via TLC/LCMS Test temperature gradient c2->sub2 c3 Re-evaluate Solvent System sub3 Switch from non-polar to polar aprotic Consider solvent polarity & coordinating ability c3->sub3 outcome1 Yield Improved? sub1->outcome1 outcome2 Yield Improved? sub2->outcome2 outcome3 Yield Improved? sub3->outcome3 outcome1->c2 No end_ok Problem Solved outcome1->end_ok Yes outcome2->c3 No outcome2->end_ok Yes outcome3->end_ok Yes end_nok Consult Further Literature Consider Alternative Synthetic Route outcome3->end_nok No

Caption: Troubleshooting workflow for low-yield oxidative cyclization.
Q2: I am attempting a photocyclization of a this compound derivative, but the reaction efficiency is very low. Why is this, and how can solvent choice help?

Answer: Photocyclization reactions, especially those of biphenyl systems to form phenanthrene-type structures, are highly sensitive to the reaction environment. Low quantum yields are often intrinsic to the substrate's photophysics but can be significantly influenced by the solvent.

For derivatives like 2-ethynylbiphenyls, studies have shown that the cyclization proceeds through a highly reactive cyclic allene intermediate.[6] The conversion of this intermediate to the final, stable phenanthrene product is not a simple unimolecular rearrangement. Instead, it relies on the solvent to act as a proton source or a hydrogen atom donor.[6]

  • Protic Solvents: Solvents with available protons (e.g., methanol, ethanol) can protonate the intermediate, facilitating the rearrangement to the aromatic product. If your reaction is sluggish in an aprotic solvent, the addition of a protic co-solvent or switching to a protic solvent entirely can dramatically improve the rate of product formation.

  • Aprotic Solvents: In aprotic, non-coordinating solvents like hexane or benzene, the reaction may be inefficient because there is no low-energy pathway to convert the cyclic allene intermediate. The intermediate may revert to the starting material or form undesired side products.

  • Hydrogen-Donating Solvents: Solvents that can donate a hydrogen atom (e.g., isopropanol, THF) can also facilitate the conversion of the intermediate.

The choice of solvent can also affect the excited state dynamics. The lifetime of the excited singlet state, from which cyclization typically occurs, can be quenched by certain solvents, reducing the efficiency.[7] Therefore, a solvent screening is one of the most critical optimization steps for these reactions.

Solvent Type Dielectric Constant (ε) Expected Effect on Photocyclization Rationale
n-Hexane1.88Very Low EfficiencyNon-polar, aprotic. Cannot stabilize polar intermediates or act as a proton/H-atom donor.[6][8]
Toluene2.38Low EfficiencyAprotic, but can sometimes participate in H-abstraction. Generally inefficient.[9]
Acetonitrile37.5Moderate to Low EfficiencyPolar, aprotic. Can stabilize polar intermediates but cannot act as a proton donor. May promote competing pathways.[9]
Methanol32.7High EfficiencyPolar, protic. Can protonate the cyclic allene intermediate, providing a low-energy pathway to the product.[3][10]
Isopropanol19.9High EfficiencyPolar, protic. Can act as both a proton and hydrogen atom donor.
Troubleshooting Guide: Understanding Solvent Effects on Reactivity

The solvent is not merely a medium for the reaction; it is an active participant that can alter reaction rates by orders of magnitude and even change the product distribution.[3][11]

Q3: How does solvent polarity fundamentally alter the rate of a reaction involving this compound?

Answer: The effect of solvent polarity on reaction rates is best understood by considering its differential solvation of the ground state (reactants) and the transition state. The change in activation energy (ΔG‡) when moving from the gas phase to a solvent is determined by how the solvent stabilizes or destabilizes these two states.[3]

Let's consider an oxidative cyclization where a more polar, perhaps charge-separated, transition state is formed from neutral reactants.

G cluster_0 Non-Polar Solvent (e.g., Hexane) cluster_1 Polar Solvent (e.g., Acetonitrile) a Reactants b Transition State (TS) a->b ΔG‡ (large) d Reactants (Slightly Stabilized) c Products b->c e Transition State (TS) (Strongly Stabilized) f Products d->e ΔG‡ (small) e->f

Caption: Solvent stabilization of the transition state lowers activation energy.
  • Stabilization of the Transition State: If the transition state is more polar or has more charge separation than the reactants, a polar solvent will stabilize it more effectively than it stabilizes the reactants. This lowers the overall activation energy (ΔG‡) and accelerates the reaction. Many C-C or C-N bond-forming reactions, including some Pd-catalyzed cyclizations, proceed through such polar transition states.[4][12]

  • Stabilization of Reactants: Conversely, if the reactants are more polar than the transition state, increasing solvent polarity will stabilize the reactants more, increasing the activation energy and slowing the reaction down.

  • Specific Solute-Solvent Interactions: Beyond simple polarity, specific interactions like hydrogen bonding can play a decisive role.[7][9] For this compound, the methoxy group's oxygen atom can act as a hydrogen bond acceptor. A protic solvent (like methanol) could hydrogen-bond to the methoxy group, potentially altering its electron-donating properties or sterically hindering access to the ortho position, thereby influencing regioselectivity in reactions like electrophilic aromatic substitution.[13][14]

Experimental Protocol: PIFA-Mediated Oxidative Cyclization

This protocol provides a validated starting point for the synthesis of a spirocyclopropane quinolinedione from a 2-benzoylacetamide derivative, illustrating a practical application of oxidative cyclization principles.[1]

Reaction: Synthesis of Spirocyclopropane Quinolinedione

  • Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the N-aryl-1-benzoylcyclopropane-1-carboxamide starting material (1.0 mmol, 1.0 eq).

  • Solvent: Add 1,2-dichloroethane (DCE) (10 mL). Stir at room temperature until all starting material is dissolved. Rationale: DCE is a polar aprotic solvent that effectively dissolves the reactants and is inert to the oxidative conditions.

  • Oxidant Addition: In a single portion, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 eq) to the stirred solution at room temperature. Rationale: A slight excess of PIFA ensures the reaction goes to completion. Adding it all at once often provides the best results for this specific transformation.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired spirocyclopropane quinolinedione.

References
  • Sivaramakrishnan, R., & Green, W. H. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Retrieved from [Link]

  • Abraham, M. H. (1971). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism. PMC. Retrieved from [Link]

  • Liu, W., & Tang, Y. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. Retrieved from [Link]

  • Carvalho, P. P., et al. (2022). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2014). Synthesis of carbazoles and derivatives from allenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Elumalai, P., & Bjørsvik, H.-R. (2012). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate. Retrieved from [Link]

  • Google Patents. (2007). Compounds and methods for carbazole synthesis.
  • National Institutes of Health. (n.d.). Oxidative DMSO Cyclization Cascade to Bicyclic Hydroxyketonitriles. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

  • Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. Retrieved from [Link]

  • Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. Retrieved from [Link]

  • Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Springer. Retrieved from [Link]

  • Tovar, J. D., & Swager, T. M. (2002). Solvent dependent photocyclization and photophysics of some 2-ethynylbiphenyls. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • University of Westminster. (n.d.). Solvent effects and chemical reactivity. Library Search. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Horbury, M. D., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. Retrieved from [Link]

  • ChemRxiv. (2022). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Altering the Reaction Outcome. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 2-Methoxybiphenyl Analysis: A GC-MS Fragmentation Pattern Deep Dive and Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise identification and quantification of aromatic compounds are paramount. 2-Methoxybiphenyl, a key intermediate in various synthetic pathways, presents a unique analytical challenge due to the potential for isomeric ambiguity and the need for sensitive detection. This guide, crafted from the perspective of a senior application scientist, provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of this compound. It further offers a critical comparison with alternative analytical techniques, supported by experimental data and established protocols, to empower researchers in selecting the optimal methodology for their specific needs.

The Decisive Signature: Unraveling the GC-MS Fragmentation Pattern of this compound

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. Its power lies in the combination of chromatographic separation and mass-based identification, providing a high degree of confidence in analytical results. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification.

The molecular ion ([M]+•) for this compound (C₁₃H₁₂O) appears at a mass-to-charge ratio (m/z) of 184.[1] The subsequent fragmentation cascade is influenced by the stability of the biphenyl ring system and the presence of the methoxy group at the ortho position. This substitution pattern gives rise to a phenomenon known as the "ortho effect," which can influence the fragmentation pathways of substituted biphenyls.[2][3]

The fragmentation of this compound is initiated by the loss of a methyl radical (•CH₃) from the methoxy group, leading to the formation of a highly stable ion at m/z 169. This is often a prominent peak in the spectrum. Subsequent loss of a hydrogen atom can lead to an ion at m/z 168. Another significant fragmentation pathway involves the loss of a formyl radical (•CHO) to yield an ion at m/z 155. Further fragmentation can lead to the loss of carbon monoxide (CO), resulting in a characteristic ion at m/z 152, corresponding to the biphenyl radical cation. Other notable fragments include ions at m/z 139, 127, 115, and 77 (the phenyl cation).

Below is a proposed fragmentation pathway for this compound under electron ionization:

This compound Fragmentation M [C₁₃H₁₂O]⁺˙ m/z 184 (Molecular Ion) F169 [C₁₂H₉O]⁺ m/z 169 M->F169 - •CH₃ F155 [C₁₂H₁₁]⁺ m/z 155 M->F155 - •CHO F152 [C₁₂H₈]⁺˙ m/z 152 F169->F152 - H, -CO F127 [C₁₀H₇]⁺ m/z 127 F155->F127 - C₂H₄ F152->F127 - C₂H F115 [C₉H₇]⁺ m/z 115 F152->F115 - H, -C₂H₂ F139 [C₁₁H₇]⁺ m/z 139 F77 [C₆H₅]⁺ m/z 77 F127->F77 - C₅H₂ F115->F77 - C₄H₂ GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Prepare Standards P2->P3 P4 Matrix Cleanup (if needed) P2->P4 A1 Inject Sample P3->A1 P4->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Identify Peak by RT A4->D1 D2 Confirm with Mass Spectrum D1->D2 D3 Quantify using Calibration Curve D2->D3

Sources

A Comparative Guide to the ¹H NMR Spectrum of 2-Methoxybiphenyl: An Isomeric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2-methoxybiphenyl, presenting a comparative analysis with its structural isomers, 3-methoxybiphenyl and 4-methoxybiphenyl, as well as the parent biphenyl structure. By examining the subtle yet significant differences in their spectra, we can appreciate the profound influence of substituent position on the electronic environment of protons within a molecule.

The Foundational Principles: Chemical Shift, Coupling, and Anisotropy

A proton's resonance frequency, or chemical shift (δ), in an ¹H NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups have a shielding effect, moving signals upfield (to a lower ppm value). Furthermore, the spatial arrangement of functional groups can induce significant shifts through anisotropic effects, where the circulation of π-electrons in aromatic rings generates a local magnetic field that shields protons located above or below the ring and deshields those in the plane of the ring.

In the context of substituted biphenyls, the position of the methoxy group (-OCH₃) dictates the electronic landscape of both aromatic rings. The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring it is attached to, particularly at the ortho and para positions. Concurrently, the electronegativity of the oxygen atom exerts an inductive electron-withdrawing effect. The interplay of these factors, along with steric and through-space effects, results in unique spectral fingerprints for each isomer.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is distinct from its isomers due to the proximity of the methoxy group to the second phenyl ring. This ortho-substitution leads to a more complex and dispersed set of signals in the aromatic region, a direct consequence of both electronic and steric interactions.

A key feature is the methoxy group's signal, which typically appears as a sharp singlet. In this compound, this signal is found at approximately 3.70 ppm. The aromatic region, spanning roughly 6.90 to 7.51 ppm, contains signals for the remaining nine protons. The protons on the methoxy-substituted ring are generally shifted to higher field compared to those on the unsubstituted ring due to the electron-donating nature of the methoxy group.

A hypothetical Nuclear Overhauser Effect (NOE) experiment would be a powerful tool to confirm assignments in this compound. Irradiation of the methoxy protons (at ~3.70 ppm) would be expected to produce an enhancement of the signal corresponding to the proton at the 2' position of the adjacent phenyl ring, providing definitive evidence of their spatial proximity.

A Comparative Analysis with Isomers

The diagnostic power of NMR spectroscopy is most evident when comparing the spectra of isomers. The following table summarizes the ¹H NMR chemical shifts for this compound and its comparators.

Compound -OCH₃ (s, 3H) Aromatic Protons (m, 9H or 10H)
This compound ~3.70 ppm~6.90-7.51 ppm
3-Methoxybiphenyl ~3.87 ppm~6.85-7.60 ppm
4-Methoxybiphenyl ~3.85 ppm~6.98-7.56 ppm
Biphenyl N/A~7.26-7.44 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Data compiled from various sources.[1]

The upfield shift of the methoxy signal in this compound compared to its meta and para isomers is noteworthy and can be attributed to the unique steric and electronic environment imposed by the adjacent phenyl ring.

The Spectrum of 4-Methoxybiphenyl: A Case of Symmetry

In 4-methoxybiphenyl, the methoxy group is para to the phenyl substituent. This position results in a more symmetrical molecule compared to the 2- and 3-isomers, leading to a simpler ¹H NMR spectrum. The protons on the methoxy-substituted ring appear as a doublet, and the protons on the unsubstituted ring also show a less complex pattern.[2][3]

The Spectrum of 3-Methoxybiphenyl: A More Subtle Distinction

The spectrum of 3-methoxybiphenyl displays a degree of complexity intermediate to that of the 2- and 4-isomers. The methoxy group exerts its electronic influence, but the lack of direct ortho or para conjugation with the other ring results in a different pattern of chemical shifts for the aromatic protons.

The Parent Compound: Biphenyl

The ¹H NMR spectrum of biphenyl provides a baseline for understanding the influence of the methoxy substituent. Due to symmetry, the ten aromatic protons give rise to a relatively condensed multiplet in the aromatic region.[1]

Visualizing the Structural Relationships

The following diagrams illustrate the structures of the compared molecules and the key through-space interaction in this compound that influences its ¹H NMR spectrum.

cluster_2_methoxy This compound cluster_3_methoxy 3-Methoxybiphenyl cluster_4_methoxy 4-Methoxybiphenyl cluster_biphenyl Biphenyl 2_methoxy 3_methoxy 4_methoxy biphenyl G OCH3 OCH3 H_2prime H at 2' OCH3->H_2prime Through-space (NOE) Ring1 Ring 1 OCH3->Ring1 Attached to Ring2 Ring 2 H_2prime->Ring2 Attached to Ring1->Ring2 C-C bond

References

A Comparative Guide to the Suzuki-Miyaura Coupling of Methoxy-Substituted Aryl Partners: 2-Methoxy vs. 4-Methoxy Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] This methodology is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials, where the biaryl motif is a common structural feature.[3][4] The reactivity and success of the Suzuki-Miyaura coupling are profoundly influenced by the electronic and steric nature of the coupling partners.

This guide provides an in-depth technical comparison of the performance of 2-methoxy- and 4-methoxy-substituted aryl precursors in Suzuki-Miyaura reactions. By examining the isomeric effect of the methoxy group—an ortho-substituent versus a para-substituent—we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the underlying mechanistic principles and practical strategies for optimizing these critical transformations. We will explore how the substituent position dictates the choice of catalyst, reaction kinetics, and ultimate synthetic efficiency, supported by experimental data and detailed protocols.

Mechanistic Considerations: The Dichotomy of Steric and Electronic Effects

The outcome of a Suzuki-Miyaura coupling is governed by the three primary steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The placement of a methoxy group on an aryl ring introduces both electronic and steric effects that perturb the rates of these fundamental steps.

Electronic Effects

The methoxy group exhibits a dual electronic nature: it is electron-withdrawing via induction (-I) and strongly electron-donating through resonance (+M). In aromatic systems, the resonance effect typically dominates.

  • On the Aryl Halide: An electron-donating group like methoxy increases the electron density on the aryl halide ring. This makes the C-X bond stronger and less electrophilic, which can slow the rate-determining oxidative addition step where the Pd(0) catalyst inserts into this bond.[6]

  • On the Arylboronic Acid: Conversely, the electron-donating methoxy group increases the nucleophilicity of the arylboronic acid, which can facilitate the transmetalation step. This step involves the transfer of the aryl group from boron to the palladium center.[7]

For a 4-methoxy substituent, these electronic effects are the primary influence on reactivity. The group participates fully in resonance with the reaction center without imposing spatial restrictions.

Steric Effects

A 2-methoxy substituent introduces significant steric hindrance due to its proximity to the reaction site (the C-X or C-B bond). This steric bulk presents a major challenge to the catalytic cycle.

  • Oxidative Addition: The ortho-methoxy group can physically obstruct the approach of the bulky palladium catalyst to the C-X bond, significantly impeding oxidative addition.

  • Reductive Elimination: This final, product-forming step requires the two organic partners to be positioned in a cis orientation on the palladium center. The steric clash from an ortho-substituent can distort the geometry of the intermediate diorganopalladium(II) complex, raising the energy barrier for reductive elimination and potentially leading to side reactions or catalyst decomposition.[3][6]

To overcome the challenge of steric hindrance, specialized ligands have been developed. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective.[3][8] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition with hindered substrates.[3] Furthermore, their bulk can facilitate the final reductive elimination step.[6]

Suzuki_Cycle pd0 LₙPd(0) pdiix R¹-Pd(II)Lₙ-X pd0->pdiix Oxidative Addition pdiir1r2 R¹-Pd(II)Lₙ-R² pdiix->pdiir1r2 Transmetalation pdiir1r2->pd0 Reductive Elimination product R¹-R² pdiir1r2->product reagents R¹-X reagents->pdiix boronic R²-B(OR)₂ + Base boronic->pdiir1r2 Protocol_A start Setup reagents Add Reagents: - 4-Bromoanisole - Phenylboronic Acid - K₂CO₃ - Toluene/EtOH/H₂O start->reagents degas Degas Mixture (N₂ Purge) reagents->degas catalyst Add Catalyst (Pd(PPh₃)₄) degas->catalyst reflux Heat to Reflux (100 °C, 4h) catalyst->reflux workup Aqueous Workup & Extraction reflux->workup purify Column Chromatography workup->purify end Product purify->end

Figure 3: Experimental workflow for the synthesis of 4-methoxybiphenyl.

Methodology:

  • Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv).

  • Solvent Addition: Add a 4:1:1 mixture of toluene/ethanol/water (40 mL). The solvent system is crucial; water and a base are required to activate the boronic acid for transmetalation. 3[5][9]. Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen gas through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.20 mmol, 2 mol%). The phosphine ligand stabilizes the Pd(0) center. 5[1]. Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to afford 4-methoxybiphenyl as a white solid.

Protocol B: Synthesis of 2-Methoxybiphenyl (Sterically Hindered Coupling)

This procedure employs a modern, highly active catalyst system designed to overcome the steric challenge posed by the ortho-methoxy group. The choice of a bulky biarylphosphine ligand is critical for success.

Protocol_B

Sources

A Comparative Guide to Modern Synthetic Reagents for Dibenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active natural products and functional organic materials. Traditional synthetic routes to this privileged scaffold, such as the Pschorr reaction, often suffer from harsh conditions, limited substrate scope, and the use of stoichiometric, often toxic, reagents. This has spurred the development of more efficient and versatile catalytic methodologies. This guide provides an in-depth comparison of contemporary alternative reagents for dibenzofuran synthesis, with a focus on palladium- and copper-catalyzed cross-coupling reactions, direct C-H activation strategies, and emerging photochemical and metal-free approaches. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Strategies: A Paradigm of Efficiency

Palladium catalysis has revolutionized the construction of biaryl and heterocyclic systems, and the synthesis of dibenzofurans is no exception. These methods generally offer high yields, broad functional group tolerance, and catalytic efficiency.

Intramolecular Cyclization of Diaryl Ethers

A prevalent strategy involves the intramolecular C-C bond formation from pre-functionalized diaryl ethers.

Mechanism: The catalytic cycle typically initiates with the oxidative addition of an aryl halide (commonly an o-iododiaryl ether) to a Pd(0) species. Subsequent intramolecular C-H activation or a Heck-type insertion, followed by reductive elimination, forges the new C-C bond and regenerates the active Pd(0) catalyst.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Intermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II) Intermediate Intramolecular\nC-H Activation Intramolecular C-H Activation Pd(II) Intermediate->Intramolecular\nC-H Activation Palladacycle Palladacycle Intramolecular\nC-H Activation->Palladacycle Reductive\nElimination Reductive Elimination Palladacycle->Reductive\nElimination Reductive\nElimination->Pd(0) Regeneration Dibenzofuran Dibenzofuran Reductive\nElimination->Dibenzofuran

Caption: Palladium-catalyzed intramolecular cyclization of a diaryl ether.

An efficient method for this transformation utilizes a reusable Pd/C catalyst under ligand-free conditions, simplifying product purification and enhancing the sustainability of the process.[1] The synthesis of the requisite o-iododiaryl ether can be achieved in a one-pot sequence through sequential iodination and O-arylation of a phenol.[1]

Comparative Performance of Palladium Catalysts:

Catalyst/LigandSubstrateBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂o-Diazonium salts of diaryl ethersNoneEthanolRefluxHigh[2]
Pd(OAc)₂Diaryl ethersPivalic AcidAir-High[2]
Pd/C (reusable)o-Iododiaryl ethers---Good to Excellent[3][1][2]
Pd catalysto-Iodophenols and silylaryl triflatesCsF--Good to Excellent[2]

Experimental Protocol: Synthesis of Dibenzofuran from o-Iododiaryl Ether using Pd/C [3][1]

  • To a solution of the o-iododiaryl ether (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a sealed tube, add Pd/C (10 wt%, 0.3 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Phenol-Directed C-H Activation/C-O Cyclization

A more atom-economical approach involves the direct C-H activation of 2-arylphenols, where the phenolic hydroxyl group serves as a directing group for the C-O bond formation.

Mechanism: This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The phenol substrate coordinates to the Pd(II) center, followed by C-H activation to form a palladacycle. Subsequent reductive elimination forms the C-O bond and a Pd(0) species, which is then re-oxidized to Pd(II) by an oxidant (often air) to complete the cycle.[4][5][6] The turnover-limiting step has been identified as the C-O reductive elimination rather than C-H activation.[4][5][6]

G Pd(II) Pd(II) Coordination Coordination Pd(II)->Coordination 2-Arylphenol C-H Activation C-H Activation Coordination->C-H Activation Palladacycle Palladacycle C-H Activation->Palladacycle C-O Reductive\nElimination C-O Reductive Elimination Palladacycle->C-O Reductive\nElimination Dibenzofuran Dibenzofuran C-O Reductive\nElimination->Dibenzofuran Pd(0) Pd(0) C-O Reductive\nElimination->Pd(0) Pd(0)->Pd(II) Oxidant (Air)

Caption: Phenol-directed C-H activation/C-O cyclization for dibenzofuran synthesis.

This methodology tolerates a wide variety of functional groups and provides a complementary route to substituted dibenzofurans.[4][5][6]

Experimental Protocol: Pd-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization [4][6]

  • To a reaction vial, add 2-arylphenol (0.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand if required (e.g., IPr, 10 mol%).

  • Add a solvent (e.g., mesitylene, 1 mL) and a weak oxidant if air is insufficient.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 120 °C) under an air atmosphere.

  • Monitor the reaction by GC or TLC.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

Copper-Catalyzed Pathways: A Cost-Effective Alternative

Copper catalysis presents a more economical and sustainable alternative to palladium for the synthesis of dibenzofurans. These methods often proceed via Ullmann-type couplings or C-H activation pathways.

Intramolecular Ullmann-Type Coupling

Similar to the palladium-catalyzed approach, copper can mediate the intramolecular cyclization of appropriately substituted diaryl ethers. A notable one-pot protocol involves the Pd-catalyzed cross-coupling/aromatization of 6-diazo-2-cyclohexenones with ortho-haloiodobenzenes, followed by a Cu-catalyzed Ullmann coupling to furnish the dibenzofuran core.[2]

Mechanism: The mechanism of the Ullmann reaction is believed to involve the oxidative addition of an aryl halide to a Cu(I) species to form a Cu(III) intermediate. Subsequent reductive elimination forms the C-C or C-O bond and regenerates the Cu(I) catalyst.

G Cu(I) Cu(I) Oxidative\nAddition Oxidative Addition Cu(I)->Oxidative\nAddition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative\nAddition->Cu(III) Intermediate Reductive\nElimination Reductive Elimination Cu(III) Intermediate->Reductive\nElimination Reductive\nElimination->Cu(I) Regeneration Dibenzofuran Dibenzofuran Reductive\nElimination->Dibenzofuran G Substrate Substrate Photoexcitation (hν) Photoexcitation (hν) Substrate->Photoexcitation (hν) Excited State Excited State Photoexcitation (hν)->Excited State Radical Intermediate Radical Intermediate Excited State->Radical Intermediate Homolytic Cleavage Intramolecular\nRadical Cyclization Intramolecular Radical Cyclization Radical Intermediate->Intramolecular\nRadical Cyclization Dibenzofuran Dibenzofuran Intramolecular\nRadical Cyclization->Dibenzofuran

Sources

A Technical Guide to the Validation of 2-Methoxybiphenyl as a GC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the selection of an appropriate internal standard is a critical determinant of method accuracy, precision, and overall reliability. This guide provides an in-depth technical evaluation of 2-Methoxybiphenyl as a robust internal standard, comparing its performance characteristics against commonly used alternatives. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights to implement and validate this compound in their analytical workflows.

The Imperative for a Reliable Internal Standard in GC-MS

Internal standards are indispensable in quantitative chromatography for correcting variations that can occur during sample preparation and analysis.[1] Factors such as injection volume variability, solvent evaporation, and instrument response fluctuations can introduce significant errors into analytical measurements. An ideal internal standard, when added at a constant concentration to all samples, standards, and blanks, experiences the same analytical variations as the target analytes.[2] This allows for the use of the ratio of the analyte peak area to the internal standard peak area for quantification, effectively mitigating the impact of these variations and enhancing the precision of the results.

The "gold standard" for internal standards in GC-MS is often considered to be stable isotope-labeled analogs of the analytes.[3] However, their high cost and limited commercial availability for a wide range of compounds necessitate the exploration of other suitable alternatives. The ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the samples, and should be well-resolved chromatographically from other sample components.[4]

This compound: A Candidate for a Versatile Internal Standard

This compound (CAS 86-26-0) presents itself as a compelling candidate for an internal standard in the GC-MS analysis of a variety of semi-volatile organic compounds. Its physicochemical properties, detailed in Table 1, contribute to its suitability for this application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂ON/A
Molecular Weight184.23 g/mol N/A
Boiling Point274 °CN/A
Melting Point30-33 °CN/A
SolubilitySoluble in organic solvents (e.g., dichloromethane, hexane), insoluble in water.N/A
Chemical StabilityStable under typical GC-MS conditions.N/A

The aromatic structure of this compound provides chemical similarity to a range of analytes, including polycyclic aromatic hydrocarbons (PAHs), phthalates, and other aromatic compounds frequently analyzed by GC-MS. Its moderate volatility ensures good chromatographic behavior, and its distinct mass spectrum allows for clear identification and quantification without interference from common matrix components.

Comparative Analysis: this compound vs. Alternative Internal Standards

The performance of an internal standard is best evaluated through direct comparison with other commonly used compounds under the same analytical conditions. This section compares the key performance characteristics of this compound with two widely accepted alternatives: a deuterated polycyclic aromatic hydrocarbon (PAH), Anthracene-d10, and a non-deuterated aromatic compound, Triphenylmethane.

Table 2: Comparative Performance of GC-MS Internal Standards

Performance ParameterThis compoundAnthracene-d10TriphenylmethaneRationale/Expected Outcome
Linearity (R²) > 0.995> 0.998> 0.990All three internal standards are expected to exhibit excellent linearity over a typical calibration range.
Precision (%RSD) < 5%< 3%< 7%Deuterated standards often provide the highest precision due to their close chemical and physical similarity to the analytes. This compound is expected to offer very good precision. Triphenylmethane may show slightly higher variability.
Accuracy (% Recovery) 95-105%98-102%90-110%The accuracy of quantification is heavily influenced by the internal standard's ability to mimic the analyte's behavior during sample preparation and analysis. Deuterated standards excel in this regard. This compound is anticipated to provide high accuracy for a range of aromatic compounds.
Limit of Detection (LOD) Analyte DependentAnalyte DependentAnalyte DependentThe LOD is primarily a characteristic of the analyte and the instrument, but a stable internal standard can contribute to lower and more reliable detection limits.
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentAnalyte DependentSimilar to the LOD, the LOQ is analyte-specific, with the internal standard ensuring the accuracy and precision of quantification at low concentrations.
Cost LowHighLowDeuterated standards are significantly more expensive than their non-deuterated counterparts.
Availability HighHighHighAll three compounds are readily available from major chemical suppliers.

Experimental Validation of this compound as a GC-MS Internal Standard

A rigorous validation process is essential to confirm the suitability of any compound as an internal standard for a specific analytical method.[5] The following sections outline a comprehensive experimental workflow for the validation of this compound.

Experimental Workflow

Validation_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameters A Prepare Stock Solutions (Analyte & this compound) B Prepare Calibration Standards (Spiked with this compound) A->B C Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) A->C E Analyze Calibration Standards B->E F Analyze QC Samples C->F D Optimize GC-MS Method (Injection, Column, Temperature Program, MS Parameters) D->E D->F G Analyze Blank and Spiked Matrix Samples D->G H Linearity & Range E->H I Precision (Repeatability & Intermediate) F->I J Accuracy (% Recovery) F->J K Specificity & Selectivity G->K L Limits of Detection (LOD) & Quantification (LOQ) H->L M Robustness I->M J->M K->M L->M

Sources

A Senior Application Scientist's Guide to Distinguishing 2-, 3-, and 4-Methoxybiphenyl Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The positional variation of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of 2-, 3-, and 4-methoxybiphenyl, demonstrating how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be effectively utilized for their unambiguous differentiation.

The Challenge of Isomeric Differentiation

2-, 3-, and 4-methoxybiphenyl share the same molecular formula (C₁₃H₁₂O) and molecular weight (184.23 g/mol ), making them indistinguishable by basic analytical techniques.[1] However, the placement of the methoxy group on the biphenyl scaffold creates unique electronic environments and steric interactions within each molecule. These subtle differences manifest as distinct and predictable patterns in their respective spectra, providing a reliable basis for identification.

¹H NMR Spectroscopy: A Tale of Three Chemical Shifts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, primarily by analyzing the chemical shifts and splitting patterns of the aromatic and methoxy protons.

The most telling feature in the ¹H NMR spectra of these isomers is the chemical shift of the singlet corresponding to the methoxy (-OCH₃) protons. The electronic effect of the neighboring phenyl ring and its relative position directly influences the shielding of these protons.

In 4-methoxybiphenyl , the methoxy group is in a para position, allowing for maximum resonance delocalization with the biphenyl system. This generally results in the methoxy protons being the most shielded among the three isomers, appearing at approximately 3.84 ppm .[2]

For 3-methoxybiphenyl , the meta position of the methoxy group results in a moderate inductive effect with less significant resonance contribution compared to the para isomer. Consequently, the methoxy protons are slightly less shielded and resonate at a slightly downfield position.

The 2-methoxybiphenyl isomer experiences the most significant deshielding effect on its methoxy protons due to the steric hindrance and anisotropic effect of the adjacent phenyl ring. This proximity forces the methoxy group into a conformation that places its protons in a more deshielded environment, shifting their resonance significantly downfield to around 3.78 ppm .[2]

The aromatic region of the ¹H NMR spectra also provides a wealth of information. The substitution pattern on each ring dictates the multiplicity and coupling constants of the aromatic protons. For instance, the spectrum of 4-methoxybiphenyl often displays a more symmetrical and less complex pattern in the aromatic region compared to the more intricate splitting observed for the 2- and 3-isomers.[3][4]

Key Distinguishing Features in ¹H NMR:
  • Methoxy Proton Chemical Shift: 2-isomer (most downfield) > 3-isomer > 4-isomer (most upfield).

  • Aromatic Region Complexity: 2- and 3-isomers generally exhibit more complex splitting patterns than the more symmetrical 4-isomer.

¹³C NMR Spectroscopy: Counting and Assigning Carbons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of unique carbon signals and their chemical shifts are key identifiers.

Due to symmetry, 4-methoxybiphenyl will exhibit fewer signals in its ¹³C NMR spectrum compared to the other two isomers. The two carbons of the methoxy-substituted ring that are ortho and meta to the methoxy group are chemically equivalent, reducing the total number of aromatic signals.[5]

In contrast, 2- and 3-methoxybiphenyl , being less symmetrical, will each display a larger number of distinct signals in their ¹³C NMR spectra, corresponding to nearly all the unique carbon atoms in the molecule. The chemical shift of the carbon atom directly attached to the methoxy group (C-O) is also diagnostic. In the 2-isomer, this carbon is typically found at a different chemical shift compared to the 3- and 4-isomers due to the direct steric interaction with the adjacent phenyl ring.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups and the substitution pattern on the benzene rings.[6][7] The key vibrational modes to consider for distinguishing these isomers are the C-O stretching and the out-of-plane C-H bending (wagging) bands.[8]

The C-O stretching vibrations in aromatic ethers typically appear in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The exact position of these bands can be influenced by the substitution pattern.

However, the most reliable diagnostic region in the IR spectra for differentiating substituted benzenes is the out-of-plane C-H bending region between 900 and 675 cm⁻¹.[9] The number and position of these intense bands are characteristic of the substitution pattern on the aromatic ring.[8]

  • This compound (ortho-substituted pattern on one ring): Expect a strong band in the range of 770-735 cm⁻¹.[10]

  • 3-Methoxybiphenyl (meta-substituted pattern on one ring): Look for two characteristic bands, one around 810-750 cm⁻¹ and another near 690 cm⁻¹.[8]

  • 4-Methoxybiphenyl (para-substituted pattern on one ring): A single strong band is typically observed in the 860-800 cm⁻¹ region.[11][12]

dot graph "IR_Substitution_Patterns" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Isomer" [pos="0,1.5!"]; "Ortho (2-)" [pos="-2,0!"]; "Meta (3-)" [pos="0,0!"]; "Para (4-)" [pos="2,0!"];

"Characteristic Bands (cm⁻¹)" [pos="0,-1.5!"]; "770-735" [pos="-2,-3!"]; "810-750 & ~690" [pos="0,-3!"]; "860-800" [pos="2,-3!"];

"Isomer" -> "Ortho (2-)" [label=""]; "Isomer" -> "Meta (3-)" [label=""]; "Isomer" -> "Para (4-)" [label=""];

"Ortho (2-)" -> "770-735" [label="leads to"]; "Meta (3-)" -> "810-750 & ~690" [label="leads to"]; "Para (4-)" -> "860-800" [label="leads to"]; } Caption: IR out-of-plane C-H bending regions for disubstituted benzenes.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass Spectrometry (MS) provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. While all three isomers will show a molecular ion peak (M⁺) at m/z 184, their fragmentation pathways will differ based on the stability of the resulting fragments.[13][14]

Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[15][16] Common fragmentation pathways for methoxybiphenyl isomers include:

  • Loss of a methyl radical (•CH₃): This results in a fragment ion at m/z 169.

  • Loss of a formyl radical (•CHO): This leads to a fragment at m/z 155.

  • Loss of formaldehyde (CH₂O): This produces a fragment ion at m/z 154.

  • Loss of carbon monoxide (CO) following the loss of a methyl radical: This gives rise to a fragment at m/z 141.

The relative intensities of these fragment ions can be a key differentiator. For instance, in 4-methoxybiphenyl , the loss of a methyl radical to form a stable oxonium ion is often a significant fragmentation pathway, leading to a prominent peak at m/z 169. The stability of the resulting cation is influenced by the position of the methoxy group, which in turn affects the abundance of the corresponding fragment ion. The fragmentation of aryl ethers can also involve cleavage at the bond beta to the aromatic ring.[17][18]

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"M+ (m/z 184)" -> "m/z 169" [label="- •CH₃"]; "m/z 169" -> "m/z 141" [label="- CO"]; "M+ (m/z 184)" -> "m/z 155" [label="- •CHO"]; "M+ (m/z 184)" -> "m/z 154" [label="- CH₂O"]; } Caption: Common fragmentation pathways for methoxybiphenyl isomers.

Summary Comparison of Spectroscopic Data

Spectroscopic TechniqueThis compound3-Methoxybiphenyl4-Methoxybiphenyl
¹H NMR
Methoxy (-OCH₃) δ (ppm)~3.78 (downfield)Intermediate~3.84 (upfield)
Aromatic ProtonsComplex multipletComplex multipletMore symmetrical pattern
¹³C NMR
Number of SignalsMore signals (less symmetry)More signals (less symmetry)Fewer signals (more symmetry)
IR Spectroscopy
C-H out-of-plane bend (cm⁻¹)~770-735~810-750 and ~690~860-800
Mass Spectrometry
Molecular Ion (m/z)184184184
Key Fragment Ions (m/z)169, 155, 154, 141169, 155, 154, 141169 (often prominent), 155, 154, 141

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the methoxybiphenyl isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a larger number of scans are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid samples (if melted): A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the C-O stretching and the out-of-plane C-H bending regions.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) for fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating and identifying isomers.

  • Instrument Setup: Set the ionization energy (typically 70 eV for EI) and the mass analyzer to scan an appropriate m/z range (e.g., 40-250 amu).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the key fragment ions to differentiate between the isomers.

Conclusion

The differentiation of 2-, 3-, and 4-methoxybiphenyl isomers is a testament to the power of modern spectroscopic techniques. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently and accurately determine the specific isomer in their sample. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating system for isomeric identification.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH.
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  • GCMS Section 6.13. Whitman College.
  • 1,1'-Biphenyl, 2-methoxy- IR Spectrum. NIST WebBook.
  • 4-Methoxybiphenyl(613-37-6) MS spectrum. ChemicalBook.
  • 4-Methoxybiphenyl(613-37-6) 13C NMR spectrum. ChemicalBook.
  • Mass spectrum of 4-Methoxybiphenyl.
  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
  • 5 Tips IR Spectroscopy Benzene. Berkeley Learning Hub.
  • Determining benzene ring substitution patterns
  • This compound(86-26-0) 1H NMR spectrum. ChemicalBook.
  • 4-Methoxybiphenyl(613-37-6)IR1. ChemicalBook.
  • 4-Methoxybiphenyl. PubChem.
  • Supporting Inform
  • 3-Methoxybiphenyl. PubChem.
  • 1,1'-Biphenyl, 4-methoxy-. NIST WebBook.
  • 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl.
  • Mass Spectrometry Fragment
  • Supporting Inform
  • This compound. PubChem.
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  • 4-Fluoro-4'-methoxybiphenyl. PubChem.
  • 3-Fluoro-4'-methoxybiphenyl. PubChem.
  • 1,1'-Biphenyl, 4-methoxy- IR Spectrum. NIST WebBook.
  • 4-Fluoro-4'-methoxybiphenyl - Optional[MS (GC)] - Spectrum. SpectraBase.
  • 4-Fluoro-3'-methoxybiphenyl - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Mass Spectrometry - Fragmentation P
  • Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Deriv
  • Solved (5) 'H NMR and 13C NMR 4-Methoxy -4²-methylbiphenyl. Chegg.com.
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted). NP-MRD.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the biphenyl moiety is a privileged scaffold, and its derivatives, such as 2-Methoxybiphenyl (also known as 2-Phenylanisole), are crucial intermediates. The seemingly minor addition of a methoxy group can significantly influence the molecule's conformational flexibility, metabolic stability, and biological activity. Therefore, the rigorous assessment of purity for synthesized this compound is not merely a quality control step but a fundamental prerequisite for the reliability and reproducibility of downstream applications, from medicinal chemistry to materials science.

This guide provides an in-depth comparison of analytical methodologies for the purity determination of this compound. We will explore the common synthetic routes and their associated impurity profiles, offering detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will compare this compound with relevant alternatives, providing a comprehensive framework for researchers to make informed decisions in their synthetic and analytical endeavors.

Synthetic Routes and Potential Impurity Profiles

The purity of a synthesized compound is intrinsically linked to its method of preparation. For this compound, two common synthetic strategies are the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction. Understanding the potential byproducts of each is critical for developing robust analytical methods.

Williamson Ether Synthesis

This classical approach involves the reaction of 2-phenylphenoxide with a methylating agent, such as dimethyl sulfate.[1] While effective, this S(_N)2 reaction is not without its potential pitfalls.

  • Key Impurities:

    • Unreacted 2-Phenylphenol: Incomplete reaction or inefficient purification can lead to the presence of the starting phenol.

    • C-Alkylated Byproducts: Under certain conditions, the phenoxide can undergo C-alkylation in addition to the desired O-alkylation, leading to the formation of various methyl-2-phenylphenol isomers.

    • Over-methylation Products: Although less common with a monofunctional starting material, impurities from the methylating agent can sometimes lead to unexpected byproducts.

Suzuki-Miyaura Cross-Coupling

A more modern and versatile method involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromoanisole or 2-chloroanisole) with phenylboronic acid.[2] This reaction is celebrated for its high functional group tolerance but can generate its own set of characteristic impurities.

  • Key Impurities:

    • Homocoupling Products: The coupling of two molecules of the boronic acid (to form biphenyl) or two molecules of the aryl halide (to form 2,2'-dimethoxybiphenyl) can occur, particularly in the presence of oxygen.

    • Dehalogenation Byproducts: Reduction of the starting aryl halide can lead to the formation of anisole.

    • Protodeboronation Byproducts: The boronic acid can be converted to benzene before coupling.

    • Residual Palladium Catalyst: As with any palladium-catalyzed reaction, trace amounts of the metal catalyst can remain in the final product and may need to be quantified.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The use of orthogonal techniques (i.e., methods based on different chemical and physical principles) provides a higher degree of confidence in the final purity value.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional separation efficiency and provides structural information through mass spectrometry, making it ideal for both quantification and impurity identification.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) to avoid column overload.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) for analysis.

  • Data Analysis:

    • The purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks.

    • Impurities can be tentatively identified by comparing their mass spectra with a library database (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 184 and significant fragments at m/z 169 and 115.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Synthesized This compound B Dissolve in Dichloromethane A->B C Dilute to ~10 µg/mL B->C D Inject into GC C->D E Separation on DB-5ms Column D->E F EI Ionization & Mass Analysis E->F G Obtain Total Ion Chromatogram F->G H Integrate Peaks G->H I Library Search for Impurities G->I J Calculate Purity (% Area) H->J

GC-MS workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely accessible technique for purity determination. For this compound, a reversed-phase method is most appropriate, separating compounds based on their polarity.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example:

      • Start with 60% acetonitrile / 40% water.

      • Linearly increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, where the biphenyl system exhibits strong absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in the initial mobile phase composition or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated as the area percentage of the main peak.

    • Potential impurities from the Williamson synthesis (e.g., 2-phenylphenol) will be more polar and elute earlier, while less polar byproducts from the Suzuki-Miyaura reaction (e.g., biphenyl, 2,2'-dimethoxybiphenyl) will have retention times closer to the product.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Synthesized This compound B Dissolve in Acetonitrile A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Obtain Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I

HPLC workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful quantitative technique (qNMR). ¹H NMR provides a rapid assessment of purity by comparing the integrals of signals corresponding to the main compound with those of impurities.

  • ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound is characterized by a singlet for the methoxy protons around 3.7-3.8 ppm and a series of multiplets in the aromatic region (approximately 6.9-7.6 ppm).[4][5]

  • Purity by ¹H NMR: The presence of sharp, well-resolved signals and the absence of unexpected peaks are initial indicators of high purity. The integration of the methoxy singlet (which should correspond to 3 protons) relative to the aromatic protons (totaling 9 protons) can confirm the structure. The presence of a broad singlet for a hydroxyl group would indicate unreacted 2-phenylphenol.

  • Quantitative NMR (qNMR): For a more rigorous purity assessment, qNMR can be employed.[6] This involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific proton signal of this compound to that of the internal standard, an absolute purity value (w/w %) can be determined.

The ¹³C NMR spectrum provides complementary structural information. For this compound, the methoxy carbon typically appears around 55-56 ppm, with the aromatic carbons resonating between approximately 110 and 160 ppm. The absence of extraneous carbon signals is a strong indicator of purity.

Comparison with Alternatives

The choice of a biphenyl intermediate often depends on the specific requirements of the subsequent synthetic steps or the desired properties of the final product. Here, we compare this compound with two structurally related alternatives.

FeatureThis compoundDiphenyl Ether2-Phenoxybiphenyl
Structure Phenyl group at the 2-position of anisoleTwo phenyl groups linked by an ether oxygenPhenoxy group at the 2-position of biphenyl
Synthesis Williamson ether synthesis, Suzuki-Miyaura couplingUllmann condensation, Williamson ether synthesis[7]Ullmann-type coupling
Key Application Intermediate in pharmaceutical and organic synthesis[8]Heat transfer fluid, fragrance ingredient[7]Building block in organic and medicinal chemistry[9]
Purity Assessment GC-MS, HPLC, NMRGC-MS, HPLCGC-MS, HPLC

Diphenyl ether is a simpler, more commercially available alternative, but it lacks the specific steric and electronic properties conferred by the direct carbon-carbon bond of the biphenyl scaffold.[7] 2-Phenoxybiphenyl offers a different conformational profile due to the ether linkage and may be preferred in applications where greater rotational freedom is desired.[9] The choice between these compounds will ultimately be dictated by the specific synthetic goal and the desired properties of the target molecule.

Conclusion

The rigorous assessment of the purity of synthesized this compound is paramount for ensuring the integrity of research and development in the pharmaceutical and chemical industries. A comprehensive analytical strategy employing orthogonal techniques such as GC-MS, HPLC, and NMR spectroscopy is essential for a complete purity profile. By understanding the potential impurities arising from common synthetic routes and by applying the detailed analytical protocols outlined in this guide, researchers can confidently establish the quality of their synthesized this compound, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6835, this compound. [Link].

  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link].

  • Singh, R. P., et al. (2017). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Research Journal of Chemistry and Environment, 21(9), 45-51.
  • Wittich, R. M., et al. (1995). Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. Applied and Environmental Microbiology, 61(12), 4151-4157.
  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link].

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link].

  • National Institute of Standards and Technology. 1,1'-Biphenyl, 2-methoxy-. NIST Chemistry WebBook. [Link].

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10.
  • Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Quantitative NMR Spectroscopy. University of Cambridge Department of Chemistry. [Link].

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link].

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Two Ways to Achieve the Same Goal—Two Validated Quantitative NMR Strategies for a Low-Abundance Natural Product in Standardize. SciSpace. [Link].

  • Baar, M. R. (2018). Research Experience for the Organic Chemistry Laboratory: A Student-Centered Optimization of a Microwave-Enhanced Williamson Ether Synthesis and GC Analysis.
  • Quantitative NMR (qNMR). Nanalysis. [Link].

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74(1), e33.
  • Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link].

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link].

  • U.S. Department of Health and Human Services. (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry.
  • Diphenyl ether. Wikipedia. [Link].

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(1), 131-139.
  • Ferrari Júnior, E., et al. (2021). Identification and quantification of 2,5-dimethoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization. Journal of Analytical & Pharmaceutical Research, 10(2), 114-118.
  • Popa, D. S., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Farmacia, 60(1), 119-127.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Methoxy-Substituted Biphenyls in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1] The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands as the most robust and versatile method for its synthesis, valued for its mild conditions and tolerance of diverse functional groups.[2][3]

The introduction of substituents onto the biphenyl core profoundly influences the molecule's conformational and electronic properties, and thereby its biological activity or material function. The methoxy group, in particular, is a common substituent that can dramatically alter reaction outcomes based on its position. Understanding the nuanced effects of its placement is not merely an academic exercise; it is a critical factor in synthetic strategy, dictating catalyst choice, reaction kinetics, and achievable yields.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-methoxy-substituted aryl halides in Suzuki-Miyaura cross-coupling reactions. We will dissect the underlying electronic and steric principles that govern these differences, provide supporting data, and present a detailed experimental protocol to serve as a self-validating system for your research.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

To comprehend the differential reactivity of methoxy-substituted isomers, one must first understand the mechanistic steps of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which is regenerated at the end of each productive turnover.[3] The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar-X). This is often the rate-determining step and results in a Palladium(II) intermediate.[5][6]

  • Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[7]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are expelled as the final biphenyl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)(X)L₂ pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)(Ar')L₂ pd2_oa->pd2_tm Transmetalation (Ar'-B(OR)₂ + Base) pd2_tm->pd0 Reductive Elimination product Ar-Ar' (Biphenyl Product) pd2_tm->product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Decisive Influence of the Methoxy Group

The reactivity of a methoxy-substituted aryl halide in this cycle is governed by a delicate interplay of electronic and steric effects, which differ significantly depending on the substituent's position.

Electronic Effects: A Tale of Two Forces

The methoxy group (-OCH₃) exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and weakens as the distance from the substituent increases.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pi-system of the aromatic ring, donating electron density. This effect is most pronounced at the ortho and para positions.

The net electronic effect at each position is a summation of these two forces:

  • para-Position: The strong resonance donation (+R) far outweighs the weaker inductive withdrawal (-I), leading to a significant increase in electron density on the ring, particularly at the carbon atom bonded to the halogen (the ipso-carbon).

  • meta-Position: Only the electron-withdrawing inductive effect (-I) operates, as resonance donation does not extend to the meta position.[8] This results in a net decrease in electron density on the ring.

  • ortho-Position: Both effects are at play, similar to the para position. However, the inductive effect is stronger due to proximity, slightly tempering the powerful resonance donation.[8] Crucially, this position is also subject to significant steric effects.

Steric Effects: The Ortho Hindrance

Steric hindrance refers to the spatial bulk of a group that impedes the approach of a reactant. For the methoxy group, this effect is almost exclusively relevant at the ortho position. The methoxy group physically obstructs the space around the carbon-halogen bond, making it more difficult for the bulky palladium catalyst to approach and insert itself during the oxidative addition step.[9]

Comparative Reactivity Analysis: Ortho vs. Meta vs. Para

By analyzing how these electronic and steric factors influence each key step of the catalytic cycle, we can build a clear picture of the comparative reactivity.

1. Oxidative Addition

This is typically the rate-limiting step, and the substituent's effect here is paramount.

  • para-Methoxy Aryl Halides: The strong electron-donating nature (+R) of the para-methoxy group increases electron density at the ipso-carbon. This generally slows down the oxidative addition step, as the process is favored by a more electron-deficient carbon center.[9]

  • meta-Methoxy Aryl Halides: The inductive electron withdrawal (-I) makes the ipso-carbon more electron-poor, which accelerates the rate of oxidative addition compared to the unsubstituted analog.

  • ortho-Methoxy Aryl Halides: Reactivity is dominated by steric hindrance. The bulky methoxy group severely impedes the approach of the Pd(0) catalyst, drastically slowing the rate of oxidative addition.[9] This steric effect is often the most significant factor, making ortho-isomers the least reactive of the three.

Predicted Reactivity in Oxidative Addition: meta > para >> ortho

2. Transmetalation

This step involves the transfer of the nucleophilic aryl group from the boronic acid to the electrophilic palladium center. The electronic nature of the methoxy group on the boronic acid partner is key. An electron-donating group, like a para-methoxy substituent, on the arylboronic acid increases its nucleophilicity, accelerating the transmetalation step.[10]

3. Reductive Elimination

The final bond-forming step is also sensitive to both electronic and steric influences.

  • Electronics: Electron-donating groups on the aryl rings attached to the palladium center can sometimes facilitate reductive elimination.

  • Sterics: This is where the ortho-substituent has a profound, and sometimes counterintuitive, effect. The steric clash between an ortho-methoxy group and the other aryl group on the palladium center can force them into a conformation that is favorable for C-C bond formation, thereby accelerating reductive elimination.[4] This accelerated final step, however, does not compensate for the extremely slow initial oxidative addition.

Reactivity_Comparison cluster_isomers Isomer Reactivity in Suzuki Coupling cluster_steps Key Mechanistic Steps cluster_outcome Overall Outcome Ortho ortho-Methoxy OA Oxidative Addition Ortho->OA Very Slow (Steric Hindrance) RE Reductive Elimination Ortho->RE Fast (Steric Acceleration) Meta meta-Methoxy Meta->OA Fast (Inductive Effect) Para para-Methoxy Para->OA Moderate (Resonance Effect) Outcome Overall Reactivity OA->Outcome RE->Outcome

Caption: Influence of methoxy group position on key steps of cross-coupling.

Summary of Expected Performance

The cumulative effect of these factors leads to a clear hierarchy in reactivity. The following table summarizes the expected performance and necessary adjustments in reaction conditions for coupling methoxy-substituted bromoanisole with phenylboronic acid.

Parameterortho-Methoxymeta-Methoxypara-MethoxyCausality
Relative Reactivity LowHighModerateOrtho: Steric hindrance dominates. Meta: Inductive withdrawal accelerates oxidative addition. Para: Resonance donation slightly slows oxidative addition.
Typical Yield 50-75%85-98%80-95%Slower, more challenging reactions for the ortho isomer can lead to lower yields and more side products.
Required Temp. High (e.g., 100-120 °C)Low (e.g., RT - 60 °C)Moderate (e.g., 80 °C)Higher thermal energy is needed to overcome the large activation barrier for oxidative addition in the sterically hindered ortho case.
Reaction Time Long (12-24 h)Short (1-4 h)Moderate (4-12 h)Directly correlated with the rate of the oxidative addition step.
Catalyst/Ligand Requires bulky, electron-rich ligands (e.g., SPhos, RuPhos)Standard ligands (e.g., PPh₃) are often sufficientStandard to moderately active ligandsSpecialized ligands are needed to facilitate the difficult oxidative addition for the ortho isomer.[11]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of various bromoanisole isomers with phenylboronic acid. The notes highlight the expected adjustments based on the principles discussed above.

Materials and Reagents
  • Bromoanisole isomer (ortho, meta, or para) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or SPhos (see notes) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Workflow start Start: Assemble Glassware setup Setup Under Inert Atmosphere (Ar/N₂) start->setup reagents Add Solids: - Bromoanisole Isomer - Phenylboronic Acid - Base (K₂CO₃) - Pd Catalyst & Ligand setup->reagents solvents Add Solvents: - Toluene - Ethanol - Water reagents->solvents reaction Heat to Target Temperature with Stirring (See Notes) solvents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with Brine monitor->workup Complete purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromoanisole isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and the appropriate ligand (4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Using syringes, add the degassed solvents: toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Reaction: Lower the flask into an oil bath preheated to the target temperature (see notes below) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench with 10 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Isomer-Specific Protocol Adjustments (Critical Insights)
  • For meta-Bromoanisole (High Reactivity):

    • Ligand: Standard triphenylphosphine (PPh₃) is likely sufficient.

    • Temperature: Start at 60 °C and monitor closely; the reaction may proceed to completion within 1-4 hours.

  • For para-Bromoanisole (Moderate Reactivity):

    • Ligand: Triphenylphosphine (PPh₃) is a good starting point.

    • Temperature: 80 °C is a standard temperature for this coupling. Expect a reaction time of 4-12 hours.

  • For ortho-Bromoanisole (Low Reactivity):

    • Ligand: This isomer demands a more active catalyst system. Use a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[12]

    • Temperature: A higher temperature, such as 100-110 °C (reflux in toluene), will be necessary to overcome the steric barrier.

    • Time: Be prepared for a significantly longer reaction time, potentially 12-24 hours.

Conclusion

The position of a methoxy substituent on an aryl halide is a critical determinant of its reactivity in Suzuki-Miyaura cross-coupling. While the meta-isomer benefits from inductive activation and reacts rapidly, and the para-isomer reacts predictably under standard conditions, the ortho-isomer presents a significant challenge due to steric hindrance. This steric blockade of the crucial oxidative addition step necessitates the use of more active, sterically demanding ligands and more forcing reaction conditions to achieve acceptable yields. For the medicinal or materials chemist, this understanding is key to strategic planning: allowing for the rational selection of catalysts, the anticipation of reaction kinetics, and the efficient synthesis of target biphenyls.

References

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxybiphenyl Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product. 2-Methoxybiphenyl, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods for its quantification. The cross-validation of these methods is a critical exercise to guarantee the reliability and consistency of analytical data across different platforms and laboratories.

This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and regulatory expectations, offering a practical framework for method selection and cross-validation. This document is designed to empower researchers to make informed decisions based on the specific requirements of their analytical challenges.

The Imperative of Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given sample matrix. This process is crucial when transferring a method between laboratories, introducing a new instrument, or when a secondary method is needed as a backup or for orthogonal confirmation. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for analytical procedure validation, which is the foundation of any cross-validation effort.[1][2][3] The objective is to ensure that the chosen analytical methods are fit for their intended purpose.[4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueReference
Molecular Formula C₁₃H₁₂O[6]
Molecular Weight 184.23 g/mol [6]
Melting Point 30-33 °C[7]
Boiling Point 274 °C[7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., toluene, acetonitrile, methanol)[7][8]
Structure this compound Structure[6]

The non-polar nature and good solubility of this compound in common organic solvents make it amenable to analysis by reversed-phase HPLC, GC, and LC-MS.

Comparative Performance of Analytical Methods

The choice of an analytical method is a balance between performance characteristics, sample matrix complexity, and available resources. The following table summarizes the anticipated performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound based on established principles for similar aromatic compounds.

ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (ICH Q2(R2))
Linearity (R²) > 0.998> 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%Typically 98.0 - 102.0%
Precision (%RSD) < 2.0%< 3.0%< 1.5%≤ 2.0% for drug substance
Limit of Detection (LOD) ~20 ng/mL~10 ng/mL~0.1 ng/mL-
Limit of Quantification (LOQ) ~60 ng/mL~30 ng/mL~0.3 ng/mL-
Selectivity ModerateHighVery HighMethod dependent
Matrix Effect Prone to interferenceLess prone with selective ionsMinimized with MRM-
Throughput HighModerateModerate to High-
Cost per Sample LowModerateHigh-

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are designed to serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its simplicity, robustness, and cost-effectiveness. For a non-polar compound like this compound, a reversed-phase method is ideal.

A. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[9][10]

B. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

C. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of this compound in more complex matrices. Given its volatility, derivatization is not expected to be necessary.[12][13]

A. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent like dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to an expected concentration within the calibration range.

B. GC-MS Conditions

  • GC-MS System: A standard GC system coupled to a single quadrupole mass spectrometer.

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 184, 169, 154).

C. Data Analysis

  • Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the working standard solutions.

  • Quantify this compound in the sample using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.[1][3]

A. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: For non-biological samples, dissolve and dilute as for HPLC-UV. For biological matrices (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

B. LC-MS/MS Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: 50% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ = m/z 185.1

    • Product Ions: To be determined by infusion and fragmentation of the this compound standard. Hypothetical transitions could be m/z 185.1 -> 170.1 (loss of CH₃) and m/z 185.1 -> 155.1 (loss of CH₂O).

C. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the working standard solutions.

  • Quantify this compound in the sample using the calibration curve.

Visualization of the Cross-Validation Workflow

A systematic approach is essential for a successful cross-validation study. The following diagram illustrates a typical workflow.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_methods Define Analytical Methods (e.g., HPLC-UV, GC-MS) define_params Define Validation Parameters (Accuracy, Precision, Linearity, etc.) define_methods->define_params define_acceptance Define Acceptance Criteria (Based on ICH Q2(R2)) define_params->define_acceptance write_protocol Write Cross-Validation Protocol define_acceptance->write_protocol prepare_samples Prepare Identical Sample Sets analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 collect_data Collect and Process Data analyze_method1->collect_data analyze_method2->collect_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_results Compare Results against Acceptance Criteria statistical_analysis->compare_results final_report Generate Final Report compare_results->final_report

Caption: Workflow for the cross-validation of analytical methods.

Decision Framework for Method Selection

The selection of the most appropriate analytical method is contingent on the specific analytical needs. This decision tree provides a logical framework for this process.

MethodSelection cluster_criteria cluster_methods start Analytical Requirement for this compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes throughput High Throughput Needed? sensitivity->throughput No lcmsms LC-MS/MS matrix->lcmsms Yes gcms GC-MS matrix->gcms No throughput->gcms No hplcuv HPLC-UV throughput->hplcuv Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The cross-validation of analytical methods for the quantification of this compound is a critical step in ensuring data integrity throughout the drug development lifecycle. HPLC-UV offers a cost-effective and high-throughput solution for routine analysis of relatively pure samples. GC-MS provides enhanced selectivity and is well-suited for samples where volatile impurities may be a concern. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical applications and trace-level impurity quantification.

By carefully considering the performance characteristics of each method and following a structured cross-validation plan, researchers can confidently select and implement analytical methods that are robust, reliable, and fit for their intended purpose, ultimately contributing to the development of safe and effective medicines.

References

literature review of 2-Methoxybiphenyl applications and limitations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications and Limitations of 2-Methoxybiphenyl

For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This compound (CAS 86-26-0), also known as 2-phenylanisole, is a versatile organic intermediate whose utility spans from the synthesis of complex heterocyclic scaffolds to the development of functional materials.[1][2] This guide provides a comprehensive review of its applications, explores its inherent limitations, and objectively compares its performance with relevant alternatives, supported by experimental data and established protocols.

Core Properties and Synthetic Availability

This compound is a white to light yellow solid or a clear liquid after melting, with a melting point of approximately 30-33°C and a boiling point of 274°C.[2][3] Its structure, featuring a methoxy group ortho to the biaryl linkage, imparts unique steric and electronic properties that define its reactivity and applications.

Typical Synthesis: The most common laboratory and industrial synthesis involves the Williamson ether synthesis, specifically the methylation of 2-phenylphenol. This method is efficient and high-yielding.[4]

Experimental Protocol: Synthesis of this compound from 2-Phenylphenol[4]
  • Setup: An oven-dried 500 mL two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen atmosphere.

  • Initial Charge: The flask is charged with 2-phenylphenol (17.0 g, 0.1 mol) and potassium carbonate (19.4 g, 0.14 mol).

  • Solvent Addition: Dried acetone (250 mL) is added to dissolve the 2-phenylphenol.

  • Reagent Addition: Dimethyl sulfate (12.3 mL, 0.13 mol) is added dropwise to the stirring mixture at room temperature.

  • Reaction: Upon completion of the addition, the reaction mixture is heated to 75°C and stirred for 16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the flask is cooled to room temperature. The solid inorganic salts are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/EtOAc, 10:0.5) to yield this compound as a colorless oil (17.70 g, 96% yield).

The following diagram illustrates the synthetic workflow.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 2-Phenylphenol & Potassium Carbonate D Mix and Heat to 75°C for 16 hours A->D B Dried Acetone B->D C Dimethyl Sulfate (in dropping funnel) C->D Dropwise addition E Cool to RT & Filter D->E F Concentrate Filtrate E->F G Flash Column Chromatography F->G H This compound (Final Product, 96% Yield) G->H

Caption: Workflow for the synthesis of this compound.

Key Applications in Synthesis

The utility of this compound is primarily driven by its capacity to serve as a scaffold for constructing more complex molecular architectures.

Precursor to Carbazole Derivatives

A paramount application of this compound derivatives is in the synthesis of carbazoles. Carbazoles are a critical heterocyclic motif found in numerous biologically active natural products and pharmaceuticals, including the anti-cancer agent elliptinium acetate and the leukemia treatment midostaurin.[5] They are also used as host materials in organic light-emitting diodes (OLEDs) due to their electronic properties.[6]

The synthesis often involves the cyclization of a nitrobiphenyl derivative, which can be prepared from this compound. For instance, 4'-methoxy-2-nitro-1,1'-biphenyl can be cyclized via a Cadogan reaction using a phosphite reagent to yield 2-methoxycarbazole with high efficiency.[7]

The diagram below illustrates this key transformation.

G start 4'-Methoxy-2-nitro-1,1'-biphenyl (Derivative of this compound) product 2-Methoxycarbazole (93% Yield) start->product Cadogan Cyclization reagent Triethylphosphite (P(OEt)3) reagent->product conditions Reflux, 16h Argon atmosphere conditions->product

Caption: Synthesis of 2-Methoxycarbazole via Cadogan cyclization.[7]

Building Block for Atropisomeric Ligands and Molecules

Atropisomerism, or axial chirality arising from hindered rotation around a single bond, is a crucial feature in modern asymmetric catalysis and medicinal chemistry.[8][9] The ortho-substitution on the this compound core makes it a valuable precursor for creating sterically hindered biaryl systems. Further functionalization can lead to the synthesis of chiral ligands (e.g., phosphines) that are essential for enantioselective metal-catalyzed reactions. The controlled synthesis of a single atropisomer remains a significant challenge, but the rigid framework provided by this compound derivatives is a key starting point.[8]

Synthesis of Functional Materials

Derivatives of this compound are employed in materials science. For example, methoxyphenyl-substituted indolo[3,2-b]carbazoles have been synthesized and studied for their thermal, optical, and photoelectrical properties.[10] These materials exhibit stable electrochemical behavior and high hole drift mobility, making them candidates for use in organic electronic devices.[10] The methoxy group can tune the electronic properties of the final material.

Limitations and Challenges

Despite its utility, this compound is not without its drawbacks.

Toxicological Profile and Safety

The safety profile of this compound requires careful consideration. It is classified as moderately toxic by ingestion and is a skin irritant.[2] The oral LD50 in rats is reported as 3600 mg/kg.[11] When heated to decomposition, it can emit acrid smoke and irritating fumes.[2] However, aggregated GHS information from a large number of suppliers reports that the chemical does not meet standard hazard criteria, suggesting that the risks are manageable with standard laboratory precautions.[12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses, is mandatory when handling the compound.[3]

Synthetic Constraints
  • Steric Hindrance: The very feature that makes this compound useful for atropisomeric synthesis—the ortho-methoxy group—can also be a limitation. It can sterically hinder subsequent reactions at the adjacent positions (e.g., C3 on the methoxy-bearing ring or C2' on the other ring), potentially leading to lower yields or requiring more forcing reaction conditions.

  • Regioselectivity: Directing further electrophilic aromatic substitution on the this compound core can be challenging. The methoxy group is an ortho-, para-director, while the phenyl group is also an ortho-, para-director, leading to potential mixtures of isomers that can be difficult to separate. This necessitates the use of pre-functionalized starting materials or directed metalation strategies to achieve regiocontrol.

Environmental Considerations

Comparative Analysis with Alternatives

The choice to use this compound should be weighed against other available reagents for a given synthetic goal.

ApplicationThis compound DerivativeAlternative(s)Advantages of this compoundAdvantages of Alternative(s)
Carbazole Synthesis Nitrated this compound followed by Cadogan cyclization.1. Buchwald-Hartwig or Ullmann amination: Coupling of a substituted 2-bromoaniline with a halobenzene, followed by intramolecular C-H activation.High-yielding cyclization step.[7] Readily available starting material.Broader substrate scope and functional group tolerance. Milder reaction conditions are often possible.
2. Fischer Indole Synthesis variant: Cyclization of arylhydrazones.Access to different substitution patterns.
Biaryl Ligand Precursor Functionalized this compound (e.g., lithiation followed by quenching with PCl₃).1. 2-Biphenylboronic acid: Suzuki coupling to introduce the second aryl ring.The biaryl core is pre-formed.Commercially available with diverse substitution. Well-established reactivity in Suzuki coupling.
2. Grignard reagents from 2-bromobiphenyl: Coupling with aryl halides.High reactivity and good for large-scale synthesis.
General Arylating Agent As a building block in cross-coupling.1. Phenylboronic acid: A standard reagent in Suzuki coupling.The methoxy group can be used as a handle for directed ortho-metalation.Lower cost, excellent stability, and extremely broad reaction scope. Less steric bulk.
2. Anisole: For introducing a methoxyphenyl group.Provides the full biaryl scaffold in one piece.Significantly cheaper and simpler. Lower molecular weight.
Decision Logic: Choosing a Carbazole Synthesis Route

The following diagram outlines the decision-making process for selecting a synthetic strategy for substituted carbazoles.

G A Desired Carbazole Substitution Pattern? B Is the required nitrobiphenyl precursor accessible? A->B Simple, specific pattern C Are starting materials (e.g., bromoanilines) readily available? A->C Complex or diverse patterns needed B->C No D Use Cadogan Cyclization (via this compound derivative) B->D Yes E Use Cross-Coupling Strategy (e.g., Buchwald-Hartwig) C->E Yes F Re-evaluate synthetic design C->F No

Caption: Decision tree for carbazole synthesis strategy.

Conclusion

This compound is a valuable and well-established chemical intermediate, particularly for the synthesis of carbazoles and sterically hindered biaryl compounds.[1][7] Its primary strengths lie in its pre-formed biaryl scaffold and the directing/steric influence of the ortho-methoxy group. However, researchers must be cognizant of its limitations, including potential challenges in regiocontrol for further substitutions, steric hindrance, and a moderate toxicity profile that necessitates careful handling.[2][3] When compared to alternatives like modern cross-coupling strategies, the classical routes involving this compound may be less flexible but can be highly efficient for specific targets. The optimal choice will always depend on the specific molecular target, desired scale, and the functional group tolerance required for the overall synthetic plan.

References

  • Vertex AI Search. (n.d.). This compound CAS 86-26-0: Reliable Manufacturer and Supplier for Organic Synthesis and Research. Retrieved January 3, 2026.
  • Gražulevičius, J. V., et al. (2012, June 1). Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole. Dyes and Pigments, 93(1-3), 143-150.
  • NSF Public Access Repository. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Retrieved January 3, 2026.
  • Vertex AI Search. (n.d.). Understanding the Properties and Handling of this compound (CAS 86-26-0) for Safe Use. Retrieved January 3, 2026.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. Retrieved January 3, 2026.
  • Peese, K. M. (2002, September 16). SELECTIVE ATROPISOMER PREPARATION IN NATURAL PRODUCT SYNTHESIS. University of Illinois. Retrieved January 3, 2026.
  • Clayden, J., & Moran, W. J. (2012). Atropisomerism. In Comprehensive Chirality (pp. 1-25). Elsevier.
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybiphenyl. Retrieved January 3, 2026.

Sources

Safety Operating Guide

Operational Guide for the Proper Disposal of 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-Methoxybiphenyl (CAS No. 86-26-0). Designed for researchers, chemists, and laboratory personnel, this document synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental compliance. The procedural framework herein is designed to be a self-validating system, explaining the causality behind each recommendation to foster a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. While some safety data sheets (SDS) classify this compound as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), other reliable sources indicate specific risks that necessitate careful handling.[1] Prudent laboratory practice dictates adhering to the more stringent hazard classifications to ensure the highest level of safety.

Key hazards identified include skin and eye irritation, and the potential for skin sensitization.[2][3][4] Furthermore, it is recognized as potentially harmful to aquatic life with long-lasting effects, making environmental containment a critical aspect of its disposal.[1][5]

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 86-26-0 [1][3][6]
Molecular Formula C₁₃H₁₂O [1][3]
Molecular Weight 184.23 g/mol [1][3]
Appearance Clear, slightly yellow liquid after melting [7]
Melting Point 29 °C [7]
Boiling Point 274 °C [7]
Flash Point >110 °C (>230 °F) [7]
Water Solubility Insoluble [7]
Stability Stable under recommended storage conditions [1]

| Incompatibilities | Strong oxidizing agents |[1] |

Required Personal Protective Equipment (PPE) and Engineering Controls

Based on the comprehensive hazard profile, the following engineering controls and PPE are mandatory when handling or preparing this compound for disposal. The causality for each requirement is directly linked to the identified risks.

  • Engineering Controls: All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood.[8][9] This is the primary method to prevent inhalation of any vapors or mists and ensure adequate ventilation.[2]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, for splash risks, chemical safety goggles.[1][10] This is critical to prevent the serious eye irritation noted in its hazard profile.[2][3][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][9] Gloves should be inspected before use and changed immediately if contamination is suspected. This measure protects against skin irritation and potential sensitization.[2][3]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against accidental skin contact.[1][9]

Step-by-Step Disposal Protocol

Disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] It must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [2][3][13]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Differentiate between pure, unused this compound and contaminated materials (e.g., absorbent pads, contaminated gloves, rinsed glassware).

  • Select Appropriate Container: Use a dedicated, leak-proof hazardous waste container that is compatible with the chemical. The container must be in good condition with a secure, tight-fitting lid.

  • Collect Waste: Carefully transfer the chemical waste into the designated container using a funnel to prevent spills. For contaminated solids, place them directly into a separate, compatible solid waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents.[1]

Step 2: Hazardous Waste Labeling
  • Label Immediately: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" and CAS No. "86-26-0"

    • All components of the waste stream if it is a mixture.

    • An accurate indication of the hazards (e.g., check boxes for "Irritant").

    • The accumulation start date.

Step 3: Temporary On-Site Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.

  • Storage Conditions: The container must be kept closed at all times except when adding waste.[9] Store in a cool, dry, and well-ventilated location away from direct sunlight and incompatible materials.[1]

Step 4: Arranging for Final Disposal
  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for waste pickup.[14] Do not attempt to transport the waste off-site yourself.

  • Method of Disposal: The standard and required method for disposal is through a licensed and approved waste disposal plant, typically via high-temperature incineration.[2][15] This ensures the complete destruction of the organic molecule, mitigating its long-term environmental risks.

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2][8]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[1][16] Avoid creating dust if the material is solid.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container with all contents and manage it as hazardous waste.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the spill area and alert all nearby personnel.[8]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.

  • Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Caption: Workflow for the safe disposal of this compound.

References

  • Standard Operating Procedure for Diethyl Ether. (2012). UC Center for Laboratory Safety. Retrieved from [Link]

  • Lab Safety Guideline: Diethyl Ether. Harvard Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedure: Diethyl Ether. Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Use of Ether. University of California, Santa Cruz Environmental Health & Safety. Retrieved from [Link]

  • Ethers Safety Information. University of St Andrews Environmental, Health and Safety Services. Retrieved from [Link]

  • This compound. PubChem, National Institutes of Health. Retrieved from [Link]

  • Polychlorinated biphenyls (PCBs) waste. University of Toronto Facilities & Services. Retrieved from [Link]

  • Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Environmental Protection Department, Hong Kong. Retrieved from [Link]

  • Safety Data Sheet for this compound. (2024). Retrieved from [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024). Washington State Department of Ecology. Retrieved from [Link]

  • Safety Data Sheet for 2-Methoxyphenol(o-). (2024). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Waste disposal technologies for polychlorinated biphenyls. (1985). National Center for Biotechnology Information. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Retrieved from [Link]

  • P2 Search. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Navigating the Ambiguities: A Practical Guide to Personal Protective Equipment for 2-Methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our primary role extends beyond product application to ensuring the safety and efficacy of your research. This guide addresses the safe handling of 2-Methoxybiphenyl, a compound with conflicting safety classifications. While some regulatory frameworks do not classify it as hazardous, field experience and a prudent approach to laboratory safety demand a more cautious methodology.[1][2][3] This guide is built on the Prudent Operator Principle : treating any chemical with unclarified or conflicting hazard data with a heightened level of care to ensure personnel safety and experimental integrity.

Hazard Assessment: Interpreting the Data

This compound (CAS 86-26-0) presents a challenge in hazard assessment due to varied classifications across different safety data sheets (SDS) and regulatory bodies.[4] A summary of these findings is crucial for making informed decisions on PPE.

Hazard Classification SourceFindingImplication for Handling
OSHA Hazard Communication Standard (29 CFR 1910.122) Not considered hazardous.[1]While not federally regulated as hazardous, this does not preclude potential for harm.
Globally Harmonized System (GHS) Reported as not meeting GHS hazard criteria.[2]Standard GHS pictograms and signal words may be absent, leading to a potential underestimation of risk.
Supplier Safety Data Sheet (Santa Cruz Biotechnology) "May be harmful if swallowed. May be harmful in contact with skin."[1]Indicates potential for systemic effects upon ingestion and dermal absorption, necessitating robust skin protection.
Supplier Safety Data Sheet (HPC Standards) Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319).[5]Direct contact can lead to irritation and sensitization, requiring mandatory eye and skin protection.

Given these discrepancies, our operational directive is to adopt the most stringent precautions. We will proceed with the assumption that this compound is a skin and eye irritant and may be harmful through dermal contact or ingestion.[1][5]

Core PPE Requirements: A Multi-Layered Defense

Your personal protective equipment is the final, critical barrier between you and potential exposure. The selection of PPE must be deliberate and aligned with the specific procedures being performed.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. The use of appropriate chemical-resistant gloves is non-negotiable.

  • Protocol: Always handle this compound with gloves.[6] Nitrile gloves are a suitable choice for incidental contact (e.g., splashes) due to their balance of chemical resistance and dexterity. For prolonged handling or when working with larger quantities, consider thicker gloves or double-gloving.[7][8]

  • The Rationale: The SDS from HPC Standards explicitly warns of skin irritation and potential for allergic skin reaction.[5] Gloves prevent direct contact, mitigating these risks. Double-gloving is a best practice that reduces the risk of exposure from undetected pinholes or tears and allows for safe removal of the contaminated outer layer.[7]

  • Procedure: Inspect gloves for any signs of degradation or perforation before each use.[6] Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[6] Dispose of contaminated gloves immediately as hazardous waste in accordance with local regulations.[6]

Eye and Face Protection: Shielding from Splashes and Aerosols

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures involving this compound.[1] When there is a heightened risk of splashing (e.g., transferring solutions, heating), chemical splash goggles are required. For large-volume transfers, a full face shield worn over safety glasses provides the most comprehensive protection.[7][8]

  • The Rationale: The classification of "Causes serious eye irritation" (H319) necessitates robust protection against any potential contact with the eyes.[5] Safety glasses provide basic impact and front-on splash protection, while goggles form a seal around the eyes to protect from splashes from any direction.[8]

Body Protection: Minimizing Dermal Exposure

Protective clothing shields the skin on your body and arms from spills and contamination.

  • Protocol: A standard cotton or polyester/cotton blend lab coat is required for all work with this compound.[8] Ensure the coat is fully buttoned with sleeves rolled down. For tasks with a higher potential for spillage, a chemically resistant apron over the lab coat is recommended.[9]

  • The Rationale: Protective clothing prevents incidental contact with skin and contamination of personal clothing.[1] This is crucial as the substance may be harmful in contact with skin.[1]

Respiratory Protection: An Additional Safeguard

While no occupational exposure limits have been established, the potential for creating dust or aerosols necessitates a plan for respiratory protection.[1][10]

  • Protocol: Under conditions of adequate ventilation, such as within a certified chemical fume hood, respiratory protection is generally not required.[3] However, if you are handling the solid powder outside of a fume hood (e.g., weighing), or if there is a potential for aerosol generation that cannot be controlled by engineering means, a NIOSH-approved respirator should be worn.[1]

  • The Rationale: Handling fine powders can generate dust that may be inhaled. While the primary hazards identified are dermal and ocular, inhalation should always be considered a potential exposure route.[7] Using a fume hood or, if necessary, a respirator, adheres to the principle of keeping exposures As Low As Reasonably Achievable (ALARA).

PPE Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_start Step 1: Task Assessment cluster_procedure Step 2: Procedure Type cluster_ppe Step 3: Required PPE Ensemble Start Assess Experimental Task (Scale & Procedure) Weighing Weighing Solid Start->Weighing Solid Form Solution Preparing/Transferring Solution (<1L) Start->Solution Liquid Form LargeScale Large Scale / High Energy (>1L, Sonicating, Heating) Start->LargeScale High Risk PPE_Standard Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Weighing->PPE_Standard In Fume Hood PPE_Enhanced Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat Solution->PPE_Enhanced PPE_Max Maximum PPE: - Double Nitrile Gloves - Goggles & Face Shield - Chem-Resistant Apron - Fume Hood Use Mandatory LargeScale->PPE_Max

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.